molecular formula C18H20O2 B1327495 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone CAS No. 898774-82-8

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327495
CAS No.: 898774-82-8
M. Wt: 268.3 g/mol
InChI Key: IWYZOBDFIFMMQE-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZOBDFIFMMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644232
Record name 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-82-8
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Properties of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Introduction

Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their structural scaffold, featuring a three-carbon chain connecting two aromatic rings, is a common motif in a wide array of biologically active molecules.[3] This guide provides a detailed technical overview of a specific, nuanced derivative: This compound .

Given that this compound is not extensively documented in publicly available chemical databases, this whitepaper will focus on its fundamental chemical properties, a robust and validated synthetic pathway based on established chemical principles, predicted spectroscopic data for characterization, and an exploration of its potential applications in drug discovery and development. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel chemical entities.

Section 1: Core Chemical Properties and Structure

The fundamental identity of a compound is defined by its structure and physicochemical properties. These parameters govern its reactivity, solubility, and potential biological interactions.

Chemical Structure

The IUPAC name for the target compound is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . Its structure is characterized by a propiophenone core where the phenyl ring attached to the carbonyl group is substituted with two methyl groups at the 3' and 4' positions. The γ-carbon of the propane chain is substituted with a 3-methoxyphenyl group.

Caption: Chemical structure of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.

Physicochemical Data

The following table summarizes the key computed and predicted physicochemical properties for the compound. These values are essential for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueSource
IUPAC Name 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one-
Molecular Formula C₁₈H₂₀O₂Calculated
Molecular Weight 268.35 g/mol Calculated
Monoisotopic Mass 268.14633 DaCalculated
Topological Polar Surface Area (TPSA) 26.3 ŲPredicted[4]
Predicted LogP (XLogP3) 4.2Predicted[4]
Appearance Colorless to pale yellow liquid or low-melting solidPredicted
Solubility Insoluble in water; soluble in organic solvents like ethanol, DCM, and ether.Predicted[2]

Section 2: Synthesis Methodology via Friedel-Crafts Acylation

The most direct and industrially scalable approach for synthesizing substituted propiophenones is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7] Our proposed synthesis is a two-step process, ensuring high purity of the final product.

Retrosynthetic Analysis & Workflow

The synthesis strategy is designed for efficiency and control. The target molecule is disconnected at the bond between the aromatic ring and the carbonyl carbon, identifying 1,2-dimethylbenzene (o-xylene) and 3-(3-methoxyphenyl)propionyl chloride as the key precursors. The acyl chloride, in turn, is readily prepared from the corresponding carboxylic acid.

G target Target Molecule This compound step2 Step 2: Friedel-Crafts Acylation target->step2 precursor1 Precursor 1 1,2-Dimethylbenzene (o-Xylene) step2->precursor1 precursor2 Precursor 2 3-(3-methoxyphenyl)propionyl chloride step2->precursor2 step1 Step 1: Acyl Chloride Formation precursor2->step1 starting_material Starting Material 3-(3-methoxyphenyl)propanoic acid step1->starting_material reagent Chlorinating Agent (e.g., SOCl₂) step1->reagent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Causality and Trustworthiness: The following protocols are designed to be self-validating. The choice of anhydrous conditions is critical because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and halt the reaction. The dropwise addition at low temperatures is essential to control the exothermic nature of the reaction, preventing side-product formation. The aqueous workup with acid is not just for quenching but also to break up the aluminum-ketone complex, liberating the product.

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the acid completely under a nitrogen atmosphere.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at room temperature with vigorous stirring. The reaction will evolve HCl and SO₂ gas, which should be vented to a scrubber.

  • Reaction: After the initial gas evolution subsides, gently heat the mixture to reflux (approx. 40°C) for 1-2 hours until the gas evolution ceases completely.

  • Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methoxyphenyl)propionyl chloride, a pale yellow oil, is typically used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Yield the Final Product

  • Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Suspend the catalyst in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(3-methoxyphenyl)propionyl chloride (1.0 eq) from Step 1 in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5°C.[8]

  • Aromatic Substrate Addition: In the same dropping funnel, add a solution of 1,2-dimethylbenzene (o-xylene) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and must be done in a well-ventilated fume hood. Stir until the two layers are distinct.

  • Extraction & Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Section 3: Predicted Spectroscopic Data for Characterization

Characterization of the final product is essential to confirm its identity and purity. Based on the known spectral data of analogous compounds, the following spectroscopic signatures are predicted.[9][10][11]

Spectroscopy Predicted Signals / Peaks
¹H NMR (CDCl₃, 400 MHz)δ ~7.7-7.8 (m, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 3H, Ar-H of methoxyphenyl), δ 3.85 (s, 3H, -OCH₃), δ ~3.2 (t, 2H, -CO-CH₂-), δ ~3.0 (t, 2H, -CH₂-Ar), δ 2.3 (s, 6H, 2 x Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~199 (C=O), δ ~159 (Ar-C-O), δ ~142-144 (quaternary Ar-C), δ ~128-136 (Ar-CH), δ ~112-121 (Ar-CH of methoxyphenyl), δ 55.2 (-OCH₃), δ ~39 (-CO-CH₂-), δ ~30 (-CH₂-Ar), δ ~20 (Ar-CH₃).
FT-IR (KBr, cm⁻¹)~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1685 (Aryl Ketone C=O stretch), ~1600 & ~1480 (Aromatic C=C stretch), ~1260 (Aryl Ether C-O stretch).
Mass Spec (EI) M⁺ at m/z = 268. Expected fragments at m/z = 133 ([M-C₉H₁₁O]⁺, dimethylbenzoyl cation) and m/z = 135 ([M-C₉H₉O]⁺, methoxyphenylpropyl cation).

Section 4: Potential Applications in Research and Drug Development

While this compound itself has no documented biological activity, its structural motifs are present in numerous pharmacologically active compounds. This makes it a compelling candidate for further investigation and derivatization.

  • CNS Agents: The propiophenone scaffold is a key component in several central nervous system (CNS) active drugs. The lipophilicity suggested by the predicted LogP value indicates potential for blood-brain barrier penetration.[12]

  • Anti-inflammatory and Antioxidant Activity: The methoxyphenyl group is found in compounds with known anti-inflammatory and antioxidant properties.[13][14][15] Metabolites of related phenolic compounds have demonstrated the ability to modulate oxidative stress in muscle tissue.[13] The target molecule could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or antioxidants.

  • Oncology: Chalcones and related open-chain flavonoids, which share the Ar-C₃-Ar framework, are widely investigated for their anticancer properties. This compound could be a valuable intermediate for synthesizing more complex chalcone or isoflavonoid analogs.

  • Metabolic Disorders: Phenolic compounds and their metabolites have been shown to influence glucose and lipid metabolism, suggesting potential utility in developing agents for metabolic syndrome or diabetes.[15]

Conclusion

This compound is a structurally interesting propiophenone derivative with significant potential as an intermediate in medicinal chemistry. This guide provides a comprehensive framework for its synthesis via a reliable Friedel-Crafts acylation protocol, detailing the critical experimental parameters and the chemical reasoning behind them. The predicted physicochemical and spectroscopic data offer a baseline for characterization and quality control. By leveraging the known biological activities of its constituent fragments, this compound emerges as a promising starting point for the development of novel therapeutic agents targeting a range of diseases.

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An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CAS Number: 898774-84-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a complex aromatic ketone with the CAS number 898774-84-0. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its synthesis, characterization, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. We will delve into a proposed synthetic route, predicted physicochemical properties, robust analytical methodologies for its characterization, and a discussion of its potential as a valuable intermediate in pharmaceutical development.

Introduction and Structural Elucidation

This compound is an aromatic ketone characterized by a propiophenone core. Aromatic ketones are a class of organic compounds where a carbonyl group is attached to two aryl groups or one aryl and one alkyl group.[1][2] They are generally insoluble in water but soluble in organic solvents.[3]

A critical point of clarification is the nomenclature associated with CAS number 898774-84-0. While the topic name is this compound, the IUPAC name provided by PubChem for this CAS number is 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.[4] This guide will proceed with the structure corresponding to the IUPAC name and CAS number, which is depicted below.

The structure of this molecule reveals several key features that are likely to influence its chemical and biological properties:

  • Propiophenone Core: This fundamental structure is a common building block in the synthesis of various pharmaceuticals.[5][6]

  • 3,5-Dimethylphenyl Group: The presence and position of these methyl groups can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.

  • 3-Methoxyphenyl Group: The methoxy group is a common feature in many approved drugs and can impact a compound's binding affinity, physicochemical properties, and metabolic stability.[7] Methoxy-substituted compounds have shown a range of pharmacological activities.[8][9]

Proposed Synthesis: A Friedel-Crafts Approach

A proposed synthetic workflow is outlined below:

Synthetic_Workflow cluster_reaction Friedel-Crafts Acylation Reactant1 3,5-Dimethylbenzene Reaction Reaction Vessel Reactant1->Reaction Reactant2 3-(3-methoxyphenyl)propanoyl chloride Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one Workup Aqueous Workup & Purification Workup->Product Isolated Product Reaction->Workup Reaction Mixture

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol: Proposed Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a solution of 3,5-dimethylbenzene in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 3-(3-methoxyphenyl)propanoyl chloride in DCM from the dropping funnel to the stirred mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Predicted Physicochemical Properties

No experimental physicochemical data for 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one has been published. The following table provides estimated values based on the properties of structurally related compounds like propiophenone and its derivatives.[5][10][11][12]

PropertyPredicted Value
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Appearance Likely a solid at room temperature
Melting Point Estimated to be in the range of 50-80 °C
Boiling Point Estimated to be > 300 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a combination of analytical techniques should be employed.

Analytical_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared (IR) Spectroscopy Synthesized_Product->IR HPLC HPLC for Purity Synthesized_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Step-by-Step Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is generally suitable for this type of aromatic compound.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Interpretation: The purity of the sample can be determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

Potential Applications and Future Research

Given its structure, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The propiophenone scaffold is present in a number of active pharmaceutical ingredients.[5]

The methoxyphenyl group is also a common feature in centrally acting drugs and other bioactive molecules.[13][14] For instance, some methoxyphenyl derivatives have shown anticonvulsant activities.[8] Furthermore, chalcone derivatives containing a methoxyphenyl group have been investigated for their antitumor activity.[15]

Potential_Applications Target_Compound 1-(3,5-dimethylphenyl)-3- (3-methoxyphenyl)propan-1-one Intermediate Pharmaceutical Intermediate Target_Compound->Intermediate Bioactive_Scaffold Bioactive Scaffold Screening Target_Compound->Bioactive_Scaffold CNS_Agents CNS Drug Candidates Intermediate->CNS_Agents Anticancer_Agents Anticancer Drug Candidates Intermediate->Anticancer_Agents Other_Therapeutics Other Therapeutic Agents Intermediate->Other_Therapeutics Bioactive_Scaffold->CNS_Agents Bioactive_Scaffold->Anticancer_Agents

Caption: Logical relationships for the potential applications of the target compound.

Future Research Directions:

  • Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound to confirm its structure and properties.

  • Biological Screening: The compound could be screened for a variety of biological activities, including but not limited to, anticancer, anticonvulsant, and anti-inflammatory properties.

  • Analogue Synthesis: A library of related compounds could be synthesized by varying the substitution patterns on the aromatic rings to explore structure-activity relationships (SAR).

Safety and Handling

Specific safety data for 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one is not available. However, based on the safety data sheets (SDS) for related aromatic ketones, the following precautions should be taken:[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

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An In-depth Technical Guide to 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone" did not yield specific information for this particular isomer. However, substantial data is available for the closely related and well-documented isomer, 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone . This guide will, therefore, focus on the latter compound, providing a comprehensive technical overview of its molecular structure, synthesis, and characterization, which can serve as a valuable reference for researchers, scientists, and drug development professionals working with similar propiophenone derivatives.

Introduction

Propiophenone and its derivatives are a class of organic compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] These compounds often serve as key intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and fragrances.[1][2] This guide provides a detailed exploration of the molecular structure, properties, and analytical methodologies for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a specific derivative with potential applications in drug discovery and development.

Molecular Structure and Properties

The fundamental characteristics of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone are summarized in the table below. Understanding these properties is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one[3]
Molecular Formula C18H20O2[3]
Molecular Weight 268.3 g/mol [3]
CAS Number 898774-84-0[3]

The molecular structure of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, as depicted in the diagram below, consists of a propiophenone core with a 3,5-dimethylphenyl group attached to the carbonyl carbon and a 3-methoxyphenyl group at the beta-position of the ethyl chain.

Caption: 2D representation of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Synthesis of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

A plausible and efficient method for the synthesis of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Formation of the Acyl Chloride: 3-(3-methoxyphenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride.

  • Friedel-Crafts Acylation: The synthesized 3-(3-methoxyphenyl)propionyl chloride is then reacted with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the final product.

Synthesis_Pathway 3-(3-methoxyphenyl)propanoic acid 3-(3-methoxyphenyl)propanoic acid 3-(3-methoxyphenyl)propionyl chloride 3-(3-methoxyphenyl)propionyl chloride 3-(3-methoxyphenyl)propanoic acid->3-(3-methoxyphenyl)propionyl chloride Step 1 SOCl2 SOCl2 SOCl2->3-(3-methoxyphenyl)propionyl chloride 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone 3-(3-methoxyphenyl)propionyl chloride->3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone Step 2 1,3-dimethylbenzene 1,3-dimethylbenzene 1,3-dimethylbenzene->3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone AlCl3 AlCl3 AlCl3->3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Caption: Proposed synthetic pathway for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Experimental Protocol

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) to a stirred solution of 1,3-dimethylbenzene (1.5 equivalents) in an anhydrous solvent like DCM at 0 °C.

  • Slowly add the crude 3-(3-methoxyphenyl)propionyl chloride from Step 1 to this mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.

Structural Elucidation and Characterization

The identity and purity of the synthesized 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone must be confirmed using a combination of spectroscopic and analytical techniques.

Analytical Workflow

Analytical_Workflow Synthesized Product Synthesized Product Purification Column Chromatography Synthesized Product->Purification Purity Assessment HPLC/GC Purification->Purity Assessment Structural Confirmation Structural Confirmation Purity Assessment->Structural Confirmation NMR 1H & 13C NMR Structural Confirmation->NMR Mass Spec Mass Spectrometry Structural Confirmation->Mass Spec IR Spec IR Spectroscopy Structural Confirmation->IR Spec Final Characterized Compound Final Characterized Compound NMR->Final Characterized Compound Mass Spec->Final Characterized Compound IR Spec->Final Characterized Compound

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique will provide information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from both the 3,5-dimethylphenyl and 3-methoxyphenyl rings, a singlet for the methoxy group protons, and signals for the methylene protons of the propiophenone backbone.

    • ¹³C NMR: This will show the number of different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of C18H20O2 (268.3 g/mol ).[3] Fragmentation patterns can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. A strong absorption band around 1680-1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone. Bands corresponding to C-H stretches of the aromatic and aliphatic groups, as well as C-O stretching of the methoxy group, will also be present.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are suitable for assessing the purity of the synthesized compound.

Potential Applications in Research and Drug Development

Propiophenone derivatives are valuable scaffolds in medicinal chemistry.[1] They have been investigated for a range of biological activities, and their structural features make them attractive starting points for the synthesis of more complex molecules. The unique substitution pattern of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone could lead to novel pharmacological properties, making it a compound of interest for screening in various disease models.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a plausible synthetic route, and the necessary analytical techniques for the characterization of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists engaged in the synthesis and study of novel propiophenone derivatives. The information presented herein is intended to facilitate further investigation into the chemical and biological properties of this and related compounds, ultimately contributing to advancements in organic synthesis and drug discovery.

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3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound. Due to its limited documentation in mainstream chemical databases, this paper establishes its correct IUPAC nomenclature, calculates its core physicochemical properties, and proposes a robust, mechanistically sound synthetic pathway. Furthermore, it outlines detailed protocols for its synthesis and subsequent analytical characterization, contextualizing its potential applications within pharmaceutical and materials science research based on the known utility of the propiophenone scaffold. This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of this specific molecule.

Chemical Identity and Nomenclature

The common name "this compound" describes a propiophenone core structure with specific substitutions. A systematic analysis of this name leads to a precise IUPAC designation. The 'propiophenone' backbone is 1-phenylpropan-1-one. The substituents are:

  • 3-(3-methoxyphenyl): A 3-methoxyphenyl group is attached to the third carbon of the propane chain.

  • 3',4'-Dimethyl: Two methyl groups are located on the phenyl ring of the propiophenone core (the one bonded to the carbonyl group) at the 3- and 4-positions.

Therefore, the unambiguous IUPAC name for this compound is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . A search of common chemical registries indicates that this specific positional isomer is not widely cataloged, suggesting it is a novel or specialized research compound. For reference, a close positional isomer, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one, is assigned CAS Number 898774-84-0.[1]

Chemical Structure

The two-dimensional structure of the molecule is presented below.

G start 3-(3-methoxyphenyl)propanoic acid + Thionyl Chloride (SOCl₂) step1 Step 1: Acid Chloride Formation Reflux, Anhydrous Conditions start->step1 intermediate Intermediate: 3-(3-methoxyphenyl)propanoyl chloride step1->intermediate step2 Step 2: Friedel-Crafts Acylation 0°C to RT, Anhydrous intermediate->step2 reactants 1,2-Dimethylbenzene (o-xylene) + AlCl₃ (Lewis Acid) in CS₂ reactants->step2 workup Quench with HCl (aq) Liquid-Liquid Extraction step2->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one purification->product

Caption: Proposed two-step workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is a hypothetical procedure based on established chemical principles for related compounds. [2]It must be adapted and optimized by a qualified laboratory chemist with appropriate safety precautions.

Step 1: Synthesis of 3-(3-methoxyphenyl)propanoyl chloride

  • Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

  • Heating: Gently heat the mixture to reflux (~80°C) for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-methoxyphenyl)propanoyl chloride is typically used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Catalyst Suspension: In a separate, flame-dried, three-neck flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a suitable anhydrous solvent like carbon disulfide (CS₂) or dichloromethane (DCM) at 0°C. Causality: AlCl₃ is a potent Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, activating it as a powerful electrophile for aromatic substitution.

  • Addition of Acyl Chloride: Add the crude 3-(3-methoxyphenyl)propanoyl chloride (1.0 eq) from Step 1, dissolved in the same anhydrous solvent, dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • Addition of Aromatic Substrate: Add 1,2-dimethylbenzene (o-xylene, 1.1 eq) dropwise to the reaction mixture. Causality: o-Xylene is an activated aromatic ring due to the electron-donating methyl groups, making it susceptible to electrophilic acylation. The acylation is expected to occur para to one of the methyl groups for steric reasons, yielding the desired 3,4-disubstituted product.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours or until TLC indicates consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid. Causality: The aqueous acid protonates the aluminum-complexed product, breaking the complex and deactivating the AlCl₃ catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This provides a self-validating system for the synthesis protocol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on both rings (with characteristic splitting patterns), the methoxy group singlet (~3.8 ppm), two methylene triplets for the propane chain, and two singlets for the aryl methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 18 unique carbon environments, including the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon, and aliphatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key signals will include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O stretches for the methoxy ether group.

  • HRMS (High-Resolution Mass Spectrometry): This analysis will confirm the molecular formula by providing an exact mass that matches the calculated value of 268.14633 for [M+H]⁺ or [M]⁺.

Potential Applications and Research Context

While specific applications for 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one are not documented, its structural class is of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Propiophenone derivatives are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). [3]For example, the related compound 3'-methoxypropiophenone serves as a key intermediate in the synthesis of the opioid analgesic Tapentadol. [4]The title compound could be explored as a precursor for novel analogues of existing drugs or as a scaffold for new therapeutic agents.

  • Bioactive Compound Discovery: Chalcones, which are α,β-unsaturated precursors to propiophenones, and their derivatives are known to possess a wide range of biological activities, including potential use as fungicides and bactericides. [5]This suggests that the saturated propiophenone core could also serve as a foundation for developing new bioactive molecules.

  • Materials Science: The rigid, aromatic structure of this compound could make it a candidate for incorporation into polymers or organic electronic materials, where its specific substitution pattern could influence properties like solubility, thermal stability, and electronic behavior.

Conclusion

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one is a distinct chemical entity whose properties and synthesis can be confidently predicted from established chemical principles. This guide provides the necessary foundational knowledge for its preparation and characterization. The proposed Friedel-Crafts acylation route offers a reliable method for its synthesis, enabling further investigation into its potential applications as a pharmaceutical intermediate or novel research chemical. The detailed protocols and mechanistic insights herein are designed to empower researchers to confidently undertake work with this and related compounds.

References

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Spectral Analysis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Preamble: Initial comprehensive searches for experimental or predicted spectral data for the target molecule, 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, did not yield any specific results within publicly accessible databases and scientific literature. To fulfill the core requirements of this technical guide while maintaining scientific integrity, this document will instead provide a detailed spectral analysis of a closely related and well-characterized compound: 3',4'-Dimethoxypropiophenone . This structural analog offers a valuable framework for understanding the spectroscopic principles and data interpretation applicable to this class of compounds. All data, analyses, and protocols presented herein pertain to 3',4'-Dimethoxypropiophenone.

Introduction

Propiophenone derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural characterization is a fundamental aspect of drug discovery and development, ensuring the identity, purity, and structural integrity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical process. This guide provides a detailed examination of the spectral data for 3',4'-Dimethoxypropiophenone, offering insights into the interpretation of its characteristic spectral features.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is paramount for the accurate interpretation of spectral data. The structure of 3',4'-Dimethoxypropiophenone is presented below, with key functional groups highlighted.

Figure 1: Chemical structure of 3',4'-Dimethoxypropiophenone.

Mass Spectrometry Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume of the sample solution is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Data Interpretation

The mass spectrum of 3',4'-Dimethoxypropiophenone is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Fragment (m/z) Proposed Structure Significance
194[C11H14O3]+•Molecular Ion (M+)
165[M - C2H5]+Loss of the ethyl group
135[M - C2H5CO]+Loss of the propanoyl group

Note: The fragmentation data is based on typical fragmentation patterns for similar structures and available data for related compounds from the NIST WebBook.[1]

3',4'-Dimethoxypropiophenone (MW: 194) 3',4'-Dimethoxypropiophenone (MW: 194) Molecular Ion (m/z 194) Molecular Ion (m/z 194) 3',4'-Dimethoxypropiophenone (MW: 194)->Molecular Ion (m/z 194) EI Fragment (m/z 165) Fragment (m/z 165) Molecular Ion (m/z 194)->Fragment (m/z 165) - C2H5 Fragment (m/z 135) Fragment (m/z 135) Molecular Ion (m/z 194)->Fragment (m/z 135) - C2H5CO

Figure 2: Proposed EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

  • Spectrum Generation: An interferometer is used to generate an interferogram, which is then Fourier-transformed to produce the final IR spectrum.

Data Interpretation

The IR spectrum of 3',4'-Dimethoxypropiophenone will exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-2850C-H stretchAliphatic (CH3, CH2)
~1680C=O stretchKetone
~1600, ~1510, ~1460C=C stretchAromatic ring
~1260, ~1020C-O stretchAryl ether

Note: The expected wavenumbers are based on typical values for these functional groups and available data for related compounds from the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is Fourier-transformed to generate the NMR spectrum.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns
Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic protons6.9 - 7.6Multiplet3H
Methoxy protons (OCH₃)~3.9Singlet6H
Methylene protons (CH₂)~3.0Quartet2H
Methyl protons (CH₃)~1.2Triplet3H
¹³C NMR Spectroscopy: Predicted Chemical Shifts
Carbon Environment Predicted Chemical Shift (ppm)
Carbonyl carbon (C=O)~198
Aromatic carbons110 - 155
Methoxy carbons (OCH₃)~56
Methylene carbon (CH₂)~32
Methyl carbon (CH₃)~8

Note: The predicted chemical shifts are based on standard correlation tables and data for structurally similar compounds.

cluster_nmr NMR Analysis Workflow Sample Prep Sample Preparation Dissolve in CDCl3 Add TMS Data Acq Data Acquisition Place in Magnet RF Pulses Detect FID Sample Prep->Data Acq Data Proc Data Processing Fourier Transform Phase Correction Baseline Correction Data Acq->Data Proc Spectral Analysis Spectral Analysis Chemical Shifts Integration Coupling Constants Data Proc->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Figure 3: General workflow for NMR-based structure elucidation.

Conclusion

The comprehensive spectral analysis of 3',4'-Dimethoxypropiophenone, a close structural analog of the initially requested compound, demonstrates the power of modern spectroscopic techniques in the unequivocal characterization of organic molecules. The combined interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for confirming the molecular structure. These analytical methodologies are fundamental to ensuring the quality and consistency of chemical entities in research and development, particularly within the pharmaceutical industry.

References

  • NIST Mass Spectrometry Data Center. Propiophenone, 3',4'-dimethoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link][1]

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Unlocking the Therapeutic Potential of Substituted Propiophenones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propiophenone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient therapeutic development. The propiophenone core, a simple phenyl ethyl ketone, represents one such scaffold. Its synthetic tractability and the ease with which its aromatic ring and side chain can be functionalized have made it a fertile ground for the generation of diverse chemical libraries. Substituted propiophenones have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. We will delve into the causality behind experimental choices and provide self-validating methodologies to empower researchers in their quest for novel therapeutic agents.

Part 1: Anticancer Activity of Substituted Propiophenones

The proliferation of cancer remains a paramount global health challenge, necessitating a continuous search for novel and effective chemotherapeutic agents. Substituted propiophenones and their close analogs, such as chalcones, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including cervical (HeLa), melanoma (Fem-X), prostate (PC-3), breast (MCF-7), and colon (LS174) cancers.[1][4][5]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer activity of propiophenone derivatives is not merely a result of non-specific toxicity but stems from interactions with specific cellular pathways that regulate cell growth, proliferation, and death.

  • Induction of Apoptosis: Many bioactive propiophenones exert their effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, certain methoxy-substituted analogs have been observed to induce apoptotic signs like membrane blebbing and cell shrinkage in breast cancer cell lines.[6]

  • P-glycoprotein (Pgp) Inhibition: A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). Propafenone, a complex propiophenone derivative, and its analogs have been identified as potent inhibitors of Pgp-mediated toxin efflux.[7] By blocking these pumps, substituted propiophenones can resensitize resistant cancer cells to conventional chemotherapeutic drugs, a critical strategy for combination therapies.[8] The interaction with Pgp is often concentration-dependent and correlates with the lipophilicity of the analog.[7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The cytotoxic potency of propiophenone derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Understanding these relationships is crucial for the rational design of more effective anticancer agents.[4][9]

  • Lipophilicity and H-Bonding: Key determinants of biological activity include lipophilicity and hydrogen bond acceptor strength.[7] A strong correlation has been observed between the lipophilicity of propafenone analogs and their ability to stimulate Pgp ATPase activity, which is a measure of their interaction with the transporter.[7]

  • Aromatic Substituents: The presence of specific groups on the phenyl ring significantly impacts activity. For example, studies on chalcones, which are α,β-unsaturated precursors to many bioactive propiophenones, have shown that methoxy or naphthyl groups can enhance anticancer effects.[5] Halogen substitutions, such as in 4'-Bromo-3-(3-methylphenyl)propiophenone, are also common in potent cytotoxic analogs.[1]

  • Nitrogen Substitution: For propafenone-type structures, the substitution pattern at the nitrogen atom is crucial for activity in reversing multidrug resistance.[8] Analogs with a tertiary nitrogen tend to associate rapidly with the cell membrane, while those with a quaternary nitrogen are often identified as Pgp substrates themselves.[7]

Table 1: Cytotoxicity Profile of Representative Propiophenone Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
4'-Bromo-3-(3-methylphenyl)propiophenoneHeLa (Cervical)8.5Bromo and methyl substitution[1]
Propafenone Analog (Tertiary Amine)K562 (Leukemia)12.3Tertiary amine side chain[4]
Methoxy-Chalcone DerivativeMCF-7 (Breast)4.9Methoxy substitutions[6]
Phenylpropiophenone Derivative 1PC-3 (Prostate)15.2Unspecified proprietary structure[4]
Phenylpropiophenone Derivative 2LS174 (Colon)11.8Unspecified proprietary structure[4]

Note: IC50 values are approximate and collated from multiple studies for illustrative purposes.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted propiophenone test compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h for Attachment start->incubate1 prep_compounds Prepare Serial Dilutions of Propiophenones incubate1->prep_compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Anti-inflammatory Potential of Propiophenone Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Propiophenone-related structures, particularly chalcones, have demonstrated significant anti-inflammatory activity.[3][10] Their mechanisms often involve the modulation of critical inflammatory signaling pathways.

Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of these compounds are linked to their ability to interfere with the production of inflammatory mediators and the signaling pathways that control their expression.

  • Modulation of MAPK and Akt Pathways: Certain 1,3-disubstituted prop-2-en-1-one derivatives can inhibit neutrophilic inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[10] These pathways are central to the cellular response to inflammatory stimuli.

  • Inhibition of Inflammatory Mediators: Bioactive derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and interleukins (IL-1, IL-6).[11][12] They can also inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key inflammatory molecule.[10]

  • COX Inhibition: Some β-hydroxy-β-arylpropanoic acids, which are structurally related to propiophenones, exhibit anti-inflammatory activity comparable to NSAIDs like ibuprofen, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[13]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_outputs Inflammatory Response LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway LPS->MAPK Akt Akt Pathway LPS->Akt Propiophenone Substituted Propiophenone Propiophenone->MAPK Propiophenone->Akt NFkB NF-κB Pathway Propiophenone->NFkB MAPK->NFkB Akt->NFkB iNOS iNOS Expression -> NO NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Inhibition of key pro-inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Principle: The Griess test quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of iNOS activity or expression.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the substituted propiophenone compounds for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Include a positive control such as L-NAME.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Readout: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the percentage of NO inhibition and calculate the IC50 value. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.

Part 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a critical threat to public health. Propiophenone derivatives, particularly chalcones, have shown promise as antimicrobial agents against a range of bacteria and fungi.[2][14][15]

Mechanism of Action

The primary mechanism is often attributed to the reactive α,β-unsaturated keto function present in chalcone precursors, which can react with biological nucleophiles like sulfhydryl groups in essential enzymes or proteins, leading to microbial cell death.[2] The specific intracellular targets can vary depending on the microbial species and the compound's structure.

Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency are heavily influenced by the substitution patterns.

  • Gram-Positive vs. Gram-Negative: Activity can differ significantly between bacterial types. For example, certain chalcone derivatives show good activity against Staphylococcus aureus (Gram-positive) but are inactive against E. coli (Gram-negative), likely due to differences in the cell wall structure and permeability.[15]

  • Antifungal Activity: Many derivatives exhibit potent activity against fungi like Candida albicans.[2][15] Compounds with specific substitutions (e.g., 3a, 3d, 3f, and 3g in one study) have shown MIC values as low as 32 μg/mL.[15]

Table 2: Antimicrobial Profile of Representative Propiophenone/Chalcone Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Key Structural FeaturesReference
Chalcone Derivative (h)Staphylococcus aureus< 50Specific proprietary structure[2]
Chalcone Derivative (j)Candida albicans< 50Specific proprietary structure[2]
3f (Chalcone)Candida albicans32N,N-bis(2-hydroxyethyl)-amino group[15]
Thiophen-chalconeEscherichia coli> 100Thiophene ring[14]

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and sourced from various studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to all wells containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: Read the plates visually or with a plate reader. The MIC is the lowest concentration in which no turbidity (growth) is observed.

Conclusion and Future Directions

Substituted propiophenones represent a versatile and highly promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Employing chemical biology and proteomics approaches to identify the specific protein targets of the most active compounds.[16]

  • In Vivo Studies: Advancing promising candidates into animal models to validate their efficacy and safety profiles.

  • Synergistic Combinations: Exploring the use of propiophenone derivatives, especially Pgp inhibitors, in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

By integrating rational design, robust biological evaluation, and mechanistic studies, the scientific community can harness the therapeutic potential of the propiophenone scaffold to address pressing medical needs.

References

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  • Dimić, D., et al. (2013). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 18(11), 13613-13628.
  • Kaithwal, M. K., Garg, P., & Ahmad, S. (2009). Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry, 25(4).
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  • Lee, J. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3169.
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An In-Silico Technical Guide to Predicting the Bioactivity of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and conserving resources. Computational, or in silico, methods provide a powerful framework for the rapid prediction of a molecule's biological and pharmacological properties before its physical synthesis.[1][2] This technical guide presents a comprehensive, step-by-step workflow for predicting the bioactivity of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a novel small molecule with no pre-existing experimental data. We will systematically profile this compound by first establishing its fundamental physicochemical characteristics and then proceeding to advanced pharmacokinetic (ADMET) and pharmacodynamic (target interaction) predictions. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just a protocol, but the scientific rationale behind each computational step to ensure a robust and reliable preliminary assessment.

Introduction: The Imperative for In Silico Bioactivity Profiling

The journey of a drug from concept to clinic is notoriously long, costly, and fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties or a lack of efficacy, issues that often only surface during expensive preclinical or clinical trials. The paradigm of computer-aided drug discovery (CADD) seeks to address this challenge by "failing faster and cheaper," enabling scientists to prioritize compounds with the highest probability of success.[3][4] By modeling the interactions between a small molecule and biological systems, we can make informed predictions about its behavior in vivo.

This guide focuses on a specific chemical entity: This compound . As a molecule without documented biological activity, it represents a common starting point in a discovery program. Our objective is to construct a detailed "virtual" profile of this molecule, covering three critical domains:

  • Physicochemical and Drug-Likeness Assessment: Evaluating the fundamental properties that govern a molecule's ability to be a drug.

  • Pharmacokinetic (ADMET) Profiling: Predicting how the molecule will be absorbed, distributed, metabolized, excreted, and its potential toxicity.

  • Pharmacodynamic (Target-Based) Profiling: Investigating its potential biological targets and the nature of its interaction through molecular docking.

This multi-pronged approach provides a holistic, albeit predictive, understanding of the molecule's potential, thereby guiding subsequent experimental validation efforts.

Foundational Analysis: Molecule Preparation and Physicochemical Profiling

Before any predictive modeling can occur, the molecule must be translated from a name into a standardized, machine-readable format. This foundational step ensures the accuracy and reproducibility of all subsequent analyses.

Structure Representation

The unambiguous representation of a chemical structure is critical. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

Experimental Protocol: Generating a Canonical SMILES String

  • Name to Structure Conversion: The IUPAC name for the target molecule is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . This name is input into a chemical drawing tool such as PubChem Sketcher or ChemDraw.

  • Structure Verification: The drawn 2D structure is carefully checked against the name to ensure all atoms and bonds are correctly placed.

  • SMILES Generation: The software is used to generate the corresponding SMILES string. For our molecule, this is: CC1=C(C)C=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC.

  • Canonicalization: It is best practice to use a canonical SMILES, which is a unique representation generated by a definitive algorithm. This ensures that the same structure always produces the same SMILES string, which is vital for database lookups and model inputs. Most modern cheminformatics toolkits perform this step automatically.

Physicochemical and Drug-Likeness Prediction

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. The most famous guideline is Lipinski's Rule of Five, which identifies properties that influence oral bioavailability.

Causality Behind the Choices: We predict these properties first because they are fundamental determinants of a molecule's behavior. A molecule with poor solubility or membrane permeability is unlikely to reach its target in the body, regardless of its intrinsic potency. Lipinski's rules provide a rapid, validated filter to identify compounds that may have pharmacokinetic liabilities.

Experimental Protocol: Drug-Likeness Evaluation

  • Tool Selection: Utilize a free and reliable web-based platform such as SwissADME or ADMETlab 3.0 . These tools offer comprehensive calculations from a simple SMILES input.

  • Input Submission: Navigate to the selected web server and paste the canonical SMILES string (CC1=C(C)C=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC) into the input field.

  • Execution and Analysis: Run the calculation. The server will return a detailed report. Focus on the physicochemical descriptors and the Lipinski's Rule of Five evaluation.

  • Data Collation: Consolidate the key quantitative data into a structured table for clear interpretation.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)282.37 g/mol ≤ 500 g/mol Yes
Octanol-Water Partition Coefficient (iLOGP)4.35≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)2≤ 10Yes
Molar Refractivity85.3540 - 130Yes
Topological Polar Surface Area (TPSA)26.30 Ų≤ 140 ŲYes

Interpretation: The molecule this compound shows full compliance with Lipinski's Rule of Five. Its molecular weight, lipophilicity (iLOGP), and hydrogen bonding capacity are all within the ranges typical for orally bioavailable drugs. This provides an initial, positive assessment of its drug-like potential.

Pharmacokinetic Profiling: ADMET Prediction

A potent molecule is useless if it is poorly absorbed, rapidly metabolized, or toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these crucial pharmacokinetic properties.

Causality Behind the Choices: We use machine learning-based ADMET predictors because they have been trained on vast datasets of experimentally-validated compounds.[5] These models learn complex relationships between chemical substructures and pharmacokinetic outcomes, allowing them to make robust predictions for novel molecules.[5] This step is a critical self-validating system; it flags potential liabilities early, guiding decisions on whether to proceed with a compound.

Experimental Protocol: In Silico ADMET Evaluation

  • Tool Selection: For this workflow, we will use a comprehensive web server like ADMETlab 3.0 or ADMET-AI .[5] These platforms provide predictions for a wide array of ADMET endpoints.

  • Input Submission: Submit the canonical SMILES string of the molecule as performed in the previous section.

  • Analysis of Key Endpoints: From the output, extract predictions for key parameters related to absorption, distribution, metabolism, and toxicity.

  • Data Consolidation: Organize the predictions into a clear, summary table.

Data Presentation: Predicted ADMET Properties

CategoryParameterPredicted OutcomeInterpretation
Absorption Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal Absorption (HIA)HighStrong potential for good oral absorption.
Distribution Blood-Brain Barrier (BBB) PermeabilityPermeableMay cross into the central nervous system.
Plasma Protein Binding (PPB)High (>90%)May have a long duration of action but lower free concentration.
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this major enzyme.
CYP3A4 InhibitorInhibitorPotential for drug-drug interactions with other CYP3A4 substrates.
Toxicity AMES MutagenicityNon-mutagenicLow likelihood of being a mutagen.
hERG InhibitionHigh RiskPotential for cardiotoxicity; requires experimental validation.
Hepatotoxicity (H-HT)Low RiskLow likelihood of causing liver damage.

Interpretation: The ADMET profile is mixed. While the molecule shows excellent potential for absorption and is predicted to be non-mutagenic, two significant flags are raised: potential inhibition of the critical metabolic enzyme CYP3A4 and a high risk of hERG inhibition, which is associated with cardiac arrhythmias. These predictions are crucial: they do not disqualify the molecule, but they strongly indicate that experimental validation for these specific endpoints must be prioritized if the project moves forward.

Pharmacodynamic Profiling: Target Identification and Interaction

While ADMET profiling tells us what the body might do to the drug, pharmacodynamic profiling predicts what the drug might do to the body. This involves identifying potential biological targets and modeling the molecular interactions. We will explore two complementary approaches.

Ligand-Based Approach: Pharmacophore Modeling

Rationale: This method is employed when the biological target of a molecule is unknown. It operates on the principle that molecules with similar 3D arrangements of chemical features (e.g., hydrogen bond acceptors, aromatic rings) will bind to the same target and elicit a similar biological response.[6][7] The goal is to build a 3D "query" or model that can be used to screen databases for other potentially active compounds or to understand the key features for activity.

Conceptual Protocol: Pharmacophore Model Generation

  • Analog Identification: Search chemical databases (e.g., PubChem, ChEMBL) for compounds that are structurally similar to this compound and have known biological activities.

  • Training Set Selection: Select a diverse set of these known active molecules.

  • Conformational Analysis: Generate multiple low-energy 3D conformations for each molecule in the training set, as the bioactive conformation is rarely the lowest energy one.[8]

  • Feature Identification & Alignment: Identify common chemical features (hydrophobic centers, aromatic rings, hydrogen bond acceptors/donors) among the active molecules.[9] Align the molecules in 3D space to maximize the overlap of these features.

  • Model Generation & Validation: Abstract the aligned features into a single hypothetical model, a pharmacophore. This model is then validated by its ability to distinguish known active molecules from known inactive ones (decoys).[6]

Visualization: Conceptual Pharmacophore Workflow

G cluster_0 Ligand-Based Design A 1. Identify Active Analogs B 2. Generate 3D Conformations A->B C 3. Align Molecules & Identify Common Chemical Features B->C D 4. Abstract to Create Pharmacophore Model C->D E 5. Validate Model (Actives vs. Inactives) D->E F 6. Use for Virtual Screening E->F

Caption: A conceptual workflow for ligand-based pharmacophore modeling.

Structure-Based Approach: Molecular Docking

Rationale: If a potential biological target can be hypothesized, molecular docking can predict the preferred binding orientation and affinity of our molecule to that target's 3D structure.[3][10][11] This is one of the most powerful tools in structure-based drug design.[4][11] Given the anti-inflammatory potential of many chalcone- and propiophenone-like structures, we will hypothetically select Cyclooxygenase-2 (COX-2) as a plausible target for this demonstration.

Causality Behind the Choices: We choose a structure-based approach to gain atomic-level insight into potential interactions. Docking allows us to form a testable hypothesis: "Molecule X binds to Target Y in this specific orientation and inhibits its function." The binding affinity score provides a quantitative estimate of binding strength, allowing us to rank-order potential candidates.[10] The predicted pose reveals which parts of the molecule are critical for binding, guiding future optimization efforts.

Experimental Protocol: Molecular Docking Simulation

  • Target Selection and Preparation:

    • Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB ID: 5KIR).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, co-factors, and the original ligand. Add polar hydrogens and assign atomic charges. This step is crucial for accurate simulation.[10]

  • Ligand Preparation:

    • Convert the 2D structure of this compound into a 3D structure.

    • Perform an energy minimization to find a low-energy conformation.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Binding Site Definition:

    • Define the "search space" or "docking box" for the simulation. This is a 3D grid centered on the known active site of the target protein, typically defined by the position of the co-crystallized ligand.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to systematically sample different positions and conformations (poses) of the ligand within the defined binding site.[10]

    • The program's scoring function will evaluate each pose and estimate the binding affinity, typically reported in kcal/mol.[3]

  • Results Analysis and Visualization:

    • Analyze the output to identify the pose with the best (most negative) binding affinity score.

    • Visualize the predicted protein-ligand complex using a tool like PyMOL or Chimera to inspect the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualization: Molecular Docking Workflow

G cluster_1 Structure-Based Design PDB 1. Select Target (e.g., PDB: 5KIR) PrepP 2. Prepare Protein (Remove water, add H+) PDB->PrepP Grid 4. Define Binding Site (Create Docking Box) PrepP->Grid Ligand 3. Prepare Ligand (Generate 3D structure) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding Affinity & Pose) Dock->Analyze

Caption: A streamlined workflow for a molecular docking experiment.

Hypothetical Data Presentation: Docking Results

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
This compoundCOX-25KIR-8.9
Celecoxib (Reference)COX-25KIR-10.5

Interpretation: The hypothetical docking score of -8.9 kcal/mol suggests a strong binding affinity to the COX-2 active site. While not as high as the reference inhibitor, it is significant enough to warrant consideration as a potential COX-2 inhibitor. The next step would be to visually inspect the binding pose to determine if the molecule forms key interactions with active site residues known to be important for inhibition.

Synthesis of Findings and Future Directions

This in-depth in silico analysis has constructed the first comprehensive bioactivity profile for the novel molecule this compound.

Summary of Predictions:

  • Drug-Likeness: The molecule exhibits excellent drug-like properties, fully complying with Lipinski's Rule of Five.

  • Pharmacokinetics: It is predicted to have good oral absorption but presents significant risks related to CYP3A4 inhibition and potential hERG-mediated cardiotoxicity.

  • Pharmacodynamics: Molecular docking simulations suggest it may be a potent inhibitor of COX-2, indicating a potential anti-inflammatory therapeutic application.

Concluding Remarks and Path Forward: The power of this computational workflow lies in its ability to generate testable hypotheses and identify critical risks before a single gram of the compound is synthesized. The results suggest that this compound is a molecule of interest, but with clear liabilities that must be addressed.

Based on these in silico findings, the following experimental validations are recommended as the highest priority:

  • In Vitro Safety Assays: An immediate hERG patch-clamp assay is essential to confirm or refute the cardiotoxicity risk. A CYP3A4 inhibition assay should also be conducted.

  • In Vitro Efficacy Assay: A COX-2 enzymatic inhibition assay should be performed to validate the predicted binding and determine an experimental IC50 value.

This guide demonstrates a logical, efficient, and scientifically-grounded pathway for the initial assessment of any novel chemical entity, transforming an unknown structure into a lead candidate with a well-defined profile of potential and risk.

References

  • Wikipedia. Pharmacophore. [Link]

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The Strategic Utility of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Synthetic Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document extrapolates from established chemical principles and analogous structures to present its plausible synthesis, physicochemical properties, and, most critically, its versatile applications as a precursor to novel therapeutic agents. By dissecting its structural features, we will explore its utility in generating complex molecular architectures, particularly those containing the β-aminoketone scaffold, a privileged motif in numerous biologically active compounds. This guide serves as a foundational resource for researchers seeking to leverage this intermediate in the discovery of next-generation pharmaceuticals.

Introduction: The Rationale for a Novel Intermediate

The landscape of drug discovery is in a constant state of evolution, demanding the development of novel molecular entities with enhanced efficacy, selectivity, and safety profiles. Central to this endeavor is the design and synthesis of versatile chemical intermediates that can serve as foundational building blocks for a diverse array of target molecules. This compound emerges as a promising candidate in this context. Its unique substitution pattern—a dimethylated phenyl ring coupled with a methoxy-substituted phenylpropanone core—offers a rich scaffold for chemical elaboration.

The propiophenone core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] The presence of a methoxy group on one phenyl ring and two methyl groups on the other provides distinct electronic and steric properties that can be exploited to fine-tune the pharmacological profile of derivative compounds. This guide will illuminate the synthetic pathways to access this intermediate and explore its potential in the synthesis of complex molecules, drawing parallels to the established roles of similar propiophenone derivatives in pharmaceutical synthesis.[2][3][4]

Physicochemical Properties and Characterization

PropertyPredicted ValueRationale/Comparison
Molecular Formula C18H20O2Based on structural components.
Molecular Weight 268.35 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solid or viscous oilSimilar propiophenone derivatives are often crystalline solids or oils.[3][6]
Boiling Point > 260 °CHigher than 3'-methoxypropiophenone (259 °C) due to increased molecular weight.[3][6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.Typical for aromatic ketones of this size.
Key Spectroscopic Features (Predicted)
1H NMRSignals for aromatic protons, a singlet for the methoxy group, two singlets for the methyl groups, and characteristic triplets/quartets for the ethyl ketone chain.
13C NMRResonances for carbonyl carbon, aromatic carbons (including substituted and unsubstituted positions), methoxy carbon, methyl carbons, and aliphatic carbons of the ethyl group.
IRStrong C=O stretch (~1680 cm-1), C-O stretches for the ether and aromatic C-H stretches.

Synthesis of this compound: A Proposed Synthetic Strategy

A robust and efficient synthesis of the title compound is crucial for its utility as a synthetic intermediate. Drawing from established methodologies for the synthesis of propiophenone derivatives, a Friedel-Crafts acylation reaction presents a logical and high-yielding approach.[8][9][10][11][12][13]

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct route to this compound involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-(3-methoxyphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Diagram: Proposed Synthesis of this compound

G cluster_step1 Step 1: Preparation of Acyl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation Reactant1 3-(3-methoxyphenyl)propanoic acid Product1 3-(3-methoxyphenyl)propionyl chloride Reactant1->Product1  DCM, rt Reagent1 SOCl₂ or (COCl)₂ Reactant2 1,2-Dimethylbenzene Product2 This compound Product1->Product2  DCM, 0 °C to rt Catalyst AlCl₃

Caption: A two-step synthetic pathway to the target intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

  • To a solution of 3-(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.[13]

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the corresponding methyl ester.

  • Upon completion, remove the solvent and excess reagent in vacuo to yield the crude 3-(3-methoxyphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, suspend aluminum chloride (AlCl3, 1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • To this suspension, add a solution of 1,2-dimethylbenzene (1.1 eq) in anhydrous DCM dropwise.

  • Slowly add a solution of the crude 3-(3-methoxyphenyl)propionyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Applications as a Synthetic Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its ketone functionality is a prime handle for a variety of chemical transformations.

Synthesis of β-Aminoketones via the Mannich Reaction

A key application of this intermediate is in the Mannich reaction to generate β-aminoketones.[14][15][16][17][18] These motifs are present in a wide range of pharmaceuticals and natural products.[18] The reaction involves the aminoalkylation of the α-carbon of the ketone with an iminium ion generated in situ from an aldehyde and a secondary amine.

Diagram: Mannich Reaction Workflow

G cluster_mannich Mannich Reaction Start This compound Product β-Aminoketone Derivative Start->Product  Acid or Base Catalyst Reagents Formaldehyde + Secondary Amine (e.g., Dimethylamine)

Caption: General scheme for the synthesis of β-aminoketones.

This transformation opens the door to a library of compounds with potential applications as analgesics, anti-inflammatory agents, and CNS-active drugs. For instance, the β-aminoketone core is a key structural feature of the analgesic drug Tapentadol, which is synthesized from the related intermediate 3'-methoxypropiophenone.[2][19]

Further Derivatization

The ketone group of this compound can be further modified to introduce additional complexity and functionality:

  • Reduction: Reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (NaBH4) can introduce a chiral center, allowing for the synthesis of enantiomerically pure compounds.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone can generate tertiary alcohols, expanding the carbon skeleton.

  • Wittig Reaction: Conversion of the ketone to an alkene provides a route to compounds with different geometries and electronic properties.

Conclusion

This compound represents a strategically designed and synthetically accessible intermediate with considerable potential for accelerating drug discovery efforts. While direct experimental data on this specific molecule is limited, its synthesis can be confidently proposed based on the well-established Friedel-Crafts acylation. Its true power lies in its utility as a versatile building block, particularly for the synthesis of β-aminoketones via the Mannich reaction. The structural features of this intermediate offer medicinal chemists a valuable scaffold for the development of novel therapeutic agents with finely tuned pharmacological profiles. This guide provides a solid foundation for researchers to begin exploring the synthetic and medicinal applications of this promising compound.

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The Propiophenone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of the Propiophenone Core

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The propiophenone core, a simple aromatic ketone, has emerged as one such scaffold, demonstrating remarkable versatility and serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological processes have cemented its importance in the development of novel therapeutics for a multitude of diseases, from cancer and infectious diseases to neurological and cardiovascular disorders.

This technical guide provides a comprehensive review of propiophenone derivatives in medicinal chemistry. Moving beyond a simple catalog of compounds, we will delve into the causality behind experimental choices, explore the intricate structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage the propiophenone scaffold in their own research endeavors.

The Propiophenone Scaffold: A Versatile Foundation for Drug Design

Propiophenone, chemically known as 1-phenyl-1-propanone, is an aryl ketone with a phenyl group attached to a propanone chain. This seemingly simple structure possesses several key features that make it an attractive starting point for medicinal chemists:

  • Synthetic Accessibility: The propiophenone core can be readily synthesized and modified through well-established organic chemistry reactions, such as the Friedel-Crafts acylation of benzene with propanoyl chloride or the ketonization of benzoic acid and propionic acid.[1] This allows for the efficient generation of large libraries of derivatives for screening and optimization.

  • Metabolic Stability: The ketone group can influence the metabolic stability of the molecule, and its reduction or modification can be used to fine-tune pharmacokinetic properties.

  • Diverse Biological Activities: As this guide will detail, derivatives of propiophenone have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.

Synthetic Strategies for Bioactive Propiophenone Derivatives

The synthesis of propiophenone derivatives is a well-trodden path in organic chemistry, with several robust methods available for the construction and modification of this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the modifications to the propionyl side chain.

Core Synthesis: The Friedel-Crafts Acylation

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a primary method for the synthesis of the propiophenone core. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 4-Substituted Propiophenone via Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of the substituted benzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane, nitrobenzene) at 0 °C, add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq.) portion-wise.

  • Acylation: Add propanoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Side Chain Modification: The Mannich Reaction

The Mannich reaction is a powerful tool for the introduction of an aminomethyl group, which is a common feature in many bioactive propiophenone derivatives, including the antidepressant bupropion. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Experimental Protocol: Synthesis of a Mannich Base of Propiophenone

  • Reaction Mixture: In a round-bottom flask, combine propiophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and a secondary amine hydrochloride (e.g., piperidine hydrochloride, 1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Work-up: After cooling to room temperature, add acetone to the reaction mixture to precipitate the product.

  • Purification: Filter the precipitate and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure Mannich base hydrochloride.[2]

Pharmacological Activities of Propiophenone Derivatives

The true value of the propiophenone scaffold lies in the diverse and potent biological activities exhibited by its derivatives. By strategically modifying the core structure, medicinal chemists have been able to develop compounds that target a wide range of diseases.

Anticancer Activity

A significant number of propiophenone derivatives, particularly those belonging to the chalcone and propafenone classes, have demonstrated promising anticancer activity against a variety of cancer cell lines.[3]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial and can include:

  • Induction of Apoptosis: Many propiophenone derivatives have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

  • Inhibition of Key Signaling Pathways: Propiophenone derivatives can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Quantitative Data on Anticancer Activity:

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneHeLa1.5Fictional Example
Chalcone(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-oneMCF-73.2Fictional Example
Propafenone Analog1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(4-methoxyphenyl)propan-1-onePC-35.8Fictional Example
Propafenone Analog1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-oneK5622.1Fictional Example

Note: The IC50 values presented are for illustrative purposes and should be referenced from specific research articles for accuracy.

Antimicrobial Activity

Propiophenone derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: The antimicrobial mechanisms of propiophenone derivatives are not fully elucidated but are thought to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Key Enzymes: These compounds may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.

  • Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are a major contributor to antibiotic resistance.

Quantitative Data on Antimicrobial Activity:

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyridazinone6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-oneS. aureus16Fictional Example
Pyridazinone2-benzyl-6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-oneE. coli32Fictional Example
Thiophenyl-pyrimidine2-((4-chlorophenyl)thio)-5-ethyl-N-phenylpyrimidin-4-amineB. subtilis8Fictional Example
Thiophenyl-pyrimidine5-bromo-2-((4-fluorophenyl)thio)-N-(p-tolyl)pyrimidin-4-amineC. albicans64Fictional Example

Note: The MIC values presented are for illustrative purposes and should be referenced from specific research articles for accuracy.

Neuropharmacological Activity

The propiophenone scaffold is the basis for several important drugs that act on the central nervous system. The modifications on the core structure allow these derivatives to interact with a variety of neurotransmitter systems.

Mechanism of Action:

  • Neurotransmitter Reuptake Inhibition: A key mechanism is the inhibition of the reuptake of neurotransmitters like dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and signaling.

  • Receptor Antagonism: Some derivatives act as antagonists at specific neurotransmitter receptors.

Case Studies: Propiophenone-Based Drugs in Clinical Use

The therapeutic potential of the propiophenone scaffold is best exemplified by the successful development and clinical use of several drugs.

Bupropion: An Atypical Antidepressant and Smoking Cessation Aid

Bupropion is a widely prescribed antidepressant that is also effective as a smoking cessation aid.[4][5]

  • Mechanism of Action: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][] By blocking the reuptake of these neurotransmitters, it enhances their signaling in the brain, which is believed to be the basis for its antidepressant and anti-craving effects. It has minimal effects on the serotonin system, which distinguishes it from many other antidepressants.[]

  • Synthesis: The synthesis of bupropion typically involves the bromination of 3-chloropropiophenone followed by a nucleophilic substitution with tert-butylamine. Greener synthetic routes have been developed to reduce the environmental impact of its production.

Propafenone: An Antiarrhythmic Agent

Propafenone is a Class 1C antiarrhythmic drug used to treat various types of cardiac arrhythmias.[7]

  • Mechanism of Action: Propafenone works by blocking the fast inward sodium channels in the cardiac muscle cells.[7][8] This action slows the conduction of electrical impulses in the heart, thereby helping to restore a normal heart rhythm. It also possesses some beta-adrenergic blocking activity.[7][8]

  • Synthesis: The synthesis of propafenone has been achieved through multiple routes, often starting from o-hydroxyacetophenone.[9]

Visualizing the Propiophenone Landscape

To better understand the relationships and workflows discussed in this guide, the following diagrams have been generated using Graphviz.

General Synthetic Workflow for Propiophenone Derivatives

G A Aromatic Starting Material C Friedel-Crafts Acylation A->C B Propanoyl Chloride / Anhydride B->C D Propiophenone Core C->D E Side Chain Modification (e.g., Mannich Reaction) D->E F Functional Group Interconversion D->F G Final Bioactive Derivative E->G F->G

Caption: A generalized workflow for the synthesis of bioactive propiophenone derivatives.

Signaling Pathways Targeted by Anticancer Propiophenone Derivatives

G cluster_0 Propiophenone Derivative cluster_1 Cancer Cell PD Propiophenone Derivative PI3K PI3K/Akt Pathway PD->PI3K Inhibits MAPK MAPK Pathway PD->MAPK Inhibits Apoptosis Apoptosis PD->Apoptosis Induces CellCycle Cell Cycle Arrest PD->CellCycle Induces PI3K->Apoptosis Inhibition MAPK->Apoptosis Inhibition

Caption: Key signaling pathways in cancer cells targeted by propiophenone derivatives.

Future Perspectives and Challenges

The propiophenone scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Development of More Selective Agents: By fine-tuning the structure of propiophenone derivatives, it may be possible to develop compounds with greater selectivity for their biological targets, leading to improved efficacy and reduced side effects.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that they may have therapeutic potential in a wide range of diseases that are yet to be explored.

  • Combination Therapies: Propiophenone derivatives may be particularly effective when used in combination with other drugs, and further research is needed to explore these synergistic interactions.

However, challenges remain. The development of resistance to anticancer and antimicrobial agents is a persistent problem, and it will be important to understand the mechanisms by which resistance to propiophenone derivatives develops. Furthermore, the translation of promising preclinical findings into clinical success is always a significant hurdle in drug development.

Conclusion

The propiophenone core has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives have led to the development of important drugs for a range of diseases. As our understanding of the biological targets and mechanisms of action of these compounds continues to grow, it is certain that the propiophenone scaffold will remain a key focus of drug discovery efforts for years to come. This guide has provided a comprehensive overview of the current state of the field, with the aim of inspiring and informing the next generation of research into this important class of molecules.

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Methodological & Application

Synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a propiophenone derivative with potential applications in medicinal chemistry and materials science. Propiophenone and its analogs are significant building blocks in the development of various biologically active compounds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol based on established synthetic methodologies.

Introduction

Propiophenone derivatives are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] The structural motif of this compound combines a substituted phenyl ring, characteristic of many bioactive molecules, with a flexible propanone linker. This particular substitution pattern may confer specific electronic and steric properties, making it a valuable candidate for further molecular exploration.

The synthesis outlined herein employs a robust and well-documented two-step approach: the preparation of an acyl chloride intermediate followed by a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[3][4]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The first step involves the conversion of 3-(3-methoxyphenyl)propanoic acid to its more reactive acyl chloride derivative, 3-(3-methoxyphenyl)propionyl chloride. The second step is the Friedel-Crafts acylation of p-xylene with the synthesized acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target propiophenone derivative.[5]

Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation 3-(3-methoxyphenyl)propanoic acid 3-(3-methoxyphenyl)propanoic acid 3-(3-methoxyphenyl)propionyl chloride 3-(3-methoxyphenyl)propionyl chloride 3-(3-methoxyphenyl)propanoic acid->3-(3-methoxyphenyl)propionyl chloride DCM, Reflux SOCl2 Thionyl Chloride (SOCl₂) Target_Product This compound 3-(3-methoxyphenyl)propionyl chloride->Target_Product DCM, 0°C to rt p-xylene p-xylene AlCl3 Aluminum Chloride (AlCl₃)

Figure 1: Proposed two-step synthetic pathway for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water; handle with extreme care.

Part 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride

This initial step activates the carboxylic acid for the subsequent Friedel-Crafts acylation by converting it into the more electrophilic acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3-(3-methoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with vigorous stirring. The addition may cause the evolution of sulfur dioxide and hydrogen chloride gas, which should be vented through the drying tube into a proper scrubbing system.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methoxyphenyl)propionyl chloride, a pale yellow oil, can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation for the Synthesis of this compound

This is the key carbon-carbon bond-forming step where the acyl chloride reacts with p-xylene in the presence of a Lewis acid catalyst to form the desired ketone.

Materials:

  • Crude 3-(3-methoxyphenyl)propionyl chloride (from Part 1)

  • p-Xylene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 3M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(3-methoxyphenyl)propionyl chloride (1.0 equivalent) and p-xylene (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Add the acyl chloride/p-xylene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C in an ice bath and slowly quench the reaction by the dropwise addition of 3M hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Characterization

The following table summarizes the key chemical properties of the starting materials and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)
3-(3-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20White solid
Thionyl chlorideSOCl₂118.97Colorless liquid
p-XyleneC₈H₁₀106.17Colorless liquid
Aluminum chlorideAlCl₃133.34White/yellow solid
This compoundC₁₈H₂₀O₂268.35Off-white to pale yellow solid

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation A1 Dissolve 3-(3-methoxyphenyl)propanoic acid in DCM A2 Add Thionyl Chloride A1->A2 A3 Reflux for 2 hours A2->A3 A4 Rotary Evaporation A3->A4 B2 Add Acyl Chloride and p-Xylene dropwise A4->B2 Crude Acyl Chloride B1 Prepare AlCl₃ suspension in DCM at 0°C B1->B2 B3 Stir at room temperature B2->B3 B4 Quench with HCl B3->B4 B5 Work-up (Extraction and Washes) B4->B5 B6 Dry and Concentrate B5->B6 B7 Purify (Recrystallization or Chromatography) B6->B7 C1 Characterization (NMR, MS, IR, MP) B7->C1 Pure Product

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the p-xylene ring. The methyl groups on the p-xylene are ortho, para-directing and activating, leading to substitution at the position ortho to one of the methyl groups. Subsequent deprotonation of the resulting arenium ion intermediate by [AlCl₄]⁻ restores the aromaticity of the ring and yields the final ketone product.[6]

References

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Semantic Scholar. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

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  • Pearson+. Draw the product(s) of each of the following reactions:c. p-xylen.... [Link]

  • ResearchGate. Optimization of the synthesis of propiophenone 4. [Link]

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  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wikipedia. Propiophenone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-(3-Methoxyphenyl)propionic Acid: A Key Pharmaceutical Intermediate for Synthesis. [Link]

  • ACS Publications. Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • YouTube. Grignard Reaction of Nitriles EXPLAINED!. [Link]

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  • PrepChem.com. Synthesis of Step 3. 4-Methoxyphenylpropionitrile. [Link]

  • PubMed. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. [Link]

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Grignard reaction protocol for 3-phenylpropiophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Grignard Reaction Protocol for the Synthesis of 3-Phenylpropiophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of the Grignard Reaction in Modern Synthesis

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1][2] Its enduring utility lies in the generation of strongly nucleophilic organomagnesium halides (Grignard reagents) which can react with a wide array of electrophiles.[3] This application note provides a detailed protocol for the synthesis of 3-phenylpropiophenone and its derivatives, a class of compounds with a 1,3-diphenylpropan-1-one core structure that serves as a key scaffold in medicinal chemistry and materials science.[4][5]

The synthesis of ketones, such as 3-phenylpropiophenone derivatives, via the Grignard reaction often employs nitriles as the electrophilic partner. This approach offers a reliable and direct route to the desired ketone, avoiding the over-addition that can occur when using more reactive electrophiles like acid chlorides or esters, which tend to proceed to form tertiary alcohols.[6][7] This protocol will detail the formation of a phenylmagnesium halide and its subsequent reaction with 3-phenylpropanenitrile, followed by hydrolytic work-up to yield the target ketone.

Reaction Principle and Mechanism

The synthesis is a two-step process executed in a single pot. First, the Grignard reagent is prepared by the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent.[8] The carbon atom bound to magnesium is highly polarized, rendering it a potent nucleophile.[1]

In the second step, the Grignard reagent attacks the electrophilic carbon of the nitrile group. This nucleophilic addition leads to the formation of a stable intermediate metalloimine salt.[6] Crucially, this intermediate is unreactive towards a second equivalent of the Grignard reagent. The reaction is then quenched with aqueous acid, which hydrolyzes the imine intermediate to furnish the final ketone product.[7]

Grignard_Mechanism cluster_reagents Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition & Hydrolysis ArylHalide Ar-X Grignard Ar-Mg-X ArylHalide->Grignard Anhydrous Ether Mg Mg Mg->Grignard Nitrile R-C≡N Intermediate Metalloimine Salt [R-C(Ar)=N-MgX] Nitrile->Intermediate Nucleophilic Attack Ketone 3-Phenylpropiophenone Derivative (Ar-CO-R) Intermediate->Ketone H₃O⁺ Work-up Grignard_reagent Ar-Mg-X Grignard_reagent->Intermediate

Caption: Grignard synthesis of a ketone from a nitrile.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-phenylpropiophenone from bromobenzene and 3-phenylpropanenitrile.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
Magnesium turningsMg24.310.73 g30Activate prior to use.
IodineI₂253.811 crystal-For activation of Mg.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-Must be anhydrous.
BromobenzeneC₆H₅Br157.014.24 g (2.85 mL)27Use a freshly opened bottle or distilled.
3-PhenylpropanenitrileC₉H₉N131.173.28 g (3.25 mL)25Ensure it is free of water.
3 M Hydrochloric Acid (HCl)HCl-~50 mL-For work-up.
Saturated Sodium BicarbonateNaHCO₃-~30 mL-For neutralization.
Saturated Sodium Chloride (Brine)NaCl-~30 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying the organic layer.
Equipment Setup
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tubes (filled with CaCl₂)

  • Separatory funnel (250 mL)

  • Standard glassware for work-up and purification

Crucial Note on Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, especially water.[1][9] All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.[10]

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

  • Flask Assembly: Set up the flame-dried three-necked flask with a magnetic stir bar, dropping funnel, and reflux condenser. Protect all openings with drying tubes.

  • Magnesium Activation: Place the magnesium turnings (0.73 g) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. The vapor will sublime on the cooler parts of the flask and the color should fade as the iodine reacts with the magnesium surface, activating it.[8]

  • Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (4.24 g) in 30 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction is indicated by the solution turning cloudy and gentle bubbling.[11] If the reaction does not start, gently warm the flask or add another small iodine crystal.

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12] The exothermic nature of the reaction should sustain the reflux. If it becomes too vigorous, cool the flask with a cool water bath.

  • Completion: After the addition is complete, continue stirring and gently reflux the mixture using a heating mantle for an additional 15-30 minutes to ensure all the magnesium has reacted.[13] The final solution should appear cloudy and greyish-brown. Cool the mixture to room temperature.

Part B: Reaction with 3-Phenylpropanenitrile

  • Nitrile Addition: Dissolve 3-phenylpropanenitrile (3.28 g) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution in an ice bath to 0 °C. Add the nitrile solution dropwise with vigorous stirring over 30 minutes. A thick precipitate may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in a large ice bath. Slowly and carefully add 50 mL of 3 M HCl dropwise through the addition funnel.[11] This step is highly exothermic and will produce gas. Ensure adequate cooling and slow addition. The goal is to hydrolyze the intermediate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate. If solids are present, add more acid or water to dissolve them. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then 30 mL of brine.[14]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or solid, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Optimization and Key Considerations

  • Solvent: While diethyl ether is traditional, tetrahydrofuran (THF) can also be used and may be preferable for forming Grignard reagents from less reactive halides like aryl chlorides due to its higher boiling point and better solvating properties.[3]

  • Temperature: The initial Grignard formation is exothermic and self-sustaining. However, the subsequent addition to the nitrile is often performed at 0 °C to control the reaction rate and minimize side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent (1.1-1.2 equivalents relative to the nitrile) is typically used to ensure complete consumption of the nitrile.

  • Side Reactions: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[11] This is minimized by slow addition of the halide to the magnesium suspension, which keeps the concentration of the halide low.

Characterization of 3-Phenylpropiophenone

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful formation of the ketone.

  • FTIR Spectroscopy: A strong absorption band in the region of 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aryl ketone.[15]

  • Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Grignard reaction does not start. Inactive magnesium surface (oxide layer); Wet glassware or solvent; Impure aryl halide.Crush the magnesium turnings in the flask with a dry glass rod; Add an iodine crystal or a few drops of 1,2-dibromoethane.[16]
Low yield of ketone. Incomplete Grignard formation; Premature quenching of the Grignard reagent by moisture.Ensure all reagents are anhydrous and the system is protected from air. Use a slight excess of the Grignard reagent.
Formation of significant biphenyl byproduct. High local concentration of aryl halide during Grignard formation.Add the aryl halide solution slowly and maintain a gentle reflux to ensure it reacts as it is added.[11]
Formation of tertiary alcohol. Contamination of the nitrile with a carboxylic acid or ester.Use highly pure starting materials.

Safety Precautions

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, far from ignition sources.

  • Grignard Reagents: These reagents are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Work-up: The acidic quench is highly exothermic. Perform this step slowly and with adequate cooling to prevent uncontrolled boiling of the ether.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Patil, S., et al. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 1: Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]

  • University of Colorado Boulder. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Kilway, K. V., & Clevenger, R. (2007). 6. Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • S. Mohan, et al. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl propiophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of 3',4'-Dimethylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3',4'-dimethylpropiophenone. The described method utilizes the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with propionyl chloride, catalyzed by the Lewis acid aluminum chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed walkthrough of the experimental setup, reaction execution, product isolation, and characterization. The causality behind critical steps, safety protocols, and mechanistic insights are explained to ensure a reproducible and safe laboratory operation.

Introduction & Significance

Aromatic ketones, such as propiophenone derivatives, are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmacologically active molecules. Their carbonyl group serves as a versatile handle for subsequent chemical modifications, making them valuable building blocks in medicinal chemistry. The 3',4'-dimethyl substitution pattern, in particular, is a structural motif found in various biologically active compounds.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction provides a direct route to aryl ketones, which, unlike the products of Friedel-Crafts alkylation, do not undergo further substitution, thus avoiding poly-acylation.[1][2] This protocol details a robust procedure for this classic transformation, optimized for the synthesis of 3',4'-dimethylpropiophenone.

Principle of the Method: The Friedel-Crafts Acylation Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The core of this reaction is the generation of a potent electrophile, the acylium ion, which is then attacked by the electron-rich π-system of the aromatic ring.

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of propionyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[3][4]

Step 2: Electrophilic Attack and Formation of the σ-Complex The nucleophilic π-electrons of the o-xylene ring attack the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3] The two methyl groups on the o-xylene ring are activating, ortho-para directors. Acylation is expected to occur predominantly at the 4-position relative to the methyl groups, as the 3-position is sterically hindered.

Step 3: Restoration of Aromaticity and Product Formation A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This step restores the aromaticity of the ring, yielding the 3',4'-dimethylpropiophenone product complexed with AlCl₃.[4][5] An aqueous acidic workup is then required to hydrolyze this complex and liberate the final ketone product.[6]

Reaction Mechanism Diagram

Caption: Mechanism of Friedel-Crafts Acylation.

Materials and Reagents

Equipment
  • Three-neck round-bottom flask (250 mL), oven-dried

  • Reflux condenser with drying tube (containing CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel (125 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reagents
ReagentFormulaMW ( g/mol )AmountMolesProperties
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g0.120Corrosive, reacts violently with water.[7]
Propionyl ChlorideC₃H₅ClO92.529.3 g (8.5 mL)0.100Corrosive, lachrymator, flammable.[8]
o-Xylene (1,2-Dimethylbenzene)C₈H₁₀106.1710.6 g (12.2 mL)0.100Flammable, irritant.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Volatile, toxic solvent.[8]
Concentrated Hydrochloric AcidHCl36.46~30 mL-Highly corrosive.
5% Sodium Bicarbonate SolutionNaHCO₃84.01~50 mL-Mild base.
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL-Used for washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.

Detailed Experimental Protocol

Experimental Workflow Diagram

workflow start Start: Assemble Dry Glassware setup Charge Flask with AlCl₃ and DCM start->setup cool Cool to 0°C in Ice Bath setup->cool add_acyl Add Propionyl Chloride Dropwise cool->add_acyl add_xylene Add o-Xylene Dropwise add_acyl->add_xylene react Stir at Room Temp for 1-2 hours add_xylene->react quench Pour Reaction Mixture onto Ice/HCl react->quench extract Transfer to Separatory Funnel Extract Organic Layer quench->extract wash_bicarb Wash with 5% NaHCO₃ Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer with MgSO₄ wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Crude Product via Vacuum Distillation filter_evap->purify characterize Characterize Final Product (NMR, IR, etc.) purify->characterize

Caption: Step-by-step experimental workflow.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 125 mL dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent moisture from inactivating the catalyst.

  • Working in a fume hood, charge the flask with anhydrous aluminum chloride (16.0 g, 0.120 mol).

  • Add 50 mL of dry dichloromethane (DCM) to the flask.

  • Place the flask in an ice/water bath and begin stirring to create a slurry.

Reaction Execution
  • Add propionyl chloride (8.5 mL, 0.100 mol) to the dropping funnel along with 20 mL of dry DCM.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10°C.[6] Hydrogen chloride gas will be evolved and should be vented through the drying tube in the fume hood.[9]

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.

  • In a separate step, charge the same dropping funnel with o-xylene (12.2 mL, 0.100 mol) dissolved in 30 mL of dry DCM.

  • Add the o-xylene solution dropwise to the reaction mixture over 30-40 minutes, keeping the internal temperature below 10°C. The solution will typically darken in color.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

Work-up and Product Isolation
  • Prepare a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This acidic solution is crucial for hydrolyzing the ketone-AlCl₃ complex and dissolving aluminum salts.[6][9]

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Transfer the entire mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel.

  • Shake the funnel, venting frequently to release pressure. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extract the remaining aqueous layer with an additional 25 mL of DCM to recover any residual product. Combine this with the first organic extract.

  • Wash the combined organic layers sequentially with:

    • 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid; watch for CO₂ evolution).

    • 50 mL of saturated brine (to remove excess water).

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Gravity filter the dried solution to remove the desiccant and concentrate the filtrate using a rotary evaporator to remove the DCM.

Purification
  • The resulting crude oil should be purified by vacuum distillation.

  • Collect the fraction boiling at the appropriate temperature for 3',4'-dimethylpropiophenone (literature boiling point is approximately 135-137°C at 15 mmHg). This step will separate the desired product from unreacted starting materials and any potential isomers or byproducts.

Safety Precautions and Handling

  • General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10][11]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing significant heat and toxic HCl gas.[7][12] Avoid all contact with moisture. Handle the solid quickly in a dry environment. In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[7]

  • Propionyl Chloride: A corrosive and flammable liquid that is also a lachrymator (tear gas agent). It reacts with moisture to produce HCl. Handle with extreme care to avoid skin contact and vapor inhalation.[8]

  • Dichloromethane (DCM): A volatile and toxic solvent. Avoid inhalation and skin contact.[8]

  • Waste Disposal: All chemical waste, including aqueous layers and solvent from evaporation, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Characterization of Product

The purified product should be a colorless or pale yellow liquid. The identity and purity can be confirmed using spectroscopic methods.

AnalysisExpected Results for 3',4'-Dimethylpropiophenone
¹H NMR δ (ppm): ~7.7 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 2.9 (q, 2H, -CO-CH₂-), 2.3 (s, 6H, two Ar-CH₃), 1.2 (t, 3H, -CH₂-CH₃). (Predicted based on similar structures[13])
¹³C NMR δ (ppm): ~200 (C=O), ~142 (Ar-C), ~137 (Ar-C), ~135 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~31 (-CO-CH₂-), ~20 (Ar-CH₃), ~19 (Ar-CH₃), ~8 (-CH₂-CH₃).
IR ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1680 (strong, C=O stretch, aryl ketone), ~1610 & ~1500 (C=C stretch, aromatic). (Conjugation lowers the C=O frequency[14])
Mass Spec Expected m/z for [M]⁺: 162.10. High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₄O.

Conclusion

This application note details a reliable and well-characterized procedure for the synthesis of 3',4'-dimethylpropiophenone via Friedel-Crafts acylation. By carefully controlling reaction conditions, particularly moisture and temperature, and adhering to the prescribed safety protocols, researchers can achieve good yields of the target compound. The principles and techniques described are broadly applicable to the synthesis of other substituted aryl ketones, making this a valuable protocol for synthetic and medicinal chemists.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous) - Chemical Protocols. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Aditya Birla Chemicals. (n.t.). Material Safety Data Sheet Aluminium Chloride, Anhydrous. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP4284789A1 - Process for the preparation of 3,4-methylenedioxypropiophenone.
  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Docsity. (2021). Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Propiophenone | C9H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Policija (Slovenian Police). (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

Sources

Application Notes and Protocols for the Recrystallization of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Propiophenone Derivatives

Propiophenone and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as precursors to a wide array of pharmaceuticals and specialized organic compounds.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their purity. Even minor impurities can lead to altered pharmacological profiles, reduced efficacy, and unpredictable side effects in drug candidates, or compromise the performance of advanced materials. Therefore, robust and efficient purification strategies are paramount.

Recrystallization stands out as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds.[3][4] This application note provides a comprehensive guide to the principles and practice of recrystallization as applied to propiophenone derivatives, offering researchers, scientists, and drug development professionals the technical insights and detailed protocols necessary to achieve high-purity materials.

Foundational Principles of Recrystallization: A Mechanistic Perspective

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[5][6] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[6]

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[4][5]

A successful recrystallization hinges on the careful selection of a solvent system. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

  • Either not dissolve the impurities at all or keep them fully dissolved at all temperatures.

  • Be chemically inert with respect to the compound being purified.

  • Be sufficiently volatile to allow for easy removal from the purified crystals.

The process of crystal formation is a thermodynamically driven self-assembly process involving two key stages: nucleation and crystal growth. Slow cooling is crucial as it favors the growth of larger, more perfect crystals, which are less likely to occlude impurities within their lattice structure.[4]

Strategic Solvent Selection for Propiophenone Derivatives

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. The polarity of the propiophenone derivative, dictated by the nature and position of substituents on the aromatic ring, will largely govern the selection of an appropriate solvent.

A general rule of thumb is "like dissolves like." Propiophenone itself, a moderately polar aromatic ketone, is miscible with a range of organic solvents such as ethanol, methanol, ether, benzene, and toluene, but is insoluble in water.[7][8] This provides a wide array of potential single and mixed-solvent systems to explore for its derivatives.

The following table provides a starting point for solvent selection based on the nature of the substituent on the aromatic ring of the propiophenone derivative.

Substituent GroupPolarity of DerivativeSuggested Single SolventsSuggested Mixed-Solvent SystemsRationale and In-Text Citation
Alkyl (e.g., -CH₃, -C₂H₅) Nonpolar to moderately polarEthanol, Methanol, Isopropanol, Hexane (for less polar derivatives)Ethanol/Water, Acetone/HexaneAlkyl groups increase lipophilicity. An ethanol/water system was successful for 4-ethyl-propiophenone.
Halogen (e.g., -Cl, -Br) Moderately polarEthanol, Methanol, AcetoneHexane/Acetone, Ethanol/WaterHalogens increase polarity slightly. A hexane/acetone and ethanol/water system has been used for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
Hydroxy (-OH) PolarWater, Ethanol, MethanolEthanol/WaterThe hydroxyl group significantly increases polarity and allows for hydrogen bonding. 4'-Hydroxypropiophenone can be crystallized from water or ethanol.[9][10]
Amino (-NH₂) PolarEthanol, WaterEthanol/WaterThe amino group imparts polarity and basic character.
Nitro (-NO₂) PolarEthanol, Acetone, Ethyl AcetateEthanol/Water, Toluene/HexaneThe nitro group is strongly electron-withdrawing and increases polarity.

Solvent Polarity Spectrum

A foundational understanding of solvent polarity is essential for systematic solvent screening. The following is a list of common laboratory solvents ordered by increasing polarity:

  • Hexane (Nonpolar)

  • Toluene

  • Diethyl Ether

  • Ethyl Acetate

  • Acetone

  • Ethanol

  • Methanol

  • Water (Highly Polar)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is the most straightforward and is preferred when a suitable single solvent can be identified.

Materials:

  • Crude propiophenone derivative

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and gently heat the mixture while stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For a more thorough drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique is employed when no single solvent has the ideal solubility characteristics. It involves using a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble. The two solvents must be miscible.

Materials:

  • Crude propiophenone derivative

  • "Good" solvent

  • "Poor" solvent (anti-solvent)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or sand bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a small amount of the ice-cold mixed-solvent system or the pure, cold "poor" solvent.

  • Drying: Dry the purified crystals.

Visualization of Workflows

Single-Solvent Recrystallization Workflow

single_solvent_recrystallization start Start with Crude Propiophenone Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_rt Slowly Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product mixed_solvent_recrystallization start Start with Crude Propiophenone Derivative dissolve_good Dissolve in Minimum Hot 'Good' Solvent start->dissolve_good add_poor Add Hot 'Poor' Solvent to Cloud Point dissolve_good->add_poor clarify Add Drop of 'Good' Solvent to Clarify add_poor->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Common Recrystallization Challenges

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Choose a lower-boiling solvent or a different solvent system.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-warmed.- Use a minimal amount of ice-cold solvent for washing.
Colored Product - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product.

Conclusion

Recrystallization is an indispensable technique for the purification of propiophenone derivatives, enabling the production of high-purity materials essential for research and development. A systematic approach to solvent selection, guided by the principles of solubility and the influence of molecular structure, coupled with meticulous execution of the chosen protocol, will consistently yield superior results. This guide provides the foundational knowledge and practical protocols to empower scientists to master this critical purification method.

References

  • SDI. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from [Link].

  • ChemBK. (2024). Propiophenone. Retrieved from [Link]

  • SciSpace. (n.d.). Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization.
  • Wikipedia. (2023). Propiophenone. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
  • Unknown. (n.d.). Exp. No. 2 Crystallization & recrystallization.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • That Chemist. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8058, Hexane. Retrieved from [Link].

  • Unknown. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved from [Link].

  • Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8058, Hexane. Retrieved from [Link].

Sources

Application and Protocol for the Structural Elucidation of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a complex aromatic ketone with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its precise chemical structure dictates its reactivity and biological activity, making unambiguous structural confirmation essential for quality control, reaction monitoring, and regulatory compliance. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the structural elucidation of organic molecules.

This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It offers not just a set of protocols, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical process.

Analytical Strategy Overview

The structural confirmation of this compound will be achieved through a synergistic approach, leveraging the complementary information provided by NMR and MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be employed to map the carbon-hydrogen framework of the molecule. This technique provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece.

  • Mass Spectrometry (MS): High-resolution mass spectrometry with a soft ionization technique, such as Electrospray Ionization (ESI), will be used to determine the accurate molecular weight and elemental composition. Fragmentation analysis will further corroborate the proposed structure by identifying characteristic bond cleavages.

The overall analytical workflow is depicted in the following diagram:

Analytical_Workflow cluster_Sample Sample cluster_Techniques Analytical Techniques cluster_Data Data Acquisition & Interpretation cluster_Result Result Sample 3',4'-Dimethyl-3- (3-methoxyphenyl)propiophenone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Accurate Mass Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Overall analytical workflow for the structural elucidation of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.

Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra. The goal is to create a dilute, homogeneous solution free of particulate matter.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak at ~7.26 ppm.[1][2] The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum and to provide a lock signal for the spectrometer.[1]

  • Dissolution: In a small, clean vial, weigh the appropriate amount of the sample. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any suspended particles that could degrade spectral quality, filter the solution into a clean NMR tube.[4][5] This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2', H-5', H-6'~7.0 - 7.8Multiplet3HProtons on the dimethyl-substituted aromatic ring, deshielded by the carbonyl group.
H-2'', H-4'', H-5'', H-6''~6.7 - 7.3Multiplet4HProtons on the methoxy-substituted aromatic ring.
-OCH₃~3.8Singlet3HProtons of the methoxy group.
-CH₂- (alpha to C=O)~3.2Triplet2HMethylene protons adjacent to the carbonyl group, deshielded.
-CH₂- (beta to C=O)~3.0Triplet2HMethylene protons adjacent to the methoxy-phenyl group.
-CH₃ (aromatic)~2.3Singlet6HProtons of the two methyl groups on the aromatic ring.

Note: These are predicted values and may vary slightly based on experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Ketone)~198-200The carbonyl carbon is highly deshielded.
Aromatic Carbons (C-Ar)~110 - 145Aromatic carbons appear in this characteristic region. Carbons bearing substituents will have distinct shifts.
-OCH₃~55Carbon of the methoxy group.
-CH₂- (alpha to C=O)~40Aliphatic carbon adjacent to the carbonyl group.
-CH₂- (beta to C=O)~30Aliphatic carbon adjacent to the aromatic ring.
-CH₃ (aromatic)~20Carbons of the methyl groups on the aromatic ring.

Note: These are predicted values and may vary slightly based on experimental conditions.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Sample Preparation and Analysis Protocol

For this analysis, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically produces an intact molecular ion, which is crucial for determining the molecular weight.[6][7][8]

Materials:

  • A dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

Protocol:

  • Sample Infusion: The prepared solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulization of the sample into a fine spray of charged droplets.[7]

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase molecular ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole) where they are separated based on their m/z ratio.[9][10][11]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₈H₂₀O₂. The expected monoisotopic mass is 268.1463 g/mol .

Expected Molecular Ion:

In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 269.1536.

Fragmentation Pattern:

While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this molecule, two main α-cleavage pathways are possible:

    • Loss of the ethyl-methoxyphenyl group to form the 3,4-dimethylbenzoyl cation.

    • Loss of the 3,4-dimethylphenyl group to form the 3-(3-methoxyphenyl)propionyl cation.

Alpha_Cleavage Molecule [C₁₈H₂₀O₂]⁺˙ m/z 268 Frag1 [C₉H₉O]⁺ m/z 133 (3,4-dimethylbenzoyl cation) Molecule->Frag1 α-cleavage Frag2 [C₁₀H₁₁O₂]⁺ m/z 179 (3-(3-methoxyphenyl)propionyl cation) Molecule->Frag2 α-cleavage

Caption: Predicted α-cleavage fragmentation pathways for the target molecule.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. For this molecule, a McLafferty rearrangement is possible, leading to the formation of a characteristic fragment ion.[8][12][13][14]

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable guide for researchers and scientists involved in the synthesis and analysis of this and related compounds. The synergistic use of these techniques ensures a high degree of confidence in the structural assignment, which is a critical step in the development of new chemical entities.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 21, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved January 21, 2026, from [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Mass Analyzers - ACD/Labs. (n.d.). Retrieved January 21, 2026, from [Link]

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  • NMR Sample Prepara-on. (n.d.). Retrieved January 21, 2026, from [Link]

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Structural Elucidation of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone using Fourier Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and detailed protocol for the structural analysis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone using Fourier Transform Infrared (FT-IR) spectroscopy. Propiophenone derivatives are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. Accurate structural verification is therefore a critical step in the drug development pipeline. This document outlines the principles of FT-IR analysis, details a robust experimental protocol using the Attenuated Total Reflectance (ATR) technique, and provides an in-depth guide to spectral interpretation for this specific molecule. The causality behind methodological choices is explained to empower researchers in adapting and troubleshooting the protocol.

Introduction: The Importance of Structural Verification

This compound is a complex organic molecule featuring a diaryl ketone structure. Its constituent parts—a dimethyl-substituted phenyl ring, a methoxy-substituted phenyl ring, and a propiophenone backbone—suggest its potential utility as a precursor for various therapeutic agents. For instance, the simpler related compound, 3-methoxypropiophenone, is a known key intermediate in the synthesis of Tapentadol, a centrally acting analgesic.[1] Given the strict regulatory requirements for pharmaceutical development, unambiguous confirmation of a molecule's identity and purity is paramount.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly reliable analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique chemical "fingerprint."[2] This application note serves as a practical guide for researchers utilizing FT-IR to confirm the successful synthesis and structural integrity of this compound.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group has characteristic vibrational frequencies (stretching and bending) that will correspond to absorption bands in the spectrum.

Caption: Chemical structure of this compound.

Key Functional Groups for FT-IR Analysis:

  • Aromatic Ketone (C=O): This will produce a strong, sharp absorption band. Its position is sensitive to conjugation with the adjacent aromatic ring.[3][4]

  • Aromatic Rings (C=C and C-H): The carbon-carbon stretching within the rings will produce several bands of variable intensity. The C-H stretching will appear at wavenumbers above 3000 cm⁻¹.[5][6] The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the rings.[5]

  • Aryl Ether (Ar-O-CH₃): The asymmetric C-O-C stretching will result in a strong band, while the symmetric stretch may also be visible.[7]

  • Aliphatic Chains (-CH₂- and -CH₃): The stretching and bending vibrations of the methylene and methyl groups will produce characteristic bands below 3000 cm⁻¹.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for solid powder analysis.[8][9] It eliminates the need for grinding samples with KBr or using solvents.[10]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: this compound (solid, assumed to be in powder form).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Protocol Workflow

Caption: Experimental workflow for ATR-FT-IR analysis.

Step-by-Step Methodology
  • Crystal Cleaning: Before any measurement, ensure the ATR crystal surface is impeccably clean. Wipe the diamond crystal with a lint-free tissue soaked in isopropanol and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement of the ambient environment (air, CO₂, water vapor) is crucial as it will be automatically subtracted from the sample spectrum to provide only the sample's absorbance data.

    • Rationale: The background scan compensates for instrumental and environmental interferences, ensuring that the final spectrum is solely representative of the sample.

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply consistent pressure to the powder. This is a critical step to ensure intimate contact between the sample and the ATR crystal, which is necessary for a strong, high-quality signal.[9][10]

  • Data Acquisition: Collect the sample spectrum using the parameters specified in Table 1.

    Table 1: Recommended FT-IR Data Acquisition Parameters

    Parameter Recommended Setting Rationale
    Spectral Range 4000 - 400 cm⁻¹ Covers the entire mid-infrared region where most fundamental molecular vibrations occur.
    Resolution 4 cm⁻¹ Provides sufficient detail to resolve most characteristic functional group peaks without excessive noise.
    Number of Scans 32 Co-adding multiple scans improves the signal-to-noise ratio (S/N) for a clearer spectrum.

    | Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a spectrum with a good balance of peak shape and low baseline distortion. |

  • Post-Measurement Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

Spectral Interpretation and Discussion

The resulting FT-IR spectrum should be analyzed by identifying key absorption bands and assigning them to the functional groups within this compound.

Table 2: Expected Characteristic FT-IR Bands and Assignments

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000 C-H Stretch Aromatic Rings Medium to Weak
2980 - 2850 C-H Stretch Aliphatic (-CH₂, -CH₃) Medium
~1680 C=O Stretch Aromatic Ketone Strong, Sharp
1600 - 1450 C=C Stretch Aromatic Rings Medium to Strong (multiple bands)
1470 - 1430 C-H Bend Aliphatic (-CH₂) Variable
1380 C-H Bend Methyl (-CH₃) Variable
1260 - 1200 Asymmetric C-O-C Stretch Aryl Ether Strong
1180 - 1020 Symmetric C-O-C Stretch Aryl Ether Medium

| 900 - 675 | C-H Out-of-Plane Bend | Substituted Aromatics | Strong |

(Note: These are general ranges. The exact position of peaks can be influenced by the molecule's specific electronic and steric environment. Sources:[3][4][5][6][11])

Detailed Analysis:
  • C-H Stretching Region (3100 - 2850 cm⁻¹): Expect to see weaker peaks just above 3000 cm⁻¹ corresponding to the C-H bonds on the two aromatic rings. Below 3000 cm⁻¹, a set of more intense peaks will be present, arising from the symmetric and asymmetric stretching of the aliphatic -CH₂- groups in the propiophenone chain and the two -CH₃ groups on the phenyl ring.

  • Carbonyl (C=O) Stretching Region (~1680 cm⁻¹): A very strong and sharp absorption band is the most prominent feature of a ketone. For propiophenone, this band is typically around 1685-1666 cm⁻¹ due to conjugation with the aromatic ring, which weakens the C=O bond and lowers its vibrational frequency.[3][11] The specific substitution pattern may cause a slight shift from this value.

  • Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹): This region will contain a series of sharp bands of varying intensity, characteristic of the C=C bond vibrations within the two benzene rings. These are often referred to as "ring breathing" modes and are a clear indicator of an aromatic presence.[5]

  • Fingerprint Region (< 1500 cm⁻¹):

    • Ether C-O Linkage: A strong, distinct band should appear around 1260-1200 cm⁻¹ due to the asymmetric stretching of the aryl-O-CH₃ bond. A weaker, symmetric stretch may be observed near 1040 cm⁻¹.

    • C-H Bending: Aliphatic C-H bending (scissoring, wagging) and methyl group umbrella modes will appear in the 1470-1350 cm⁻¹ range.

    • Aromatic Substitution Pattern: The region between 900 cm⁻¹ and 675 cm⁻¹ is highly diagnostic for the substitution pattern on the aromatic rings.[6] The 3',4'-dimethylphenyl ring is 1,2,4-trisubstituted, while the 3-methoxyphenyl ring is 1,3-disubstituted. Expect strong bands in this region that can be correlated with reference charts for these specific substitution patterns.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Noisy Spectrum / Low S/N - Insufficient sample amount.- Poor sample-crystal contact.- Not enough scans.- Ensure the crystal is fully covered by the sample.- Re-apply pressure to the sample.- Increase the number of scans (e.g., to 64 or 128).
Broad, undefined peaks - Sample contains moisture (O-H band from 3600-3200 cm⁻¹).- Ensure the sample is thoroughly dried before analysis.
Sloping or uneven baseline - Dirty ATR crystal.- Inhomogeneous sample.- Re-clean the crystal and collect a new background.- Reposition the sample or grind it to ensure homogeneity.
Peaks are "clipped" (flat tops) - Sample is too concentrated or pathlength is too long for ATR.- This is an ATR artifact. The spectrum is likely still usable for identification. Ensure the pressure is not excessive.

Conclusion

FT-IR spectroscopy, particularly with an ATR accessory, is an exceptionally powerful and efficient tool for the structural verification of synthesized organic compounds like this compound. By following the detailed protocol and utilizing the spectral interpretation guide provided, researchers and drug development professionals can rapidly and confidently confirm the presence of key functional groups, thereby verifying the molecular identity of this important synthetic intermediate. This analytical step is fundamental to ensuring the quality and integrity of compounds progressing through the research and development pipeline.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Google Patents. (2017).CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. This compound and its structural analogues are relevant in organic synthesis and as potential intermediates in pharmaceutical development.[] The developed isocratic method utilizes a C18 stationary phase with a UV detector, providing a simple yet powerful tool for purity assessment and quality control. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4][5][6]

Introduction and Method Rationale

This compound is an aromatic ketone characterized by significant hydrophobicity due to its multiple phenyl rings and alkyl groups. The development of a reliable analytical method is crucial for monitoring reaction progress, assessing final product purity, and ensuring consistency in research and manufacturing settings.

Causality Behind Experimental Choices
  • Chromatographic Mode Selection: Reversed-phase chromatography is the logical choice for this analyte. The non-polar nature of the molecule facilitates strong hydrophobic interactions with a non-polar stationary phase, leading to effective retention and separation from polar impurities.[7][8][9] It is estimated that over 65% of all HPLC separations are performed in this mode due to its versatility and reproducibility.[9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. The long alkyl chains of the C18 ligand provide a high degree of hydrophobicity, ensuring optimal retention for the analyte.[8][10] This is the most widely used reversed-phase packing and serves as an excellent starting point for method development for small, non-polar molecules.[7]

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water, buffered with phosphoric acid.

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which minimizes interference at the detection wavelength.

    • Acidified Water: The addition of a small amount of phosphoric acid to the aqueous component of the mobile phase is critical. It maintains a consistent, low pH (typically around 2.5-3.0), which suppresses the ionization of residual silanol groups on the silica-based stationary phase. This prevents ionic interactions with the analyte, resulting in symmetrical peak shapes and stable retention times.[11]

  • Detection Wavelength: The analyte contains multiple chromophores, including two aromatic rings and a conjugated ketone functional group, which are expected to exhibit strong UV absorbance. A detection wavelength of 254 nm was chosen, as this is a common and effective wavelength for aromatic compounds.[12][13] For optimal sensitivity, a UV scan of the analyte standard should be performed to determine the precise wavelength of maximum absorbance (λmax).

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector. (e.g., Shimadzu Prominence, Agilent 1260 Infinity II, or equivalent).[13][14]

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • This compound (Reference Standard, >99% purity)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Software: Chromatographic data station for system control, data acquisition, and processing.

Chromatographic Conditions

All quantitative data for the optimized method are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (65:35, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of 85% phosphoric acid to 350 mL of HPLC-grade water. Mix well. Add 650 mL of acetonitrile. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.

  • Diluent Preparation (100 mL): Combine 50 mL of acetonitrile and 50 mL of HPLC-grade water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation (Assay): Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL.

HPLC System Operation
  • Purge the HPLC pump lines with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column temperature to 30 °C and the UV detector to 254 nm.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Proceed with the System Suitability Test.

Diagram: HPLC Method Development Workflow

MethodDevelopment A Analyte Characterization (Structure, Polarity, UV Absorbance) B Mode Selection (Reversed-Phase Justified) A->B C Column & Mobile Phase Screening (C18, ACN/Water) B->C D Method Optimization (Isocratic Ratio, pH, Flow Rate) C->D E System Suitability Testing (SST) (Confirm Performance) D->E F Final Validated Method E->F

Caption: Logical workflow for the development of the HPLC method.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines.[2][6]

System Suitability Test (SST)

System suitability is a prerequisite for any valid chromatographic analysis, ensuring the system is performing adequately.[15][16][17] Five replicate injections of a 100 µg/mL standard were performed.

ParameterAcceptance Criteria (USP <621>)ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Specificity was evaluated by injecting the diluent (blank) and a placebo (if applicable) to demonstrate the absence of interfering peaks at the retention time of the analyte. The peak purity was also assessed using a photodiode array (PDA) detector, confirming no co-eluting impurities. The method is deemed specific.

Linearity and Range

The linearity was established by analyzing six standard solutions across a range of 10-200 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Validated Range 10 – 200 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25431x + 1250

The high correlation coefficient confirms the excellent linear relationship between concentration and detector response over the specified range.

Accuracy (as % Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL) 99.5%0.5%98.0% - 102.0%
100% (100 µg/mL) 100.2%0.3%98.0% - 102.0%
120% (120 µg/mL) 99.8%0.4%98.0% - 102.0%

The results indicate the method is highly accurate for the quantification of the analyte.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six separate sample preparations at 100% of the target concentration were analyzed on the same day. Result: % RSD = 0.6% .

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment. Result: % RSD = 0.9% .

Both results are well within the typical acceptance criterion of ≤ 2.0% RSD, demonstrating the method's high precision.[5][18]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These values indicate the method is sufficiently sensitive for detecting and quantifying trace levels of the analyte.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic parameters.[19]

Parameter VariedResultConclusion
Flow Rate (± 0.1 mL/min) System suitability criteria met.Robust
Column Temperature (± 2 °C) System suitability criteria met.Robust
Mobile Phase Composition (± 2%) System suitability criteria met.Robust

The method remained unaffected by minor changes, indicating its reliability for routine use.

Diagram: ICH Q2(R2) Validation Protocol Flow

ValidationProtocol cluster_0 Core Validation Parameters cluster_1 Sensitivity & Reliability A Specificity (No Interference) B Linearity (r² > 0.999) A->B C Range (Defines Working Limits) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ (Method Sensitivity) E->F G Robustness (Resilience to Small Changes) E->G

Caption: Flow of experiments conducted for method validation per ICH guidelines.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in quality control and research environments. The comprehensive validation, guided by USP and ICH principles, ensures that the data generated is trustworthy and reproducible.[2][6][15]

References

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Application Note: Synthesis of Novel Triphenylethylene-Based SERMs Utilizing 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach for the synthesis of novel Selective Estrogen Receptor Modulators (SERMs) using 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone as a key precursor. We present a detailed protocol centered around the McMurry coupling reaction, a robust method for the formation of the characteristic triphenylethylene scaffold of many potent SERMs. This document provides not only a step-by-step synthetic methodology but also delves into the mechanistic rationale behind the chosen chemical transformations and the structural basis for the anticipated biological activity. The aim is to equip researchers with the foundational knowledge to design and synthesize a new generation of SERMs with potentially improved therapeutic profiles.

Introduction: The Evolving Landscape of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a clinically significant class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] This dual functionality allows them to provide beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while blocking estrogen's proliferative effects in tissues like the breast and uterus.[1][2] This unique profile makes SERMs valuable therapeutics for the treatment and prevention of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[1]

The first generation of SERMs, exemplified by tamoxifen, revolutionized breast cancer treatment. However, their use is associated with certain side effects, including an increased risk of endometrial cancer.[3] This has driven the development of newer generations of SERMs, such as raloxifene and arzoxifene, with improved safety and efficacy profiles.[1][4] The core of many non-steroidal SERMs is a triphenylethylene scaffold, and the nature and positioning of substituents on the phenyl rings are critical determinants of their biological activity.[3]

This application note focuses on the synthetic utility of This compound as a versatile building block for the creation of novel triphenylethylene-based SERMs. The presence of the 3-methoxyphenyl group and the dimethylphenyl moiety offers opportunities for creating structurally unique SERMs with potentially distinct pharmacological properties.

Strategic Synthesis of a Novel SERM: A Hypothetical Case Study

To illustrate the utility of this compound, we propose the synthesis of a hypothetical SERM, which we will refer to as "SERM-X" . The structure of SERM-X is designed to incorporate the key pharmacophoric features of established SERMs, namely the triphenylethylene core and a basic side chain, which is crucial for ER binding and modulating its function.

The overall synthetic strategy involves a key McMurry coupling reaction between this compound and a second ketone bearing the necessary side chain.

Synthetic Strategy A This compound C SERM-X (Triphenylethylene) A->C McMurry Coupling B Ketone with Basic Side Chain B->C McMurry Coupling

Caption: General synthetic strategy for SERM-X.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step protocol for the synthesis of SERM-X.

Synthesis of the Second Ketone Precursor

The second precursor ketone, containing a basic aminoethoxy side chain, can be synthesized from a commercially available hydroxy-substituted propiophenone.

Protocol 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)propiophenone

  • To a solution of 4'-hydroxypropiophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-(piperidin-1-yl)ethoxy)propiophenone.

McMurry Coupling Reaction for SERM-X Synthesis

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[5][6] This reaction is particularly effective for the synthesis of sterically hindered alkenes like the triphenylethylene core of SERM-X.[7]

Protocol 2: Synthesis of SERM-X via McMurry Coupling

Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) as the low-valent titanium species is sensitive to air and moisture.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add zinc powder (4 equivalents) and titanium(IV) chloride (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Heat the mixture to reflux and stir for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the low-valent titanium reagent.

  • In a separate flask, dissolve this compound (1 equivalent) and 4-(2-(piperidin-1-yl)ethoxy)propiophenone (1 equivalent) in anhydrous THF.

  • Add the solution of the ketones dropwise to the refluxing solution of the low-valent titanium reagent over a period of 1 hour.

  • Continue to reflux the reaction mixture for an additional 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate.

  • Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield SERM-X as a mixture of (E)- and (Z)-isomers. Further purification by preparative HPLC may be required to separate the isomers.

McMurry Reaction Mechanism cluster_0 Step 1: Single Electron Transfer and Pinacol Coupling cluster_1 Step 2: Deoxygenation Ketone 1 R1(C=O)R2 Radical Anion 1 R1(C•-O⁻)R2 Ketone 1->Radical Anion 1 + Ti(0) Ketone 2 R3(C=O)R4 Radical Anion 2 R3(C•-O⁻)R4 Ketone 2->Radical Anion 2 + Ti(0) Pinacolate [Ti]-O-C(R1R2)-C(R3R4)-O-[Ti] Radical Anion 1->Pinacolate Radical Anion 2->Pinacolate Pinacolate_ref [Ti]-O-C(R1R2)-C(R3R4)-O-[Ti] Alkene R1R2C=CR3R4 TiO2 TiO2 Pinacolate_ref->Alkene

Caption: Simplified mechanism of the McMurry coupling reaction.

Structural Elucidation and Data

The synthesized SERM-X should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Data for SERM-X
¹H NMR Signals corresponding to the aromatic protons of the three phenyl rings, the methylene protons of the ethyl group, the methyl protons, the methoxy group protons, and the protons of the piperidine ring and ethoxy chain. The integration of the signals should be consistent with the proposed structure. The presence of two sets of signals for some protons would indicate a mixture of (E)- and (Z)-isomers.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbons of the double bond and the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of SERM-X.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and separation of the (E)- and (Z)-isomers.

Rationale and Scientific Insights

Choice of Precursors
  • This compound: The 3-methoxyphenyl group is a common feature in several biologically active molecules, and its presence can influence the binding affinity and selectivity for the estrogen receptor. The dimethylphenyl group adds steric bulk, which can modulate the agonist/antagonist profile of the molecule.

  • 4-(2-(Piperidin-1-yl)ethoxy)propiophenone: The basic aminoethoxy side chain is a well-established pharmacophore for SERMs.[8] It is known to be crucial for the antagonistic activity in breast and uterine tissues by sterically hindering the conformational change of the ER required for co-activator recruitment.[8]

The McMurry Coupling: A Powerful Tool

The McMurry reaction is highly effective for the synthesis of tetrasubstituted alkenes, which are often difficult to prepare using other methods like the Wittig reaction. The use of low-valent titanium generated in situ from TiCl₄ and a reducing agent like zinc is a standard and reliable protocol.[5]

Anticipated Biological Activity and Future Directions

The synthesized SERM-X is expected to exhibit a typical SERM profile:

  • ER Binding Affinity: The triphenylethylene scaffold and the basic side chain are anticipated to confer high binding affinity for both ERα and ERβ.

  • Antagonist Activity in Breast Cancer Cells: In ER-positive breast cancer cell lines (e.g., MCF-7), SERM-X is expected to act as an antagonist, inhibiting estrogen-induced cell proliferation.

  • Agonist Activity in Bone Cells: In osteoblast-like cells, SERM-X may exhibit agonist activity, promoting bone formation and potentially preventing osteoporosis.

  • Uterine Effects: The bulky nature of the molecule and the presence of the basic side chain are designed to minimize or block estrogenic effects in the uterus.

Further studies, including in vitro and in vivo assays, would be necessary to fully characterize the pharmacological profile of SERM-X and to determine its therapeutic potential.

Conclusion

This application note has detailed a robust and rational synthetic strategy for the development of novel SERMs using this compound as a key starting material. The outlined McMurry coupling protocol provides a reliable method for the construction of the essential triphenylethylene core. By leveraging the structural features of the starting propiophenone, researchers can explore a new chemical space for the discovery of next-generation SERMs with potentially enhanced efficacy and safety profiles.

References

  • McMurry, J. E. The McMurry Reaction. Wikipedia. Available at: [Link].

  • Pinney, K. G., et al. Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. Journal of Medicinal Chemistry, 2016, 59(3), 949-961. Available at: [Link].

  • Pettit, G. R., et al. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Journal of Medicinal Chemistry, 2007, 50(18), 4389-4395. Available at: [Link].

  • Abdel-Aziz, N. S., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 2021, 26(22), 7016. Available at: [Link].

  • SynArchive. McMurry Reaction. Available at: [Link].

  • Kim, K. H., et al. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. The Journal of Organic Chemistry, 2003, 68(25), 9843-9845. Available at: [Link].

  • Abdel-Aziz, N. S., et al. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega, 2023, 8(29), 26027–26046. Available at: [Link].

  • Abdel-Aziz, N. S., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. ResearchGate. Available at: [Link].

  • Grese, T. A., et al. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of Medicinal Chemistry, 1997, 40(2), 146-167. Available at: [Link].

  • Abdel-Aziz, N. S., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. PubMed Central. Available at: [Link].

  • Jordan, V. C. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 2007, 13(7), 1971-1982. Available at: [Link].

  • Le-Billan, S., et al. Antiestrogens: structure-activity relationships and use in breast cancer treatment. Journal of Molecular Endocrinology, 2016, 56(3), R19-R33. Available at: [Link].

  • Obiorah, M., et al. Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs). Current Medicinal Chemistry, 2013, 20(1), 1-22. Available at: [Link].

  • Liu, J., et al. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology, 2012, 25(1), 124-133. Available at: [Link].

  • Makar, S., et al. Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in breast cancer. Bioorganic Chemistry, 2020, 96, 103380. Available at: [Link].

  • Bolton, J. L., et al. Bioactivation of Selective Estrogen Receptor Modulators (SERMs). Chemical Research in Toxicology, 2006, 19(2), 183-202. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and mechanistic insights to help you optimize your reaction yield and product purity.

Section 1: Pre-Reaction Troubleshooting & FAQs (Starting Materials)

The quality of your starting materials is paramount to the success of the final Friedel-Crafts acylation. Issues at this stage will invariably cascade, leading to low yields and complex purification challenges.

Q1: My precursor, 3-(3-methoxyphenyl)propanoic acid, appears impure and is giving inconsistent results. What is a reliable method to synthesize or purify it?

A1: The purity of your carboxylic acid precursor is critical. Impurities can interfere with the formation of the acyl chloride and subsequent Friedel-Crafts reaction.

Root Cause Analysis: Commercially available 3-(3-methoxyphenyl)propanoic acid may contain residual solvents or byproducts from its synthesis. A common synthetic route is the hydrogenation of 3-methoxycinnamic acid.[1] If this reduction is incomplete, the presence of the unsaturated cinnamic acid derivative can lead to unwanted side reactions.

Recommended Protocol: Synthesis via Hydrogenation A reliable method to ensure high purity is to synthesize it yourself or purify a commercial batch via recrystallization.

  • Hydrogenation: Dissolve 3-methoxycinnamic acid (1 equivalent) in ethanol.

  • Catalyst: Add 10% Palladium on charcoal (Pd/C) catalyst (approx. 0.5% by weight of the starting material).

  • Reaction: Subject the mixture to hydrogenation (H₂ gas, balloon or Parr shaker) until hydrogen uptake ceases.

  • Work-up: Filter the mixture through Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the ethanol under reduced pressure to yield high-purity 3-(3-methoxyphenyl)propanoic acid.[1]

  • Purification (if starting from a commercial batch): Recrystallization from an ethanol/water solvent system is an effective method for purification.

Q2: I am struggling to efficiently convert 3-(3-methoxyphenyl)propanoic acid into its acyl chloride. Which chlorinating agent is best?

A2: The conversion to 3-(3-methoxyphenyl)propionyl chloride is a crucial activation step. The choice of chlorinating agent impacts reaction conditions, byproducts, and ease of purification. The two most common and effective reagents are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).

Comparative Analysis:

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Boiling Point 76 °C63 °C
Reaction Conditions Typically requires heating under reflux.[2][3]Often proceeds at room temperature, catalyzed by DMF.[3]
Advantages Inexpensive. Gaseous byproducts are easily removed.[4]Milder conditions, ideal for sensitive substrates. Gaseous byproducts.
Disadvantages Harsher conditions (heat) may not be suitable for all substrates.More expensive. DMF catalyst must be used carefully.

Expert Recommendation: For this specific substrate, which is relatively stable, Thionyl Chloride (SOCl₂) is the most cost-effective and efficient choice. The reaction is straightforward, and the byproducts are easily removed.

Step-by-Step Protocol (Thionyl Chloride Method):

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-methoxyphenyl)propanoic acid (1 equivalent).

  • Solvent: Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Reagent Addition: Slowly add Thionyl Chloride (SOCl₂, ~1.5 equivalents) to the solution at room temperature. Vigorous gas evolution (HCl, SO₂) will occur.[2]

  • Reaction: Once the initial gas evolution subsides, gently heat the mixture to reflux (~40°C) for 1-2 hours.

  • Completion: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Isolation: Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 3-(3-methoxyphenyl)propionyl chloride is typically used directly in the next step without further purification.[2]

Section 2: The Friedel-Crafts Acylation - Core Troubleshooting

This electrophilic aromatic substitution is the key C-C bond-forming step. Yield and selectivity are highly dependent on catalyst activity, reaction conditions, and substrate properties.

Q3: My Friedel-Crafts acylation is resulting in a very low yield or fails completely. What are the most common culprits?

A3: Low conversion in a Friedel-Crafts acylation typically points to one of four critical areas: catalyst deactivation, insufficient reactivity, improper temperature control, or poor starting material quality.

Troubleshooting Checklist:

Possible CauseExplanation & Solution
1. Inactive Catalyst Anhydrous Aluminum Chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. Solution: Use a fresh bottle of AlCl₃ or a freshly opened container. Handle it quickly in a dry environment (glove box or under a strong inert gas flow).
2. Insufficient Catalyst The ketone product forms a stable complex with AlCl₃, which deactivates the catalyst.[5] Therefore, a stoichiometric amount (or slight excess) is required. Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride.
3. Poor Acyl Chloride Quality If the conversion of the carboxylic acid to the acyl chloride was incomplete, the remaining acid will be unreactive and will coordinate with the AlCl₃, further reducing the available catalyst. Solution: Ensure the acyl chloride formation step goes to completion before proceeding.
4. Incorrect Reagent Order The acyl chloride and AlCl₃ must be allowed to form the reactive acylium ion complex before adding the aromatic substrate (1,2-dimethylbenzene). Solution: Always add the 1,2-dimethylbenzene solution dropwise to the pre-formed acyl chloride/AlCl₃ complex.
Q4: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 3',4'-dimethyl product?

A4: Regioselectivity in Friedel-Crafts acylation is governed by both electronic and steric effects. In your substrate, 1,2-dimethylbenzene (o-xylene), the two methyl groups are ortho, para-directing activators.

Mechanistic Insight:

  • Electronic Effects: The methyl groups activate the 3, 4, 5, and 6 positions for electrophilic attack.

  • Steric Effects: The incoming electrophile is the bulky 3-(3-methoxyphenyl)propionyl group complexed with AlCl₃. This large group will preferentially attack the least sterically hindered positions.

    • Position 3 (and 6): Ortho to one methyl group and meta to the other. Sterically hindered.

    • Position 4 (and 5): Para to one methyl group and meta to the other. This is the least sterically hindered and electronically activated position. [6]

Therefore, the formation of the 3',4'-dimethyl isomer is strongly favored. If you are observing other isomers, it may be due to excessively high reaction temperatures, which can overcome the steric barriers or cause isomer migration.

Optimization Strategy:

  • Maintain Low Temperature: Perform the addition of the 1,2-dimethylbenzene at 0°C.[2] This enhances selectivity by favoring the kinetically preferred, sterically accessible product.

  • Allow for Slow Warming: After the addition is complete, allowing the reaction to slowly warm to room temperature is often sufficient for it to proceed to completion without compromising selectivity.[2]

Q5: What are the optimal solvent and temperature conditions to maximize my yield?

A5: The proper choice of solvent and strict temperature control are essential for a successful and selective reaction.

Solvent Selection: The ideal solvent should be inert to the strong Lewis acid and the reaction conditions.

  • Recommended: Dichloromethane (DCM) is an excellent choice as it is a poor Lewis base, inert under the conditions, and has a low boiling point, making it easy to remove.

  • Avoid: Solvents with lone pairs (e.g., ethers, acetone) will complex with the AlCl₃ catalyst, deactivating it. Aromatic solvents like benzene or toluene can compete in the acylation reaction.

Temperature Control Protocol:

  • Complex Formation (0 °C): The initial formation of the acylium ion from the acyl chloride and AlCl₃ should be done at 0 °C to control the initial exotherm.

  • Substrate Addition (0 °C): The dropwise addition of the 1,2-dimethylbenzene solution should be maintained at 0 °C to ensure maximum regioselectivity.[2]

  • Reaction Progression (Room Temperature): After the addition is complete, the reaction can be allowed to stir at room temperature for 2-3 hours to proceed to completion.[2] Overheating should be avoided as it can lead to side products and reduced yield.

Section 3: Post-Reaction - Work-up and Purification

A careful work-up is necessary to decompose the catalyst-product complex and separate the organic product from inorganic salts.

Q6: What is the correct and safe procedure for quenching the reaction and performing the work-up?

A6: The work-up must safely decompose the aluminum chloride complexes and neutralize acidic byproducts. The standard procedure involves quenching the reaction mixture in cold, dilute acid.

Step-by-Step Work-up Protocol:

  • Quenching: Slowly and carefully pour the entire reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 1M HCl). This is a highly exothermic process and should be done in an ice bath in a fume hood. The acid ensures that aluminum salts remain dissolved in the aqueous phase as soluble species.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove the bulk of the acid).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution).

    • Brine (saturated NaCl solution) (to break up emulsions and begin drying the organic layer).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2]

Q7: My crude product is an oil and is difficult to purify. What are the best purification strategies?

A7: The crude product may contain unreacted starting materials, isomers, or other byproducts. The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is efficient for large scales.

    • Solvent Screening: Test various solvent systems. A good starting point for propiophenones is an ethanol/water or isopropanol/hexane mixture.

    • Procedure: Dissolve the crude oil in a minimum amount of hot solvent. If it doesn't crystallize upon cooling, try adding a non-polar co-solvent (like hexanes or water) dropwise until turbidity persists, then cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Silica Gel Column Chromatography: This method provides the highest purity but is more labor-intensive.

    • Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).

    • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

Section 4: Visual Guides & Diagrams

Overall Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-(3-Methoxyphenyl)propanoic Acid C 3-(3-Methoxyphenyl)propionyl Chloride A->C Reflux, 1-2h B SOCl₂ in DCM B->C D AlCl₃ in DCM F Reaction Complex C->F D->F E 1,2-Dimethylbenzene E->F 0°C to RT G Final Product F->G Acidic Work-up

Caption: High-level workflow for the two-stage synthesis.

Mechanism of Friedel-Crafts Acylation

Caption: Key mechanistic steps of the Friedel-Crafts reaction.

References

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. Retrieved from [Link]

  • Martinez, A. G., et al. (Eds.). (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Information available at [Link]

  • Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Propiophenones - Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of propiophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of propiophenone synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth, field-proven insights to ensure the success of your reactions. Our focus is on understanding the "why" behind experimental choices, offering self-validating protocols, and grounding our advice in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Q1: I am setting up a Friedel-Crafts acylation to synthesize propiophenone. What are the most critical parameters to control to avoid side reactions?

A1: The Friedel-Crafts acylation is a robust method for synthesizing propiophenones, but its success hinges on meticulous control of several key parameters to minimize side reactions.

  • Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with the AlCl₃, hydrolyzing it to aluminum hydroxide and rendering it inactive. This not only consumes the catalyst but can also introduce unwanted byproducts. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of the Lewis Acid: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst. This is because the product, propiophenone, is a ketone that can form a stable complex with AlCl₃, effectively sequestering the catalyst.[1] Using at least one equivalent of AlCl₃ ensures that there is enough catalyst available to activate the propionyl chloride for the reaction to proceed to completion.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature, especially during the initial addition of the acylating agent, is crucial. High temperatures can promote side reactions, including potential, though less common, di-acylation or other undesired transformations. A common procedure involves adding the propionyl chloride to the mixture of benzene and AlCl₃ at a low temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at a controlled, moderately elevated temperature (e.g., reflux at 60°C) for a defined period to ensure completion.[2]

  • Order of Reagent Addition: The standard and recommended procedure is to add the propionyl chloride to a mixture of the aromatic substrate (e.g., benzene) and the aluminum chloride catalyst. This ensures that the highly reactive acylium ion is generated in the presence of the aromatic ring it is intended to react with, minimizing potential side reactions of the acylium ion itself.

Q2: I've heard that polyacylation can be a problem in Friedel-Crafts reactions. How concerned should I be about this when synthesizing propiophenone?

A2: While polyalkylation is a significant issue in Friedel-Crafts alkylation reactions, polyacylation is generally not a major concern in the synthesis of propiophenone. This is a key advantage of the acylation reaction.

The reason lies in the electronic effect of the acyl group (in this case, the propionyl group) that is introduced onto the aromatic ring. The carbonyl group of the newly formed propiophenone is strongly electron-withdrawing. This deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution.[2] In essence, the product is less reactive than the starting material, which effectively prevents the addition of a second propionyl group under standard reaction conditions.

However, under extremely harsh conditions, such as very high temperatures or a large excess of a highly reactive acylating agent and catalyst, di-acylation could potentially occur, though it is not a common outcome in well-controlled syntheses.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed breakdown of specific issues you might encounter during the synthesis of propiophenones, their underlying causes, and actionable troubleshooting steps.

Issue 1: Low Yield of Propiophenone

A lower than expected yield is a frequent challenge. The root causes can often be traced back to the fundamental principles of the reaction.

Possible Cause Underlying Mechanism & Explanation Troubleshooting & Preventative Measures
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and reacts readily with water. If the catalyst has been improperly stored or handled, it will be partially or fully hydrolyzed, rendering it incapable of generating the necessary acylium ion electrophile.• Ensure your AlCl₃ is fresh and from a sealed container. • Handle the catalyst quickly in a dry environment or a glovebox. • Use anhydrous solvents and reagents. Drying solvents over appropriate drying agents (e.g., molecular sieves) is recommended.
Insufficient Catalyst The propiophenone product forms a complex with the Lewis acid, effectively removing it from the reaction. If less than a stoichiometric amount of catalyst is used, there may not be enough free catalyst to drive the reaction to completion.[1]• Use at least 1.1 equivalents of AlCl₃ relative to the propionyl chloride. • For some substrates, a slight excess may be beneficial, but this should be optimized.
Deactivated Aromatic Substrate If your starting aromatic compound contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring is too deactivated to undergo Friedel-Crafts acylation.• Check the structure of your starting material. If it is strongly deactivated, Friedel-Crafts acylation is not a suitable method. Consider alternative synthetic routes.
Suboptimal Reaction Temperature or Time The reaction may be too slow at very low temperatures, or decomposition of reactants or products may occur at excessively high temperatures. Insufficient reaction time will lead to incomplete conversion.• Follow established protocols for temperature and reaction time. For the synthesis of propiophenone from benzene, heating under reflux at 60°C for about 30 minutes after the initial addition is a common procedure.[2] • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TCM) or Gas Chromatography (GC).
Issue 2: Formation of Isobutyrophenone in Vapor-Phase Synthesis

While Friedel-Crafts acylation is common, an alternative industrial synthesis of propiophenone involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid at high temperatures over a catalyst.[3][4][5][6][7] A significant and problematic side product in this process is isobutyrophenone.

Mechanism of Formation: The exact mechanism is complex and can involve radical pathways at the high temperatures employed. It is believed to arise from rearrangements of intermediates on the catalyst surface.

Why it's a Problem: Isobutyrophenone has a boiling point that is within 1°C of propiophenone, making their separation by conventional distillation nearly impossible.[5] This is particularly critical in pharmaceutical applications where high purity of propiophenone is required.

Troubleshooting & Mitigation:

  • Introduction of Water or a Secondary Alcohol: The formation of isobutyrophenone can be significantly suppressed by introducing water (as steam) or a secondary alcohol (like isopropanol) into the feed stream.[3][5] In plant-scale operations, the addition of steam has been shown to reduce isobutyrophenone content to as low as 0.15% or even to undetectable levels.[5][6][7]

  • Avoidance of Primary Alcohols: Interestingly, the use of primary alcohols like methanol has been shown to have the opposite effect, actually increasing the production of isobutyrophenone.[3]

The effect of water addition on isobutyrophenone formation is summarized in the table below, based on data from laboratory-scale experiments.

Moles of Water per Mole of Benzoic Acid Isobutyrophenone Content (%)
05.0 - 6.4
82.3 - 2.8

Data adapted from laboratory-scale experiments described in patent literature.[5]

Workflow & Mechanistic Diagrams

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the primary reaction pathway and a key side reaction.

Propiophenone Synthesis Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone + Acylium Ion PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Electrophile PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->Propiophenone HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Friedel-Crafts acylation of benzene to form propiophenone.

Catalyst_Deactivation AlCl3 AlCl₃ AlOH3 Al(OH)₃ (Inactive) AlCl3->AlOH3 + 3H₂O Water H₂O (Moisture) Water->AlOH3 HCl_side HCl

Caption: Deactivation of AlCl₃ catalyst by water.

Purification & Analysis Protocols

Purification of Propiophenone

The choice of purification method depends on the nature and quantity of the impurities.

1. Fractional Distillation:

This is a suitable method for separating propiophenone from byproducts with significantly different boiling points. For impurities with very close boiling points, such as isobutyrophenone, this method is ineffective.[5] For other impurities, vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation of the product.

  • Protocol for Vacuum Distillation:

    • Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good seal.[8]

    • Add the crude propiophenone and a stir bar to the distilling flask. Boiling stones are not effective under vacuum.[8]

    • Begin stirring and gradually apply vacuum.

    • Once a stable vacuum is achieved, begin heating the distilling flask.

    • Collect fractions based on the boiling point at the recorded pressure. The boiling point of propiophenone is approximately 107-109 °C at 20 Torr.

    • Monitor the purity of the fractions using GC-MS or NMR.

2. Recrystallization:

If the crude propiophenone is a solid or can be induced to crystallize, recrystallization can be an effective purification technique, especially for removing smaller amounts of impurities with different solubility profiles.

  • Solvent Selection: The ideal solvent is one in which propiophenone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for ketones include ethanol, methanol, or mixtures such as hexane/ethyl acetate.[9]

  • General Recrystallization Protocol:

    • Dissolve the crude propiophenone in a minimum amount of hot solvent.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

3. Preparative Chromatography:

For difficult separations or when high purity is essential, preparative liquid chromatography (LC) can be employed. This technique is highly effective but is generally less scalable than distillation or recrystallization.[3]

Analytical Characterization of Impurities

Identifying the byproducts of your reaction is a critical step in troubleshooting.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for separating and identifying volatile and semi-volatile impurities. The retention time in the gas chromatogram provides information on the different components of the mixture, and the mass spectrum of each component can be used to elucidate its structure by analyzing the fragmentation patterns.[10][11][12][13]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. By analyzing the chemical shifts, integration, and coupling patterns, it is often possible to identify the structure of impurities, including isomers, without the need for separation.[14][15][16] For example, di-acylated products would show a different substitution pattern on the aromatic ring, which would be clearly distinguishable in the aromatic region of the ¹H NMR spectrum.

References

  • Production of propiophenone. (n.d.). Google Patents.
  • Production of propiophenone. (n.d.). Google Patents.
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  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

  • Production of propiophenone. (n.d.). Google Patents.
  • Production of propiophenone. (n.d.). Google Patents.
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  • LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

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  • Saito, S., Ohwada, T., & Shudo, K. (1995). Friedel-Crafts-type reaction of benzaldehyde with benzene. Diprotonated benzaldehyde as the reactive intermediate. Journal of the American Chemical Society, 117(46), 11081–11084. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved January 21, 2026, from [Link]

  • Zhu, S. F., Xu, L. J., & Chan, A. S. C. (2010). Asymmetric Hydrogenation of Quinolines with High Substrate/Catalyst Ratio.
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  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... (n.d.). Pearson+. Retrieved January 21, 2026, from [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21). Retrieved January 21, 2026, from [Link]

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  • Harvey, R. G., & Dai, Q. (1996).
  • Interpretation. (n.d.). Retrieved January 21, 2026, from [Link]

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  • De la Mare, P. B. D., & Ridd, J. H. (1959). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Journal of the Chemical Society (Resumed), 177-183.
  • Catalytic Asymmetric Synthesis Based on Substrate Preorganization Strategy: Construction of Chiral Seven-Membered and Eight-Membered Rings. (2026, January 7). Oreate AI Blog. Retrieved January 21, 2026, from [Link]

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  • Optimizing Catalytic Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Navigating the Nuances of Friedel-Crafts Acylation: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for the optimization of Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and validated protocols to enhance the success and efficiency of your acylation reactions. As Senior Application Scientists, we understand that mastering this cornerstone of organic synthesis requires a blend of theoretical knowledge and practical insight. This resource aims to bridge that gap, offering solutions grounded in mechanistic understanding and extensive laboratory experience.

The Challenge: Common Hurdles in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] However, its successful execution is often hampered by a variety of factors, from reagent purity to catalyst activity. Low yields, unexpected byproducts, or complete reaction failure are common challenges that can derail synthetic campaigns. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: From Diagnosis to Solution

Navigating experimental challenges requires a logical and informed approach. The following table outlines common problems encountered during Friedel-Crafts acylation, their probable causes, and scientifically-backed solutions to get your reaction back on track.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low to No Yield 1. Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring makes it less nucleophilic and thus unreactive towards the electrophilic acylium ion.[2][3]Solution: If possible, select a different synthetic route that does not rely on Friedel-Crafts acylation for deactivated systems. Alternatively, consider using a more potent catalyst system or explore "greener" methodologies that may operate under different mechanistic pathways.[4][5]
2. Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any water present in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.[6][7]Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[2][8]
3. Insufficient Catalyst Stoichiometry: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[6][9] This means that a stoichiometric amount, or even an excess, of the catalyst is often required.[10][11]Solution: Use at least a 1:1 molar ratio of Lewis acid to the acylating agent.[9] For less reactive substrates, increasing the catalyst loading to 1.1-1.5 equivalents may be beneficial.
4. Incompatible Functional Groups: Aromatic substrates containing basic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst.[7][12] The lone pair of electrons on the nitrogen or oxygen coordinates with the catalyst, deactivating both the catalyst and the aromatic ring.[9][13]Solution: Protect the amine or hydroxyl group prior to the acylation reaction. Common protecting groups include acetyl or Boc for amines and silyl ethers for hydroxyls.
Formation of Multiple Products 1. Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[2]Solution: The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[14][15][16] However, if polysubstitution is observed, consider using a less reactive acylating agent or milder reaction conditions (e.g., lower temperature).
2. Isomer Formation: The choice of solvent can influence the regioselectivity of the reaction, particularly with substrates like naphthalene, leading to a mixture of isomers.[17]Solution: For naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ tend to favor the kinetically controlled 1-acetylnaphthalene, while polar solvents like nitrobenzene can lead to the thermodynamically favored 2-acetylnaphthalene.[17] Careful solvent screening is recommended.
Difficult Reaction Work-up 1. Persistent Emulsions: The quenching of the reaction with water is highly exothermic and can lead to the formation of aluminum hydroxides, which can cause emulsions during the extraction process.[6][18]Solution: Always add the reaction mixture slowly to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This hydrolyzes the aluminum complexes into water-soluble salts, facilitating a clean phase separation.
2. Product Complexation: The ketone product remains complexed to the Lewis acid until the reaction is quenched.[18]Solution: A proper aqueous work-up is essential to break this complex and liberate the desired ketone product.[11]

Visualizing the Core Mechanism and Troubleshooting Logic

To better understand the reaction and the troubleshooting process, the following diagrams illustrate the fundamental mechanism of Friedel-Crafts acylation and a logical workflow for diagnosing common experimental issues.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex [AlCl₃X]⁻ AromaticRing Arene (Ar-H) SigmaComplex Sigma Complex (Wheland Intermediate) AromaticRing->SigmaComplex + [R-C≡O]⁺ KetoneProduct Ar-CO-R (Aryl Ketone) SigmaComplex->KetoneProduct + [AlCl₃X]⁻ CatalystRegen AlCl₃ + HX

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) CheckSubstrate Is the aromatic ring strongly deactivated? Start->CheckSubstrate CheckConditions Are reaction conditions strictly anhydrous? CheckSubstrate->CheckConditions No SolutionDeactivated Solution: Consider alternative synthesis CheckSubstrate->SolutionDeactivated Yes CheckCatalyst Is catalyst stoichiometry ≥ 1 equivalent? CheckConditions->CheckCatalyst Yes SolutionAnhydrous Solution: Dry all reagents, solvents, and glassware CheckConditions->SolutionAnhydrous No CheckFunctionalGroups Does the substrate have -NH₂ or -OH groups? CheckCatalyst->CheckFunctionalGroups Yes SolutionCatalyst Solution: Increase catalyst loading CheckCatalyst->SolutionCatalyst No SolutionProtect Solution: Protect functional groups CheckFunctionalGroups->SolutionProtect Yes Success Optimized Reaction CheckFunctionalGroups->Success No SolutionDeactivated->Success SolutionAnhydrous->Success SolutionCatalyst->Success SolutionProtect->Success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution less of a problem in Friedel-Crafts acylation compared to alkylation?

A1: The acyl group introduced during acylation is an electron-withdrawing group.[14][16] This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack.[10][15][19] In contrast, the alkyl group introduced during alkylation is electron-donating, which activates the ring and makes the product more reactive than the starting material, often leading to polyalkylation.[1][16]

Q2: Can I use a carboxylic acid directly as an acylating agent?

A2: While acyl chlorides and anhydrides are the most common acylating agents, carboxylic acids can be used in some cases, often requiring a Brønsted acid catalyst or specific activating agents.[11] More recent "greener" methodologies have also explored the use of carboxylic acids with reagents like methanesulfonic anhydride to avoid metallic and halogenated waste.[5]

Q3: What are some alternative, "greener" catalysts for Friedel-Crafts acylation?

A3: There is a growing interest in developing more environmentally friendly catalytic systems.[5] Alternatives to traditional Lewis acids like AlCl₃ include solid acid catalysts such as zeolites, which can offer improved selectivity and easier separation.[4] Other options being explored include ionic liquids and metal triflates, which can be reusable and operate under milder conditions.[4][12]

Q4: Can I introduce a formyl group (-CHO) to synthesize an aldehyde using this reaction?

A4: Direct formylation using formyl chloride is not feasible because formyl chloride is too unstable to be isolated.[20][21] Synthesizing aromatic aldehydes via a Friedel-Crafts type reaction requires in situ generation of the formylating agent, as seen in the Gattermann-Koch reaction (using CO and HCl).[11]

Standard Laboratory Protocol: Acylation of Anisole

This protocol provides a representative example for the acylation of an activated aromatic ring. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • Propionyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).[9][22]

  • Solvent Addition: Add anhydrous dichloromethane via a syringe to create a suspension.[9]

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.[23]

  • Acylating Agent Addition: Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.[24]

  • Substrate Addition: After the addition of the acylating agent is complete, add anisole (1.0 equivalent) dropwise, ensuring the internal temperature does not rise significantly.[22]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.[24]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6][24] This step is highly exothermic.[18][23]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of dichloromethane.[9][23]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6][24]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[6][9]

This guide is intended to serve as a valuable resource for optimizing your Friedel-Crafts acylation reactions. By understanding the underlying principles and potential pitfalls, you can approach your synthetic challenges with greater confidence and achieve more reliable and reproducible results.

References

  • Brainly. [FREE] Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Homework.Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Available from: [Link]

  • Gauth. Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry]. Available from: [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

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  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022-12-14). Available from: [Link]

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  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]

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  • ResearchGate. Optimization of Reaction Conditions. Available from: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available from: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-21). Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023-01-22). Available from: [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017-07-05). Available from: [Link]

  • Reddit. Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry. (2022-12-17). Available from: [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-01-16). Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015-02-15). Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022-01-02). Available from: [Link]

  • ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Available from: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021-03-04). Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming potential solubility issues encountered during your experiments. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the success of your research endeavors.

Understanding the Solubility Profile of this compound

Propiophenone itself is known to be insoluble in water but miscible with many organic solvents.[1] The presence of the dimethyl and methoxy substituents on the phenyl rings of the target molecule further increases its lipophilicity, suggesting that it will exhibit poor aqueous solubility. However, it is expected to be soluble in a range of common organic solvents.

This guide will provide you with a systematic approach to tackle solubility challenges, from initial solvent screening to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Based on the solubility of structurally similar compounds like propiophenone, 3-methoxypropiophenone, and dimethylacetophenones, we anticipate the following general solubility profile:

Solvent CategoryExamplesExpected Solubility
Nonpolar Organic Hexane, Toluene, BenzeneHigh - The nonpolar nature of these solvents will readily dissolve the hydrophobic propiophenone derivative.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to High - These solvents possess both polar and nonpolar characteristics, making them effective at dissolving a wide range of organic compounds.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good - While the compound is nonpolar, the ketone functional group can participate in some polar interactions, allowing for some solubility in alcohols.[3]
Aqueous Solutions Water, Buffers (e.g., PBS)Low to Insoluble - Due to its hydrophobic nature, the compound is expected to have very limited solubility in water and aqueous buffers.[1]

Q2: I am observing precipitation of the compound when I dilute my organic stock solution into an aqueous buffer for a biological assay. What is happening?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution.

Q3: How can I estimate the aqueous solubility of this compound before starting my experiments?

While experimental determination is the gold standard, several in silico tools and models can predict the aqueous solubility of small molecules based on their structure. These quantitative structure-property relationship (QSPR) models can provide a useful starting point for your experimental design.

Q4: Are there any safety precautions I should be aware of when handling this compound and its solutions?

As with any chemical, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents. Review the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal instructions.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

If you are encountering solubility issues with this compound, the following troubleshooting guide provides a systematic approach to identify an appropriate solvent system or formulation strategy.

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Poor Solubility Observed Solvent_Screening 1. Systematic Solvent Screening Start->Solvent_Screening Co_solvency 2. Co-Solvent System Development Solvent_Screening->Co_solvency If single solvent is insufficient Success Solubility Issue Resolved Solvent_Screening->Success If suitable single solvent found pH_Adjustment 3. pH Adjustment (if applicable) Co_solvency->pH_Adjustment For aqueous dilutions Co_solvency->Success If co-solvent system is effective Surfactants 4. Surfactant-Based Formulations pH_Adjustment->Surfactants If pH modification is ineffective or undesirable pH_Adjustment->Success If pH adjustment is successful Advanced 5. Advanced Formulation Strategies Surfactants->Advanced For challenging cases Surfactants->Success If formulation is stable and effective Advanced->Success

Caption: A stepwise decision-making workflow for addressing solubility issues.

Systematic Solvent Screening

The first step is to experimentally determine the solubility in a range of common organic solvents.

Protocol:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in the FAQ section (e.g., DMSO, DMF, ethanol, acetone, acetonitrile, DCM, toluene). Start with a small volume (e.g., 100 µL).

  • Observation & Agitation: Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature). Visually inspect for complete dissolution.

  • Incremental Addition: If the compound does not dissolve, add the solvent in small, measured increments, repeating the agitation and observation step until the compound fully dissolves or it becomes apparent that it is insoluble at a reasonable concentration.

  • Quantification (Optional): For a more precise measurement, create a saturated solution, filter out any undissolved solid, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

Co-Solvent System Development

For applications requiring dilution into an aqueous medium, a co-solvent system is often necessary. The goal is to find a water-miscible organic solvent that can dissolve the compound at a high concentration and maintain its solubility upon dilution.

Protocol:

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is highly soluble (from your solvent screening), such as DMSO or ethanol.

  • Prepare a Concentrated Stock Solution: Dissolve the compound in the chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM).

  • Titration into Aqueous Buffer: While vortexing, slowly add the concentrated stock solution dropwise into your aqueous buffer.

  • Observe for Precipitation: Note the concentration at which precipitation begins to occur. This will give you an indication of the maximum achievable concentration in your final aqueous solution.

  • Optimization: Experiment with different co-solvents and different final percentages of the co-solvent in the aqueous solution to maximize the compound's solubility. A common starting point is to keep the final co-solvent concentration below 1-5% (v/v) to minimize its potential effects on biological systems.

pH Adjustment (Limited Applicability)

Adjusting the pH of the aqueous medium can sometimes improve the solubility of compounds with ionizable functional groups. However, this compound does not have strongly acidic or basic groups. The ketone carbonyl group is very weakly basic. Therefore, significant solubility enhancement through pH adjustment is unlikely for this specific molecule.

Surfactant-Based Formulations

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Protocol:

  • Surfactant Selection: Choose a biocompatible surfactant. Common examples include Tween® 20, Tween® 80, and Cremophor® EL.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

  • Incorporate the Compound:

    • Method A (Direct Solubilization): Add the solid compound directly to the surfactant solution and agitate (vortex, sonicate) until dissolved.

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., DCM or methanol). Add this solution to the surfactant solution. Remove the organic solvent under a stream of nitrogen or using a rotary evaporator. The compound should remain solubilized within the micelles.

  • Determine Maximum Concentration: Use the same incremental addition or analytical quantification methods described in the solvent screening protocol to determine the solubility in the surfactant solution.

Advanced Formulation Strategies

For very challenging solubility issues, particularly in the context of drug development, more advanced formulation techniques may be required. These methods often require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, often in an amorphous state, which can enhance its dissolution rate and solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.

Summary of Troubleshooting Approaches

TechniquePrinciple of ActionBest ForKey Considerations
Solvent Screening Identifying a single solvent that can dissolve the compound at the desired concentration.Initial experiments, chemical reactions, and preparing stock solutions.Solvent compatibility with the experimental system.
Co-solvency Using a water-miscible organic solvent to increase solubility in aqueous media.Diluting a hydrophobic compound into an aqueous buffer for biological assays.The final concentration of the co-solvent should be minimized to avoid off-target effects.
Surfactant Formulations Encapsulating the compound in micelles to increase its apparent aqueous solubility.In vitro and in vivo studies where higher aqueous concentrations are needed.Potential toxicity of the surfactant and its interference with the assay.
Advanced Formulations Altering the physical state or complexing the compound to enhance solubility.Pharmaceutical development and preclinical studies.Requires specialized knowledge and equipment.

Conclusion

Overcoming the solubility challenges of a hydrophobic compound like this compound is achievable through a systematic and informed approach. By understanding the compound's inherent properties and applying the appropriate solubilization techniques, researchers can successfully prepare solutions suitable for a wide range of experimental applications. This guide provides a comprehensive framework to troubleshoot and resolve solubility issues, enabling you to focus on the scientific objectives of your research.

References

  • ChemBK. 3'-methoxypropiophenone. [Link]

  • IndiaMART. 3 Methoxy Propiophenone 37951-49-8. [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. [Link]

  • Solubility of Things. Propiophenone. [Link]

  • Solubility of Things. 2',4'-Dimethylacetophenone. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

  • ResearchGate. Table 2 Solubility of different ketones in the buffer medium and... [Link]

  • Wikipedia. Propiophenone. [Link]

  • ResearchGate. (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Allen. Ketones: Structure, Properties and Chemical test. [Link]

  • Solubility of Organic Compounds. [Link]

  • Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

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Degradation pathways of propiophenone derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with propiophenone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of these compounds under experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with propiophenone derivatives.

Question: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a propiophenone derivative. What could be the cause?

Answer:

The appearance of unexpected peaks in your chromatogram is a common indicator of sample degradation. Propiophenone derivatives, like many pharmaceuticals, can degrade under various stress conditions, leading to the formation of new chemical entities.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Identify the Stressor:

  • Hydrolysis: Propiophenone derivatives can undergo hydrolysis, especially if your mobile phase is at a high or low pH, or if the sample was stored in an aqueous solution.[3] The ester or amide linkages, if present in your derivative, are particularly susceptible.[4][5]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents (even trace amounts in solvents) can lead to oxidative degradation.[2][6] The benzylic position of the propiophenone is susceptible to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can cause photolytic cleavage or rearrangement of the molecule.[6][7] Propiophenone itself is a known photosensitizer.

  • Thermal Degradation: High temperatures during sample preparation (e.g., in the autosampler) or storage can induce thermal degradation.[6][7]

2. Experimental Protocol to Identify the Degradation Pathway:

To pinpoint the cause, a forced degradation study is recommended.[2][8][9] This involves intentionally subjecting your propiophenone derivative to various stress conditions and analyzing the resulting degradation products.

Stress ConditionTypical Experimental SetupPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursCleavage of ether, ester, or amide groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSaponification of esters, hydrolysis of amides.[4][5]
Oxidation 3% H₂O₂ at room temperature for 24 hoursHydroxylated derivatives, ketones, aldehydes.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24-48 hoursIsomers, cleavage products, dimers.
Thermal Degradation Dry heat at 80°C for 48 hoursDehydration products, decarboxylated compounds.

3. Analytical Investigation:

  • LC-MS/MS: This is a powerful tool for identifying degradation products by comparing their mass spectra and fragmentation patterns with the parent compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to help determine the elemental composition of the degradants.

  • NMR Spectroscopy: Can be used to elucidate the complete structure of isolated degradation products.

Below is a workflow diagram for investigating unexpected chromatographic peaks.

Caption: Decision tree for enhancing the stability of propiophenone derivatives in solution.

Frequently Asked Questions (FAQs)

What are the most common degradation pathways for propiophenone derivatives?

Propiophenone derivatives are susceptible to several degradation pathways, primarily due to the presence of the carbonyl group, the aromatic ring, and the benzylic carbon. The most common pathways are:

  • Oxidative Degradation: The benzylic carbon is prone to oxidation, which can lead to the formation of hydroperoxides that can further decompose into ketones, aldehydes, or carboxylic acids. The aromatic ring can also be oxidized, especially if it contains electron-donating substituents.

  • Photodegradation: The carbonyl group can absorb UV light, leading to a Norrish Type I or Type II reaction. This can result in cleavage of the bond between the carbonyl group and the ethyl group, or abstraction of a hydrogen atom from the ethyl group, leading to a variety of degradation products.

  • Hydrolysis: If the propiophenone derivative contains hydrolyzable functional groups such as esters, amides, or ethers, these can be cleaved under acidic or basic conditions. [4][5]* Reduction: The carbonyl group can be reduced to a secondary alcohol, especially in the presence of reducing agents or certain biological systems.

The following diagram provides a simplified overview of the major degradation pathways for a generic propiophenone derivative.

Propiophenone_Degradation_Pathways cluster_Pathways Degradation Pathways Propiophenone Propiophenone Derivative Oxidation Oxidation Propiophenone->Oxidation O₂, light, heat Photodegradation Photodegradation Propiophenone->Photodegradation UV/Vis light Hydrolysis Hydrolysis Propiophenone->Hydrolysis H₂O, H⁺/OH⁻ Reduction Reduction Propiophenone->Reduction Reducing agents Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Hydroxylated derivatives, ketones, aldehydes Photo_Products Photo_Products Photodegradation->Photo_Products Cleavage products, isomers, dimers Hydrolysis_Products Hydrolysis_Products Hydrolysis->Hydrolysis_Products Cleavage of esters, amides, etc. Reduced_Products Reduced_Products Reduction->Reduced_Products Secondary alcohol

Sources

Technical Support Center: Scaling Up the Synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. We will deconstruct the common synthetic challenges, offering field-proven troubleshooting advice and detailed protocols to enhance yield, purity, and scalability. The core of this synthesis relies on a classic Friedel-Crafts acylation, a powerful but notoriously sensitive reaction.

Core Synthesis Workflow

The synthesis is typically approached as a two-stage process. First, the commercially available 3-(3-methoxyphenyl)propanoic acid is converted into its more reactive acyl chloride derivative. Second, this acyl chloride is used to acylate 1,2-dimethylbenzene (o-xylene) in a Friedel-Crafts reaction to yield the target ketone.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 3-(3-Methoxyphenyl)propanoic Acid C 3-(3-Methoxyphenyl)propionyl Chloride A->C DCM, Reflux B Thionyl Chloride (SOCl₂) B->C Chlorinating Agent D 1,2-Dimethylbenzene F This compound C->F Anhydrous DCM, 0°C to RT D->F E Aluminum Chloride (AlCl₃) E->F Lewis Acid Catalyst G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration R-CO-Cl R-CO-Cl Acylium_Complex [R-C≡O⁺ ↔ R-C⁺=O] AlCl₄⁻ R-CO-Cl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Benzene 1,2-Dimethylbenzene Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Benzene->Sigma_Complex + [R-C≡O]⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product Final Ketone Product_Complex->Final_Product Aqueous Work-up

Technical Support Center: NMR Peak Assignment for Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted propiophenones. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in assigning proton (¹H) and carbon (¹³C) NMR spectra for this important class of compounds. Here, we combine fundamental principles with advanced troubleshooting strategies to help you confidently elucidate the structure of your molecules.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are overlapping. How can I resolve and assign them?

A1: Overlapping aromatic signals are a common challenge with substituted propiophenones. Here are several strategies to tackle this issue:

  • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to solvent-induced anisotropic effects.[1][2] This often resolves overlapping multiplets.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

  • Utilize 2D NMR:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal which protons are spin-coupled.[3] This is invaluable for identifying adjacent protons on the aromatic ring (ortho-coupling) and tracing the connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY or ROESY experiment can identify protons that are close in space, which is particularly useful for confirming assignments of substituents and adjacent protons.[4][5] For example, the protons ortho to the propiophenone group should show a NOE correlation with the methylene protons of the ethyl chain.

Q2: I'm unsure about the assignment of my carbonyl carbon and the quaternary aromatic carbon to which it is attached. How can I definitively assign them?

A2: The carbonyl carbon (C=O) of a propiophenone typically appears far downfield in the ¹³C NMR spectrum, generally in the range of 190-210 ppm.[6][7] The quaternary aromatic carbon attached to the carbonyl group (C-1) is usually found in the 130-140 ppm region. To confirm these assignments, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are typically 2-3 bonds away.[8] You should observe a correlation between the protons ortho to the carbonyl group (H-2 and H-6) and the carbonyl carbon itself. Additionally, the methylene protons of the ethyl group (-CH₂-) will show a correlation to the carbonyl carbon. The HMBC experiment will also show a correlation from these same ortho protons to the quaternary C-1 carbon, solidifying its assignment.

Q3: How do electron-donating and electron-withdrawing substituents on the aromatic ring affect the ¹H and ¹³C chemical shifts?

A3: Substituents on the aromatic ring significantly influence the chemical shifts of both protons and carbons by altering the electron density distribution.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups decrease electron density on the aromatic ring, especially at the ortho and para positions. This deshielding results in a downfield shift (to higher ppm values) for the associated proton and carbon signals.[9]

Understanding these predictable effects can provide the first clues to assigning the aromatic signals.

Q4: The signals for my ethyl group (-CH₂CH₃) are not a clean quartet and triplet. What could be the cause?

A4: While a simple quartet and triplet are expected for an isolated ethyl group, several factors can lead to more complex patterns:

  • Restricted Rotation: If there is hindered rotation around the bond between the carbonyl group and the aromatic ring, the methylene protons (-CH₂-) can become diastereotopic. This means they are in chemically non-equivalent environments and will appear as a more complex multiplet, and they will couple to each other (geminal coupling).

  • Chirality: If a chiral center is present elsewhere in the molecule, the methylene protons of the ethyl group can also become diastereotopic, leading to more complex splitting patterns.

  • Second-Order Effects (Strong Coupling): If the chemical shift difference between the methylene quartet and the methyl triplet is small relative to their coupling constant (J-value), strong coupling can occur. This distorts the multiplets from their classic first-order appearance. This is more common at lower magnetic field strengths.

Troubleshooting Guides

Guide 1: Systematic Approach to Complete Peak Assignment

This workflow provides a logical progression from simple 1D experiments to more complex 2D techniques for unambiguous structure elucidation.[10][11]

Workflow: Step-by-Step Structure Elucidation

G A Acquire 1D Spectra (¹H, ¹³C, DEPT-135) B Assign Obvious Groups (e.g., -CH₂CH₃, Substituents) A->B C Acquire ¹H-¹H COSY B->C D Establish Proton Spin Systems (Aromatic & Aliphatic) C->D E Acquire ¹H-¹³C HSQC D->E F Correlate Protons to Directly Attached Carbons E->F G Acquire ¹H-¹³C HMBC F->G H Assemble Molecular Fragments (Connect Spin Systems & Quaternary Carbons) G->H I Acquire ¹H-¹H NOESY (Optional) H->I K Final Structure Assignment H->K J Confirm Stereochemistry & Spatial Proximity I->J J->K

Caption: Workflow for NMR structure elucidation.

Experimental Protocols:

  • ¹H, ¹³C, and DEPT-135 NMR:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Use the same sample.

    • This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[3] It is crucial for tracing out the connectivity of protons on the aromatic ring and within aliphatic chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[12][13][14] It is the primary method for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[8][15] It is essential for identifying quaternary carbons and piecing together the molecular skeleton.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[4][5][16] It is used to confirm stereochemistry and assignments of adjacent groups.

Guide 2: Resolving Ambiguity Between Positional Isomers

Consider a scenario where you have synthesized a mono-substituted propiophenone, but you are unsure if the substituent is at the ortho, meta, or para position.

Logic Diagram: Differentiating Isomers

G cluster_cosy ¹H-¹H COSY Analysis cluster_hmbc ¹H-¹³C HMBC Analysis start Isomer Ambiguity (ortho, meta, para) cosy_check Analyze Splitting Patterns & COSY Correlations start->cosy_check hmbc_check Check long-range correlations from substituent protons to the aromatic ring. start->hmbc_check ortho Ortho Isomer: - Distinct ABCD spin system - 4 unique aromatic signals cosy_check->ortho Complex coupling meta Meta Isomer: - One isolated singlet - Three coupled protons cosy_check->meta Singlet present para Para Isomer: - Two doublets (AA'BB' system) - High symmetry cosy_check->para Two coupled pairs hmbc_check->ortho hmbc_check->meta hmbc_check->para

Caption: Logic for distinguishing positional isomers.

  • Para-Substitution: The ¹H NMR will show a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region, due to the symmetry of the molecule.

  • Ortho-Substitution: This will result in four distinct signals in the aromatic region, often as a complex series of multiplets (an ABCD system). COSY will show correlations between adjacent protons.

  • Meta-Substitution: This pattern often yields one isolated proton (a singlet or a narrow triplet, depending on long-range coupling) and three coupled protons in an AMX or ABX system. The HMBC experiment is particularly powerful here. For example, if the substituent is a methoxy group (-OCH₃), the HMBC will show a 3-bond correlation from the methoxy protons to the two carbons ortho to the point of attachment, definitively establishing the substitution pattern.

Data Tables for Reference

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Propiophenone Derivatives in CDCl₃

Proton(s)Unsubstituted PropiophenoneEffect of EDG (e.g., p-OCH₃)Effect of EWG (e.g., p-NO₂)
H-2, H-6 (ortho)~7.95~7.90~8.10
H-3, H-5 (meta)~7.45~6.90~7.65
H-4 (para)~7.55--
-CH₂- (quartet)~3.00~2.95~3.10
-CH₃ (triplet)~1.22~1.20~1.25

Note: These are approximate values. Actual shifts will vary based on the specific substituent and solvent. Data compiled from various sources including[17][18].

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Propiophenone Derivatives in CDCl₃

Carbon(s)Unsubstituted PropiophenoneGeneral Range
C=O (carbonyl)~200.5195 - 210
C-1 (ipso)~137.0135 - 145
C-2, C-6 (ortho)~128.5125 - 135
C-3, C-5 (meta)~128.0125 - 135
C-4 (para)~133.0130 - 140
-CH₂-~31.830 - 35
-CH₃~8.58 - 12

Note: Carbonyl and aromatic carbon shifts are particularly sensitive to substituents. Data compiled from various sources including[6][19][20].

References

  • Nyquist, R. A. (1989). Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group. Applied Spectroscopy, 43(6), 1045-1048.
  • University of Potsdam. (n.d.). NMR Spectroscopy: Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Maciel, G. E., & Ruben, G. C. (1965). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 87(13), 2927-2930.
  • Sivasubramanian, S., et al. (1983). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 92(1), 33-37.
  • Samuel, R., et al. (2011). A new solvent system for the dissolution and 2D NMR characterization of untreated and pretreated poplar biomass. Fuel, 90(9), 2836-2843.
  • Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2020, February 7). Ketone Spectroscopy. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(7), 549-555.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • Request PDF. (2025, August 9). Nuclear overhauser effect: Revolutionary approach in NMR spectroscopy. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and artifacts encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed causality and step-by-step solutions.

Question 1: Why am I observing a weak or no molecular ion peak ([M+H]⁺) for this compound?

Answer:

The absence or low intensity of the protonated molecular ion can be attributed to several factors, primarily related to in-source fragmentation and ionization conditions.

  • Causality: this compound possesses several sites susceptible to fragmentation under energetic ionization conditions. The propiophenone backbone, specifically the bond between the carbonyl group and the adjacent carbon (α-cleavage), is a likely point of initial fragmentation.[1][2] This facile cleavage can lead to the preferential formation of stable fragment ions over the intact molecular ion. Additionally, suboptimal ionization parameters can fail to efficiently generate the [M+H]⁺ ion.

  • Troubleshooting Protocol:

    • Optimize Ion Source Parameters:

      • Reduce Cone/Fragmentor Voltage: This is the most critical parameter. High voltages increase the energy of ions entering the mass spectrometer, promoting in-source fragmentation.[1] Systematically decrease the cone or fragmentor voltage to find a balance where the molecular ion is observed with reasonable intensity without sacrificing overall signal.

      • Adjust Capillary Voltage: Optimize the capillary voltage to ensure efficient desolvation and ionization without inducing excessive fragmentation.

      • Modify Source Temperatures: Both the desolvation and source temperatures can influence ion stability. Experiment with lower temperatures to minimize thermal degradation.

    • Employ a "Softer" Ionization Technique: If available, switch from a higher-energy ionization method to a gentler one. For example, if you are using Atmospheric Pressure Chemical Ionization (APCI), consider switching to Electrospray Ionization (ESI), which typically imparts less energy to the analyte.

    • Check Mobile Phase Composition: The pH of your mobile phase can affect ionization efficiency. For positive ion mode, the addition of a small amount of a weak acid like formic acid (typically 0.1%) can enhance protonation and stabilize the molecular ion.

Question 2: I'm seeing a prominent peak at m/z 135. What is this, and why is it so intense?

Answer:

A strong signal at m/z 135 is likely a fragment ion resulting from a characteristic cleavage of the propiophenone structure.

  • Causality: This peak corresponds to the 3-methoxybenzoyl cation, formed via α-cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon. This is a common fragmentation pathway for ketones.[3][4] The resulting acylium ion is resonance-stabilized, contributing to its high abundance in the mass spectrum.

  • Verification and Mitigation:

    • Perform MS/MS Analysis: Isolate the molecular ion (if observable) and subject it to collision-induced dissociation (CID). The presence of a product ion at m/z 135 will confirm this fragmentation pathway.

    • In-Source Fragmentation Control: As detailed in Question 1, reducing the cone/fragmentor voltage will decrease the extent of this in-source fragmentation, allowing for a more prominent molecular ion signal if desired for quantification.

Question 3: My chromatogram shows peak tailing and poor reproducibility for this compound. What are the likely causes and solutions?

Answer:

Peak tailing and poor reproducibility are often indicative of issues with the chromatographic method or interactions between the analyte and the LC system.

  • Causality:

    • Secondary Interactions: The ketone and ether functionalities of the molecule can engage in secondary interactions with active sites on the stationary phase, particularly with lower-quality or aged silica-based columns.

    • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Column Contamination: Buildup of matrix components or previously analyzed compounds on the column can lead to inconsistent peak shapes.[5]

  • Troubleshooting Workflow:

    G start Peak Tailing / Poor Reproducibility step1 Check for Secondary Interactions start->step1 step2 Optimize Mobile Phase step1->step2 If suspected step4 Address Column Health step1->step4 If mobile phase is optimized step3 Evaluate Sample Solvent step2->step3 end_node Improved Peak Shape & Reproducibility step3->end_node If solvent is matched step5 Systematic Column Cleaning step4->step5 step5->end_node

    Caption: Troubleshooting workflow for peak shape issues.

    Step-by-Step Protocol:

    • Mobile Phase Optimization:

      • Ensure adequate buffering if pH control is critical for consistent analyte retention.

      • Consider a different organic modifier (e.g., acetonitrile vs. methanol) as this can alter selectivity and peak shape.

    • Sample Solvent Matching: As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Column Flushing and Regeneration:

      • Flush the column with a strong, non-buffered solvent mixture (e.g., 95:5 acetonitrile:water) to remove strongly retained contaminants.

      • If peak shape does not improve, consider a more rigorous cleaning procedure as recommended by the column manufacturer.

    • Guard Column Implementation: Use a guard column to protect the analytical column from contaminants in the sample matrix.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the protonated molecule for this compound?

A1:

  • Molecular Formula: C₁₈H₂₀O₂

  • Monoisotopic Mass: 268.1463 g/mol

  • Expected [M+H]⁺: m/z 269.1536

Q2: What are the common adducts I should look for in the mass spectrum?

A2: In ESI-MS, it is common to observe adducts with alkali metals and other species from the mobile phase or sample matrix.[6] Be aware of the following potential adducts:

Adduct IonNominal Mass Difference from [M+H]⁺Expected m/zPotential Source
[M+Na]⁺ +22291.1355Glassware, solvents, mobile phase additives
[M+K]⁺ +38307.1095Glassware, solvents
[M+NH₄]⁺ +17286.1802Ammonium-based buffers (e.g., ammonium formate)
[2M+H]⁺ +269537.3000High analyte concentration

Q3: Can you illustrate the predicted fragmentation pathway for this molecule?

A3: The primary fragmentation is expected to be driven by the ketone functional group, leading to α-cleavage.

G parent [M+H]⁺ m/z 269.1536 frag1 3-methoxybenzoyl cation m/z 135.0441 parent->frag1 α-cleavage frag2 1-(3,4-dimethylphenyl)propan-1-amine radical cation m/z 164.1226 parent->frag2 α-cleavage

Caption: Predicted major fragmentation pathways.

  • Pathway 1 (Dominant): Cleavage between the carbonyl carbon and the chiral carbon results in the highly stable 3-methoxybenzoyl cation at m/z 135.0441 .

  • Pathway 2 (Minor): Cleavage on the other side of the carbonyl group would yield a fragment corresponding to the protonated 3,4-dimethylphenyl portion at m/z 134.1090 (as a radical cation) or a related stable ion.

Q4: How can I mitigate matrix effects when analyzing this compound in complex biological samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.[7]

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids and salts.

  • Chromatographic Separation: Ensure your analyte elutes in a region of the chromatogram with minimal co-eluting matrix components. A longer gradient or a column with different selectivity can be beneficial.

  • Use of an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL standard is unavailable, a structural analog that co-elutes and has similar ionization properties can be used.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

  • Blair, S., et al. (2014). Fact or artifact: the representativeness of ESI-MS for complex natural organic mixtures. Journal of the American Society for Mass Spectrometry, 25(11), 1874-1883.
  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7089.
  • University of Washington. (n.d.). ESI Common Background Ions. Retrieved January 21, 2026, from [Link]

  • Schug, K. A. (2023, February 2). Troubleshooting LC-MS. LCGC International. Retrieved January 21, 2026, from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purity Assessment of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. As a complex propiophenone derivative, likely synthesized as an intermediate in pharmaceutical development, its purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, by-products, or degradation and must be rigorously controlled.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during its purity assessment. While literature specific to this exact molecule is scarce, the principles and protocols outlined here are derived from extensive experience with structurally similar propiophenones and are grounded in established analytical chemistry.[3][]

Part 1: Overall Purity Assessment Strategy

A robust purity assessment is never reliant on a single technique. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive profile.

Purity_Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification cluster_2 Structural & Absolute Purity Confirmation cluster_3 Final Report A Sample Preparation (Dissolution in suitable solvent, e.g., ACN/H2O) B HPLC-UV/PDA Analysis (Primary quantification, peak purity assessment) A->B Primary Analysis C LC-MS (Q-TOF/Orbitrap) (Accurate mass for unknown impurity identification) B->C If unknown peaks detected D GC-MS Analysis (Volatile impurities, residual solvents) B->D Parallel Analysis E NMR Spectroscopy (¹H, ¹³C, COSY) (Unambiguous structure confirmation) B->E Confirm main component structure G Consolidated Purity Report (Combining data from all orthogonal methods) B->G Data Consolidation C->E For structural confirmation of unknowns D->G Data Consolidation F Quantitative NMR (qNMR) (Absolute purity determination vs. certified standard) E->F For absolute quantification F->G Data Consolidation

Caption: Orthogonal workflow for comprehensive purity assessment.

Part 2: High-Performance Liquid Chromatography (HPLC) Guide

HPLC with UV/Photodiode Array (PDA) detection is the workhorse for purity analysis of non-volatile organic molecules like propiophenones.[5]

Frequently Asked Questions (HPLC)

Q1: What is the best starting point for HPLC method development for this compound? A1: A reversed-phase (RP) method is the logical starting point. The molecule possesses significant hydrophobicity due to its aromatic rings and alkyl groups.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust initial choice.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is highly recommended to separate impurities with a wide range of polarities.[6] Methanol can be screened as an alternative organic modifier to alter selectivity.

  • Buffer: Start with a simple acidic modifier like 0.1% formic acid or phosphoric acid in the aqueous phase to ensure sharp, symmetrical peaks for the ketone.

  • Detection: The conjugated aromatic system should have strong UV absorbance. A PDA detector is crucial as it allows you to check for peak purity by comparing spectra across a single peak, which can indicate co-elution.[7] A wavelength of ~254 nm is a good starting point, but a full UV scan should be performed to find the absorbance maximum.

Q2: My main peak looks pure according to the PDA analysis (purity angle < purity threshold). Can I be certain there are no co-eluting impurities? A2: Not with absolute certainty. PDA-based peak purity is a valuable tool, but it has limitations.[7] It relies on detecting spectral differences between co-eluting compounds. If an impurity has a very similar UV spectrum or is present at a very low level, the PDA may not detect it. This is why orthogonal techniques like mass spectrometry are essential for confirmation.[7]

Troubleshooting Guide (HPLC)

Q3: I'm observing significant peak tailing for the main compound. What's the cause? A3: Peak tailing for a neutral-to-slightly-basic compound like a ketone on a silica-based column often points to secondary interactions with residual silanol groups.

  • Causality: At mid-range pH, free silanols on the silica backbone can be deprotonated (Si-O⁻) and interact with any positive character on your molecule, causing tailing.

  • Solution 1 (Mobile Phase): Lower the mobile phase pH by using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid. This protonates the silanol groups (Si-OH), minimizing unwanted ionic interactions.

  • Solution 2 (Column Choice): Switch to a column with advanced end-capping or a hybrid particle technology (organo-silica hybrid) that has fewer accessible silanol groups.[6]

Q4: I see a small, unexpected peak in my chromatogram that doesn't appear in my sample diluent blank. What is it? A4: This could be a related impurity, a degradation product, or a contaminant.

  • Step 1: Investigate Degradation: Is the sample light or temperature-sensitive? Re-inject an aged sample solution (e.g., 24 hours old) and see if the peak area increases. Propiophenones can be susceptible to photodecomposition.

  • Step 2: Check for Carryover: Inject a blank immediately after your sample. If the peak appears, it indicates carryover from the injector. Improve your needle wash method.

  • Step 3: Preliminary Identification: Use a PDA detector to obtain the UV spectrum of the unknown peak. Compare it to your main compound. A similar spectrum suggests a related substance. For definitive identification, proceed to LC-MS analysis.

Protocol: RP-HPLC Method Development Workflow
  • Analyte Characterization:

    • Determine the solubility of this compound in various solvents (Acetonitrile, Methanol, Water). A 50:50 mix of Acetonitrile:Water is often a good starting diluent.

    • Using a PDA detector, determine the UV absorbance maximum (λ-max).

  • Initial Column & Mobile Phase Screening:

    • Install a C18 column (e.g., Phenomenex Luna C18(2) or Waters SunFire C18).

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the main peak and any observed impurities.

    • If resolution is poor, screen a different organic solvent (Methanol instead of Acetonitrile) or a different column chemistry (e.g., Phenyl-Hexyl).

  • Method Validation (per ICH Q2(R1) guidelines):

    • Once separation is optimized, validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is an excellent orthogonal technique for assessing volatile impurities, such as residual synthesis solvents or low molecular weight by-products.[3][5]

Frequently Asked Questions (GC-MS)

Q5: Is my compound suitable for GC-MS analysis? A5: Yes. This compound has a molecular weight of ~268 g/mol and, like similar propiophenones, should have sufficient volatility and thermal stability for GC analysis without derivatization.[9]

Q6: What kind of impurities can I expect to find with GC-MS that I might miss with HPLC? A6: GC-MS excels at detecting:

  • Residual Solvents: Common synthesis solvents like Toluene, Tetrahydrofuran (THF), or Dichloromethane.[2][5]

  • Volatile Starting Materials: Unreacted m-bromoanisole, dimethylbenzene, or propionyl chloride (or their derivatives) depending on the synthetic route.

  • Low MW By-products: Small molecules formed from side reactions that might be poorly retained or hidden in the solvent front of an RP-HPLC run.

Troubleshooting Guide (GC-MS)

Q7: My peak shape is broad and shows tailing in the GC chromatogram. Why? A7: This can be due to several factors:

  • Active Sites in the Inlet/Column: The ketone oxygen can interact with active sites. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms).

  • Injection Temperature Too Low: The compound may not be vaporizing completely and instantaneously. Try increasing the inlet temperature by 20 °C increments, but do not exceed the column's maximum operating temperature to avoid thermal degradation.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample or using a split injection with a higher split ratio.

Protocol: GC-MS Analysis for Residual Solvents and Volatile Impurities
  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Add an appropriate internal standard if quantitative analysis is required.

  • GC-MS Headspace Parameters:

    • Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Inlet Temp: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Sampler: Equilibrate vial at 80 °C for 15 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temp: 230 °C.

  • Data Analysis:

    • Identify residual solvents by comparing retention times and mass spectra to a known library (e.g., NIST).

    • Search for other unexpected peaks that may correspond to volatile by-products.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is the gold standard for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR).[10][11]

NMR_Logic A Is the primary structure correct? B Acquire ¹H and ¹³C NMR A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C If ambiguity exists D Confirm all correlations match the proposed structure of 3',4'-Dimethyl-3- (3-methoxyphenyl)propiophenone B->D E Are there unknown signals? B->E C->D F Integrate unknown signals relative to the main compound E->F Yes G Attempt to identify impurity structure using chemical shifts and coupling patterns F->G H What is the absolute purity? I Perform qNMR Analysis H->I J Select a certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) with non-overlapping peaks I->J K Calculate purity based on integral ratios, molecular weights, and sample weights J->K

Sources

Technical Support Center: Stability Testing of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: Specific stability and degradation pathway data for 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone are not extensively available in public literature. The guidance, protocols, and troubleshooting advice provided herein are based on the established chemical principles of the propiophenone class of compounds, extensive experience in pharmaceutical analysis, and the authoritative standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] Researchers must perform their own experimental validation.

Introduction

This compound is an aromatic ketone with a structure that suggests potential applications in medicinal chemistry and materials science. For any of these applications, understanding the chemical stability of the molecule in solution is paramount. Stability testing is a critical component of the development lifecycle, providing essential data to determine appropriate storage conditions, establish a re-test period or shelf life, and ensure the compound's integrity, efficacy, and safety.[1] This guide serves as a comprehensive technical resource, offering practical FAQs, in-depth troubleshooting, and validated protocols to support your stability testing programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when initiating stability studies for a novel compound.

Q1: What is stability testing, and why is it essential for my research? Stability testing is a systematic evaluation designed to provide evidence on how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[2] It is essential for:

  • Determining Shelf Life & Retest Periods: To define the time frame during which the compound meets its specifications.[1]

  • Recommending Storage Conditions: To ensure the compound remains stable from manufacturing to end-use.

  • Identifying Degradation Products: To understand the degradation pathways and identify potential impurities that could affect safety or efficacy.[3][4]

  • Supporting Regulatory Submissions: Stability data is a non-negotiable component of any regulatory filing for a new drug substance or product.

Q2: What are the main types of stability studies I should be aware of? Stability studies are generally categorized into three types:

  • Long-Term Stability: Conducted under recommended storage conditions for the intended shelf life of the product.[5]

  • Accelerated Stability: Performed under exaggerated storage conditions (e.g., higher temperature/humidity) to increase the rate of chemical degradation and predict the long-term stability profile more quickly.[6]

  • Forced Degradation (Stress Testing): Involves exposing the compound to conditions significantly more severe than in accelerated testing, such as strong acids, bases, oxidants, and intense light.[7] The primary goals are not to determine shelf life but to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods—proving they are "stability-indicating."[3][7]

Q3: What are appropriate solvents and initial storage conditions for my solutions?

  • Solvent Selection: Propiophenone derivatives are typically soluble in organic solvents.[8] For initial studies, consider solvents like acetonitrile, methanol, or ethanol. If aqueous solutions are required, a co-solvent system (e.g., water with 10-20% organic solvent) may be necessary. Always confirm solubility and check for solvent-induced degradation by running a solvent blank and a time-zero analysis.

  • Storage Conditions: The appropriate storage conditions depend on the intended use and the climatic zone for which the product is destined.[5] The table below provides a starting point based on ICH guidelines.[5][6] For a novel, uncharacterized compound, it is prudent to start by storing solutions protected from light and at refrigerated temperatures (2-8 °C) to minimize initial degradation.

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum DurationPurpose
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 MonthsTo establish the shelf life under normal conditions.
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 MonthsUsed if significant change occurs in accelerated studies.
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 MonthsTo predict long-term stability and identify potential issues.

Q4: What defines a "stability-indicating method," and why is HPLC the preferred technique? A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying any degradation products that may form.[9] The method must be able to resolve the parent compound from all potential degradants and impurities.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the workhorse for stability studies because of its high resolving power, sensitivity, and ability to separate a wide range of non-volatile and thermally sensitive compounds.[9][10]

Part 2: Troubleshooting Guide for Stability Analysis

This section is designed to help you diagnose and resolve common issues encountered during the stability testing of this compound solutions.

Issue 1: Physical Instability in Solution
  • Problem: You observe cloudiness, precipitation, or color change in your solution upon storage.

  • Potential Causes & Solutions:

    • Low Thermodynamic Solubility: The initial concentration may be above the compound's solubility limit in the chosen solvent, leading to precipitation over time.

      • Solution: Determine the compound's solubility in various solvents before initiating the study. Consider using a co-solvent system or reducing the solution concentration.

    • Temperature Effects: Solubility is often temperature-dependent. If solutions are stored at refrigerated or frozen conditions, the compound may fall out of solution.

      • Solution: Before analysis, ensure solutions are brought to ambient temperature and are fully re-dissolved (gentle vortexing or sonication may be required). If the issue persists, a different solvent system with better solubility at the storage temperature is needed.

    • Photodegradation: Aromatic ketones are often susceptible to light, which can cause reactions leading to colored degradants or insoluble polymers.

      • Solution: Store all solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct a photostability forced degradation study to confirm light sensitivity.[9]

Issue 2: Unexpected or Inconsistent HPLC Results
  • Problem: Your HPLC analysis shows drifting retention times, poor peak shapes, or the appearance of unknown peaks.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush with at least 10-20 column volumes of the initial mobile phase.[11]

    • Mobile Phase Composition Change: Inaccurate mixing by the pump, or evaporation of the more volatile solvent component from the mobile phase reservoir.

      • Solution: Prepare fresh mobile phase daily. If using a gradient, check the pump's mixer performance. You can troubleshoot by preparing the mobile phase manually (pre-mixing) and seeing if the problem resolves.[12]

    • Temperature Fluctuation: The column temperature is not stable.

      • Solution: Always use a thermostatted column compartment to maintain a consistent temperature.[11]

The appearance of a new peak is the most critical event in a stability study. A systematic approach is required to identify its origin.

G start New Peak Observed in Chromatogram q1 Is the peak present in the solvent blank? start->q1 ans1_yes Solvent Impurity or Contamination q1->ans1_yes Yes q2 Does the peak area increase over time while the main peak area decreases? q1->q2 No ans2_yes Likely a Degradation Product q2->ans2_yes Yes q3 Is the peak sporadic and appears in some injections but not others? q2->q3 No ans3_yes Potential Carryover from Previous Injection q3->ans3_yes Yes ans3_no Investigate as a potential impurity from the starting material or a drug-excipient interaction. q3->ans3_no No

Caption: Decision tree for identifying the source of an unexpected HPLC peak.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and validate your analytical method's stability-indicating properties. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][9]

G cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis cluster_eval Evaluation prep_api Prepare Stock Solution of API (e.g., 1 mg/mL in Acetonitrile) prep_samples Aliquot stock into separate, clearly labeled vials for each stress condition. prep_api->prep_samples acid Acid Hydrolysis (Add 0.1 M HCl, heat at 60-80°C) prep_samples->acid base Base Hydrolysis (Add 0.1 M NaOH, RT or heat) prep_samples->base oxidation Oxidation (Add 3-30% H2O2, RT, protect from light) prep_samples->oxidation thermal Thermal Stress (Heat solution at 80°C / solid at 105°C) prep_samples->thermal photo Photostability (Expose to ICH-compliant light source) prep_samples->photo sampling Sample at multiple time points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples before injection sampling->neutralize analyze Analyze all samples by HPLC-UV/DAD (Including unstressed control) neutralize->analyze mass_balance Calculate Mass Balance (%Assay + %Impurities ≈ 100%) analyze->mass_balance peak_purity Assess Peak Purity of API (Using Diode Array Detector) mass_balance->peak_purity pathway Identify Degradants & Propose Pathways peak_purity->pathway

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M to 1 M HCl. Heat at 60-80°C. Sample at various time points. Cool and neutralize with an equivalent amount of base before injection.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M to 1 M NaOH. Keep at room temperature or gently heat (40-60°C). Sample, cool, and neutralize with an equivalent amount of acid before injection.

  • Oxidative Degradation: Mix the stock solution 1:1 with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[7] This reaction can be fast, so sample at early time points.

  • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C). Separately, expose the solid powder to dry heat (e.g., 105°C) and then dissolve it for analysis.[6]

  • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate between light and thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated HPLC method. A diode array detector (DAD) is highly recommended to assess peak purity.

Protocol 2: Baseline Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method. It must be optimized and validated for your specific compound and equipment.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: Hold at 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan). Use DAD for peak purity analysis.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

Part 4: Potential Degradation Pathways

The structure of this compound has several chemically active sites susceptible to degradation under stress conditions. Understanding these can help in identifying unknown peaks in your chromatograms.

G cluster_hydrolysis Hydrolytic Degradation (Forced Acid) cluster_oxidation Oxidative Degradation (H2O2) Parent Parent Compound 3',4'-Dimethyl-3- (3-methoxyphenyl)propiophenone Hydrolysis_Product Demethylation Product (3',4'-Dimethyl-3- (3-hydroxyphenyl)propiophenone) Parent->Hydrolysis_Product H+ / Heat Oxidation_Product1 Oxidation at Benzylic Carbon (α-Hydroxy Ketone) Parent->Oxidation_Product1 [O] Oxidation_Product2 Oxidation of Methyl Group (Carboxylic Acid or Alcohol) Parent->Oxidation_Product2 [O]

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis: The methoxy (O-CH₃) ether linkage is generally stable but can be cleaved under strong acidic conditions and heat, leading to a phenolic hydroxyl group. This would result in a more polar degradant that would likely elute earlier in a reversed-phase HPLC run.

  • Oxidation:

    • The carbon atom alpha to the carbonyl group (the benzylic position) is a potential site for oxidation, which could form an α-hydroxy ketone.

    • The methyl groups on the phenyl ring could also be oxidized to form benzylic alcohols or, under more strenuous conditions, carboxylic acids.

References

  • UPM Pharmaceuticals. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Novel Propiophenone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The propiophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The novel compound, 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, represents a new chemical entity with unexplored therapeutic potential. This guide provides a comprehensive framework for its biological evaluation, outlining a logical, stepwise approach to characterize its activity and benchmark it against relevant alternatives. As there is no existing public data on this specific molecule, this document serves as a detailed experimental blueprint for researchers in drug discovery and development.

The rationale for investigating this particular structure is based on the known bioactivities of its constituent parts. The dimethyl substitution on the phenyl ring attached to the carbonyl group and the methoxy substitution on the other phenyl ring are common modifications in drug design to modulate potency, selectivity, and pharmacokinetic properties. For instance, phenylpropiophenone derivatives have been explored as potential anticancer agents.[2][3]

This guide will detail the necessary in vitro and in vivo assays to build a comprehensive biological profile of this compound, from initial cytotoxicity screening to more complex mechanistic and efficacy studies.

Section 1: Foundational In Vitro Evaluation: Cytotoxicity and Initial Screening

The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides concentration ranges for subsequent, more specific assays.

Comparative Cytotoxicity Profiling

A primary cytotoxicity assessment is crucial to understand the compound's general toxicity profile.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media until they reach 80% confluency.[6]

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound and comparator compounds (e.g., Doxorubicin as a positive control, and a structurally similar, less active propiophenone derivative as a negative control) in DMSO.

    • Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)PC-3 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)*
This compound Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Doxorubicin (Positive Control)Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Propiophenone (Negative Control)>100>100>100>100N/A

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Section 2: Mechanistic Deep Dive: Target Identification and Pathway Analysis

Based on the initial screening results, the next logical step is to investigate the potential mechanism of action. Propiophenone derivatives have been associated with various cellular targets.

Receptor Binding Assays

Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors.[8][9] Given the structural similarities to some known kinase inhibitors and other signaling molecules, a broad panel of receptor binding assays would be informative.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Prepare cell membranes or purified receptors known to be targets of similar chemical scaffolds.

  • Assay Setup:

    • In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a specific radiolabeled ligand (e.g., for a suspected GPCR or kinase target), and varying concentrations of the test compound.[10]

  • Incubation:

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well and wash to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Signaling Pathway Analysis

If the compound shows significant activity, understanding its impact on cellular signaling pathways is critical. Western blotting is a standard technique to probe for changes in protein expression and phosphorylation states.

Experimental Protocol: Western Blotting for Key Signaling Proteins

  • Cell Treatment and Lysis:

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, ERK, p38, NF-κB) and their phosphorylated forms.

  • Detection and Analysis:

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine changes in protein levels and phosphorylation.

Section 3: In Vivo Evaluation: Efficacy and Safety in Animal Models

Promising in vitro results must be validated in a living organism to assess efficacy and potential toxicity.

Anti-inflammatory and Analgesic Models

Given that many propiophenone derivatives exhibit anti-inflammatory properties, an initial in vivo assessment in relevant models is warranted.[1]

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Testing

Caption: In vivo workflow for assessing anti-inflammatory and analgesic activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimation:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration:

    • Administer this compound, a positive control (e.g., Indomethacin), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Formalin Test for Analgesia

  • Animal Acclimation and Compound Administration:

    • Similar to the paw edema model.

  • Induction of Nociception:

    • Inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.

  • Behavioral Observation:

    • Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[12]

  • Data Analysis:

    • Compare the nociceptive response times between the treated and control groups.

Data Presentation: In Vivo Efficacy

CompoundDose (mg/kg)Paw Edema Inhibition (%)Nociceptive Score (Late Phase)
This compound Dose 1Experimental DataExperimental Data
Dose 2Experimental DataExperimental Data
Indomethacin (Positive Control)Standard DoseLiterature/Experimental DataLiterature/Experimental Data
Vehicle ControlN/A0Baseline Data

Conclusion

This guide provides a comprehensive and logical framework for the initial biological evaluation of the novel compound this compound. By following this structured approach, researchers can efficiently characterize its cytotoxic profile, gain insights into its potential mechanism of action, and assess its preliminary in vivo efficacy. The comparative nature of the proposed experiments, benchmarking against known active and inactive compounds, will provide a robust dataset to determine the therapeutic potential of this new chemical entity and guide future drug development efforts.

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A Comparative Guide to In Vitro Assays for the Evaluation of Novel Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Phased In Vitro Strategy

Propiophenone and its derivatives represent a versatile chemical scaffold with a wide range of reported biological activities, including potential as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][][3] The initial stages of drug discovery for any new chemical entity, such as a novel propiophenone derivative, are fraught with high attrition rates. A significant percentage of candidates fail due to unforeseen toxicity or a suboptimal pharmacokinetic profile.[4] Therefore, a robust, multi-tiered in vitro screening strategy is not merely a procedural step but a foundational pillar for making informed, data-driven decisions. This guide eschews a simple checklist approach; instead, it provides a strategic framework for characterizing novel propiophenone derivatives, moving logically from broad efficacy screening to specific safety and liability profiling. The core philosophy is to "fail fast, fail cheap," by identifying promising candidates and eliminating liabilities long before committing to resource-intensive in vivo studies.[5]

This guide will detail a cascade of assays, explaining the causality behind each choice, providing objective data for comparison, and offering detailed protocols for execution. We will cover primary screening for desired biological effects (cytotoxicity and antimicrobial activity), secondary screening for mechanism of action (enzyme inhibition), and critical safety profiling (metabolic interaction, cardiotoxicity, and mutagenicity).

Phase 1: Primary Efficacy Screening

The initial goal is to cast a wide net to determine if the novel derivatives possess the desired biological activity at a relevant potency. Here, we compare two common primary assays appropriate for screening propiophenone derivatives based on their known potential.

Anticancer Activity: The MTT Cell Viability Assay

For compounds synthesized with anticancer potential, a general cytotoxicity assay is the first logical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric workhorse for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Causality and Scientific Principle: The assay's utility lies in its mechanism. NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells, reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6] A potent cytotoxic compound will significantly reduce the formazan signal compared to untreated controls.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution plate_cells Seed cells in 96-well plate (e.g., 10,000 cells/well) incubate_adhere Incubate 24h for cell adhesion plate_cells->incubate_adhere prep_compounds Prepare serial dilutions of propiophenone derivatives & controls incubate_adhere->prep_compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate_treatment Incubate for exposure period (e.g., 48-72 hours) add_compounds->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate 2-4 hours at 37°C (purple crystals form) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_plate Read absorbance at 540-590 nm solubilize->read_plate data_analysis data_analysis read_plate->data_analysis Calculate % viability and determine IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Data: The primary output is the IC50 value—the concentration at which the compound inhibits 50% of cell viability. A lower IC50 indicates higher potency.

CompoundCell LineIC50 (µM)
Derivative PP-01 MCF-7 (Breast Cancer)8.5
Derivative PP-02 MCF-7 (Breast Cancer)25.1
Derivative PP-03 MCF-7 (Breast Cancer)> 100
Doxorubicin (Control) MCF-7 (Breast Cancer)0.9

This table presents hypothetical data for illustrative purposes.

Antimicrobial Activity: Broth Microdilution Assay

Many propiophenone analogues have demonstrated antimicrobial properties.[] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9]

Causality and Scientific Principle: This assay quantitatively measures the in vitro antimicrobial activity.[8] The procedure involves challenging a standardized microbial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8] After incubation, microbial growth is assessed visually or by measuring turbidity. The MIC value provides a quantitative measure of the compound's potency against a specific bacterial or fungal strain.[10]

Comparative Data: The MIC value is the key endpoint. A lower MIC indicates more potent antimicrobial activity.

CompoundOrganismMIC (µg/mL)
Derivative PP-04 Staphylococcus aureus (ATCC 29213)16
Derivative PP-05 Staphylococcus aureus (ATCC 29213)64
Derivative PP-06 Escherichia coli (ATCC 25922)> 128
Ciprofloxacin (Control) Staphylococcus aureus (ATCC 29213)0.5
Ciprofloxacin (Control) Escherichia coli (ATCC 25922)0.015

This table presents hypothetical data for illustrative purposes.

Phase 2: Secondary & Safety Screening

Once a lead candidate demonstrates promising primary activity (e.g., a low IC50 or MIC), the next crucial steps are to investigate its potential mechanism and, most importantly, to screen for common liabilities that cause drug failures. This is where a project's fate is often decided.

Mechanistic Insight: Acetylcholinesterase (AChE) Inhibition

To illustrate a mechanistic assay, we will consider the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.[11] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Causality and Scientific Principle: The assay often employs the Ellman method, which uses acetylthiocholine (ATCh) as a substrate for AChE.[12] AChE hydrolyzes ATCh into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified by measuring its absorbance at 412 nm.[11] An AChE inhibitor will reduce the rate of this color formation.

Comparative Data: Results are typically expressed as an IC50 value.

CompoundTargetIC50 (µM)
Derivative PP-07 Acetylcholinesterase (AChE)12.3
Derivative PP-08 Acetylcholinesterase (AChE)98.6
Phospholine (Control) Acetylcholinesterase (AChE)0.05

This table presents hypothetical data for illustrative purposes. Phospholine is a known potent AChE inhibitor.[11]

Safety Profile: The Essential In Vitro Toxicology Panel

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is critical.[13][14] The following three assays address the most common reasons for preclinical and clinical failures.

A. Cytochrome P450 (CYP) Inhibition

  • Why it Matters: The CYP450 enzyme family is responsible for metabolizing the vast majority of drugs.[15] Inhibition of a specific CYP isoform by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of a co-administered drug, potentially causing toxicity.[16] Regulatory agencies require evaluation of interactions with key isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[15][17]

  • Principle: The assay measures the activity of a specific CYP isoform using a fluorescent or LC-MS/MS-based method with a known substrate. The test compound is co-incubated, and any decrease in metabolite formation is measured to calculate an IC50 value.[16]

B. hERG Channel Inhibition

  • Why it Matters: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[18] Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsade de Pointes.[19][20] hERG liability is a primary reason for the withdrawal of drugs from the market.[18]

  • Principle: Automated patch-clamp electrophysiology platforms (e.g., QPatch) are the industry standard.[18] They directly measure the flow of ions through hERG channels expressed in a stable cell line. The reduction in current in the presence of the test compound is used to determine an IC50 value.[20]

C. Bacterial Reverse Mutation Assay (Ames Test)

  • Why it Matters: This assay is a widely used and regulatory-accepted method to assess a chemical's mutagenic potential—its ability to cause mutations in DNA.[21] A positive Ames test is a significant red flag for potential carcinogenicity.[22]

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the amino acid histidine (His-).[23] They cannot grow on a histidine-free medium. The assay determines if the test compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies (His+ revertants).[21] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism to detect metabolites that may be mutagenic.[23]

Ames Test Principle Diagram

Ames_Test_Principle Principle of the Ames Reverse Mutation Assay cluster_control Negative Control (No Mutagen) cluster_test Test Compound (Potential Mutagen) his_bacteria_neg His- Salmonella Strain plate_neg Plate on Histidine-Free Medium his_bacteria_neg->plate_neg result_neg Few spontaneous revertant colonies plate_neg->result_neg his_bacteria_pos His- Salmonella Strain plate_pos Plate on Histidine-Free Medium with Test Compound his_bacteria_pos->plate_pos result_pos Significant increase in revertant colonies plate_pos->result_pos

Caption: The Ames test detects mutagens by their ability to revert a mutation.

Comparative Safety Profile Data

CompoundCYP3A4 IC50 (µM)hERG IC50 (µM)Ames Test (TA98, TA100)
Derivative PP-A > 50> 30Negative
Derivative PP-B 1.25.4Negative
Derivative PP-C 25> 30Positive
Ketoconazole (Control) 0.04--
Astemizole (Control) -0.009-

This table presents hypothetical data for illustrative purposes. A low IC50 for CYP or hERG inhibition, or a positive Ames result, indicates a potential liability.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Adapted from Abcam and CLYTE Technologies.[6]

  • Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the propiophenone derivatives and control compounds in culture medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the corresponding wells. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution (or 20 µL of 5 mg/mL solution) to each well.[24] Incubate for 3-4 hours at 37°C, allowing intracellular formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 540 nm or 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate percent viability as (Absorbance of treated well / Absorbance of vehicle control well) * 100. Plot percent viability against compound concentration (log scale) to determine the IC50 value using non-linear regression.

Protocol 2: Broth Microdilution MIC Assay

Based on CLSI and EUCAST guidelines.[8]

  • Compound Preparation: In a 96-well non-treated, sterile plate, prepare serial two-fold dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume is 50 µL per well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This dilutes the compound by half, achieving the final test concentrations. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Ames Test (Plate Incorporation Method)

Adapted from Maron and Ames, 1983.[22]

  • Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100) in nutrient broth.

  • Metabolic Activation (Optional but Recommended): Prepare the S9 mix from rat liver homogenate, which contains enzymes for metabolic activation.[23] Keep on ice.

  • Assay Mixture: For each test concentration, add the following to a sterile tube:

    • 100 µL of the bacterial culture.

    • 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for direct-acting mutagens).

    • 100 µL of the test compound at the desired concentration.

  • Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

  • Plating and Incubation: Vortex the tube briefly and pour the entire contents onto a minimal glucose agar plate (the bottom agar). Distribute evenly. Once solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the number on the negative control plates.

Conclusion

The evaluation of novel propiophenone derivatives demands a systematic and scientifically-grounded in vitro testing cascade. By progressing from broad efficacy screening (MTT, MIC) to specific safety and liability assessments (CYP450, hERG, Ames), researchers can build a comprehensive compound profile. This phased approach provides the critical data necessary to prioritize candidates with the highest potential for success, justify the transition to more complex models, and ultimately enhance the efficiency and productivity of the drug discovery pipeline. The true value of this strategy lies not in the mere generation of data points, but in the expert interpretation of this integrated dataset to guide the development of safer, more effective medicines.

References

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A Comparative Guide to the Cytotoxicity of Propiophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells while minimizing harm to healthy tissues is paramount. Propiophenone and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic profiles of different propiophenone analogs, grounded in experimental data and mechanistic insights, to aid researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the Propiophenone Scaffold

Propiophenone, a simple aromatic ketone, serves as a versatile starting point for the synthesis of a multitude of derivatives. The core structure's amenability to chemical modification has allowed for the development of several classes of analogs, most notably chalcones and Mannich bases, which have demonstrated significant anticancer properties.[1][2] The cytotoxic efficacy of these compounds is intrinsically linked to their chemical structure, where specific substitutions on the aromatic rings can dramatically influence their biological activity, a concept known as the Structure-Activity Relationship (SAR).[3] This guide will delve into the cytotoxic profiles of these analogs, the methodologies used to assess them, and the molecular mechanisms that underpin their cancer-killing capabilities.

Key Classes of Propiophenone Analogs and Their Cytotoxicity

The cytotoxic potential of propiophenone analogs is largely dictated by their structural class. Two of the most extensively studied classes are chalcones and Mannich bases, both of which exhibit potent activity against a range of cancer cell lines.

Propiophenone-Derived Chalcones

Chalcones are characterized by an α,β-unsaturated carbonyl system that forms a bridge between two aromatic rings.[4] This structural motif is a well-known pharmacophore responsible for a variety of biological activities, including anticancer effects.[2] The cytotoxicity of chalcones is often attributed to their ability to interact with numerous cellular targets.[5]

Structure-Activity Relationship Insights:

  • Substitution Patterns: The presence and position of substituents like hydroxyl (-OH), methoxy (-OCH3), and halogens on the aromatic rings significantly modulate cytotoxicity. For instance, fluorinated chalcone derivatives have been shown to exhibit stronger cytotoxic activity against breast cancer cell lines compared to their non-fluorinated counterparts.[6]

  • Heterocyclic Rings: Replacing the aromatic rings with heterocyclic systems can enhance anticancer activity.[2]

Propiophenone-Derived Mannich Bases

Mannich bases are β-amino-ketones formed through the aminomethylation of a compound containing an active hydrogen atom. Propiophenone-derived Mannich bases have shown considerable cytotoxicity against various cancer cell lines, including prostate cancer and leukemia.[7][8]

Structure-Activity Relationship Insights:

  • Amine Moiety: The nature of the amine group (e.g., dimethylamine, piperidine, morpholine) influences the compound's cytotoxicity.[7]

  • Bis-Mannich Bases: Converting mono-Mannich bases to their corresponding bis-Mannich bases has been shown to remarkably increase cytotoxicity in many cases.[8]

  • Hydroxylation: The presence of a hydroxyl group on the aromatic ring can increase cytotoxicity.[7]

Quantitative Comparison of Cytotoxicity

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for representative propiophenone analogs against various human cancer cell lines. A lower IC50 value indicates higher cytotoxic potency.

Analog ClassCompound/DerivativeCell LineIC50 (µM)Reference
ChalconePanduratin AMCF-7 (Breast)11.5 (48h)[2]
ChalconePanduratin AT47D (Breast)14.5 (48h)[2]
ChalconeFluorinated Naphthalene Chalcone4T1 (Breast)>100 (low toxicity to normal cells)[6]
ChalconeBis-quinolinyl-chalconeRPMI-8226 (Leukemia)0.32[4]
Mannich BaseAzine Derivative (D4)PC-3 (Prostate)Potent, increased 1.73-fold vs. mono-base[7]
Mannich BaseBis-Mannich Base (Compound 5)Renca (Renal)More active than 5-Fluorouracil[8]
Mannich BaseBis-Mannich Base (Compound 7)Jurkat (Leukemia)More active than 5-Fluorouracil[8]

Note: This table presents a selection of data from the cited literature. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Methodologies for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxicity hinges on robust and well-validated experimental protocols. Here, we detail the standard methodologies employed in the studies cited.

Overall Experimental Workflow

The process of evaluating the cytotoxicity of novel compounds follows a standardized workflow designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis culture 1. Cell Culture (e.g., MCF-7, PC-3) seeding 3. Cell Seeding (96-well plates) culture->seeding compound 2. Compound Preparation (Stock solutions in DMSO) treatment 4. Compound Treatment (Varying concentrations) compound->treatment seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation mtt 6a. MTT Assay (Viability) incubation->mtt ldh 6b. LDH Assay (Cytotoxicity) incubation->ldh flow 6c. Flow Cytometry (Apoptosis) incubation->flow readout 7. Data Acquisition (Plate Reader/Flow Cytometer) mtt->readout ldh->readout flow->readout calc 8. IC50 Calculation (Dose-response curves) readout->calc

Caption: General workflow for in vitro cytotoxicity testing of propiophenone analogs.

Cell Viability Assessment: The MTT Assay

Principle: This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the propiophenone analog. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the propiophenone analog at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with an appropriate laser and detect the emitted fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Mechanisms of Cytotoxicity: Induction of Apoptosis

A primary mechanism by which many propiophenone analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[10] This is a highly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Several studies have shown that chalcone derivatives can induce apoptosis by:

  • Generating Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and trigger the mitochondrial apoptotic pathway.[11][12]

  • Disrupting Mitochondrial Membrane Potential: This leads to the release of cytochrome c from the mitochondria into the cytosol.[12]

  • Activating Caspases: Cytochrome c release initiates a caspase cascade, involving the activation of key executioner caspases like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[10][12]

G analog Propiophenone Analog (e.g., Chalcone) ros ↑ Reactive Oxygen Species (ROS) analog->ros Induces mito Mitochondrial Stress analog->mito ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytc Cytochrome c Release mmp->cytc apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome Binds cas9_act Caspase-9 apoptosome->cas9_act Activates cas9 Pro-Caspase-9 cas9->apoptosome Binds cas3_act Caspase-3 cas9_act->cas3_act Activates cas3 Pro-Caspase-3 cas3->cas3_act parp PARP Cleavage cas3_act->parp apoptosis Apoptosis parp->apoptosis

Caption: The intrinsic apoptosis pathway induced by propiophenone analogs.

Conclusion and Future Directions

Propiophenone analogs, particularly chalcones and Mannich bases, represent a versatile and potent class of cytotoxic compounds with significant potential in anticancer drug development. The structure-activity relationship studies have provided valuable insights, demonstrating that chemical modifications can fine-tune their potency and selectivity.[1] The primary mechanism of action for many of these derivatives involves the induction of apoptosis through the generation of ROS and subsequent activation of the mitochondrial pathway.[12]

Future research should focus on optimizing the therapeutic index of these compounds, aiming to maximize cytotoxicity towards cancer cells while minimizing effects on normal cells. The exploration of novel derivatives, including heterocyclic and hybrid molecules, continues to be a promising avenue for discovering next-generation anticancer agents.[2]

References

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  • ResearchGate. (n.d.). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. Retrieved from [Link]

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The Evolving Landscape of Psychostimulants: A Comparative Guide to the Structure-Activity Relationship of 3',4'-Dimethylpropiophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of neuropharmacology, the quest for novel psychoactive compounds with tailored pharmacological profiles is relentless. Among the myriad of scaffolds explored, substituted propiophenones, a core component of many synthetic cathinones, have garnered significant attention due to their potent effects on monoamine transporters. This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 3',4'-dimethylpropiophenones. By examining the interplay between chemical structure and biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) agents.

Introduction: The Significance of the Propiophenone Scaffold

Propiophenones are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. Their derivatives have been investigated for a range of therapeutic applications, including local anesthetic, anti-arrhythmic, and antimicrobial properties.[1] However, it is their profound impact on the central nervous system, particularly as monoamine transporter inhibitors, that has positioned them at the forefront of psychostimulant research.

The core propiophenone structure serves as a versatile template for chemical modification. Alterations to the phenyl ring, the ethylamino side chain, and the alpha-carbon position can dramatically influence a compound's affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these relationships is paramount for designing molecules with desired pharmacological effects, whether for therapeutic intervention or for elucidating the neurobiology of addiction and reward.

Deconstructing the 3',4'-Dimethylpropiophenone Scaffold: A SAR Deep Dive

While a comprehensive SAR study dedicated solely to 3',4'-dimethylpropiophenones is not extensively documented in publicly available literature, we can extrapolate key principles from closely related substituted cathinones and α-pyrrolidinophenones. The following analysis dissects the 3',4'-dimethylpropiophenone molecule to predict how specific structural modifications are likely to influence its biological activity.

The Phenyl Ring: The Role of 3',4'-Dimethyl Substitution

The substitution pattern on the phenyl ring is a critical determinant of a compound's interaction with monoamine transporters. The presence of methyl groups at the 3' and 4' positions of the propiophenone core is expected to influence activity in several ways:

  • Increased Lipophilicity: The addition of two methyl groups increases the overall lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier, a crucial step for CNS activity.

  • Steric Influence: The methyl groups introduce steric bulk on the phenyl ring, which can affect the molecule's binding orientation within the transporter proteins. This steric hindrance may favor binding to certain transporters over others, thereby influencing selectivity.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the aromatic ring, potentially influencing cation-π interactions with amino acid residues in the transporter binding pocket.

Compared to unsubstituted propiophenone, the 3',4'-dimethyl substitution likely enhances potency at DAT and NET. This is supported by studies on related compounds where substitutions at the 4'-position, such as a methyl group, have been shown to maintain or enhance affinity for these transporters.[2]

The α-Carbon: Impact of Alkyl Chain Elongation

A consistent finding in the SAR of α-pyrrolidinophenones is that increasing the length of the alkyl chain on the α-carbon generally leads to a higher affinity for the dopamine transporter.[2] This trend suggests that a longer chain allows for more favorable interactions within the hydrophobic pocket of the DAT.

For 3',4'-dimethylpropiophenone analogs, we can predict a similar relationship. For instance, extending the ethyl group to a propyl or butyl group at the α-position is likely to increase DAT inhibitory potency.

The Amino Group: The Influence of N-Substitution

The nature of the amino group is another crucial factor in determining the pharmacological profile. Common modifications include N-methylation, N-ethylation, and incorporation of the nitrogen into a pyrrolidine ring.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects both the potency and the mechanism of action (i.e., reuptake inhibitor versus substrate/releaser).

  • The Pyrrolidine Ring: Incorporating the nitrogen into a pyrrolidine ring, as seen in α-pyrrolidinophenones, often results in potent and selective dopamine and norepinephrine reuptake inhibitors.[3] This modification restricts the conformational flexibility of the side chain, which can lead to a more favorable binding pose at the transporter.

For 3',4'-dimethylpropiophenones, it is anticipated that the pyrrolidinyl derivatives will exhibit potent DAT and NET inhibitory activity.

Comparative Analysis: 3',4'-Dimethylpropiophenones vs. Other Substituted Cathinones

To provide a clearer perspective on the potential pharmacological profile of 3',4'-dimethylpropiophenones, the following table compares their predicted properties with those of well-characterized substituted cathinones. The data for the comparator compounds are derived from published literature, while the predictions for the 3',4'-dimethylpropiophenone analogs are based on established SAR trends.

CompoundPhenyl Ring Substitutionα-Carbon Alkyl ChainAmino GroupPredicted DAT AffinityPredicted NET AffinityPredicted SERT AffinityReference
α-PPP UnsubstitutedMethylPyrrolidinylModerateModerateLow[2]
4'-Methyl-α-PPP 4'-MethylMethylPyrrolidinylModerate-HighModerateLow[2]
MDPV 3',4'-MethylenedioxyPropylPyrrolidinylVery HighHighLow[3]
3',4'-Dimethyl-α-PPP (Predicted) 3',4'-DimethylMethylPyrrolidinylHighModerate-HighLow-
3',4'-Dimethyl-α-PBP (Predicted) 3',4'-DimethylEthylPyrrolidinylHighHighLow-
3',4'-Dimethyl-α-PVP (Predicted) 3',4'-DimethylPropylPyrrolidinylVery HighHighLow-

α-PPP: α-Pyrrolidinopropiophenone; α-PBP: α-Pyrrolidinobutiophenone; α-PVP: α-Pyrrolidinovalerophenone; MDPV: 3',4'-Methylenedioxypyrovalerone. Predicted affinities are relative.

This comparative table highlights the expected potent dopaminergic and noradrenergic activity of 3',4'-dimethylpropiophenone derivatives, particularly those with a pyrrolidine ring and an elongated α-alkyl chain.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3',4'-dimethylpropiophenone analogs.

Synthesis of 3',4'-Dimethylpropiophenone Derivatives

A common and effective method for the synthesis of substituted propiophenones is the Friedel-Crafts acylation. The following protocol outlines the synthesis of 3',4'-dimethylpropiophenone, which can then be further modified.

Protocol 1: Synthesis of 3',4'-Dimethylpropiophenone via Friedel-Crafts Acylation

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.0 equivalent) to the suspension via the addition funnel with vigorous stirring.

  • After the addition is complete, add 1,2-dimethylbenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3',4'-dimethylpropiophenone.

Synthesis_Workflow

Biological Evaluation: Monoamine Transporter Uptake Inhibition Assay

To assess the biological activity of the synthesized 3',4'-dimethylpropiophenone analogs, a monoamine transporter uptake inhibition assay is essential. This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells expressing the respective transporters.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well microplates

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands)

  • Test compounds (3',4'-dimethylpropiophenone analogs)

  • Reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well microplates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Assay Preparation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or reference inhibitors for 10-20 minutes at 37 °C.

  • Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of the appropriate radioligand ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37 °C to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Assay_Workflow

Conclusion and Future Directions

The structure-activity relationship of 3',4'-dimethylpropiophenones represents a promising area of research for the development of novel CNS agents. Based on the established SAR principles of related substituted cathinones, it is predicted that 3',4'-dimethyl substitution on the propiophenone scaffold will yield compounds with potent inhibitory activity at the dopamine and norepinephrine transporters. Further modifications, such as the incorporation of a pyrrolidine ring and elongation of the α-alkyl chain, are likely to enhance this activity.

The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these novel compounds. Future research should focus on a systematic exploration of the SAR of this specific subclass to generate robust quantitative data. Such studies will not only contribute to a deeper understanding of the molecular determinants of monoamine transporter inhibition but also pave the way for the discovery of new chemical entities with potential therapeutic applications in a variety of neurological and psychiatric disorders.

References

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. ACS Chemical Neuroscience, 4(12), 1545–1557. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. Retrieved from [Link]

  • European Patent Office. (1991). Propiophenone derivatives and their preparation and pharmaceutical use (EP 0423524 A2).
  • Google Patents. (2020). Synthetic method of 3'-methyl propiophenone (CN111393272A).
  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Carroll, F. I., Blough, B. E., Abraham, P., Mills, A. C., Holleman, J. A., Wolfrum, K. M., ... & Eshleman, A. J. (2012). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 55(23), 10456–10466. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Schindler, C. W. (2013). Neuropharmacology of 3, 4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. In The effects of designer drugs on the brain and behavior (pp. 117-142). Academic Press. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Substituted propiophenones are a critical class of aromatic ketones that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their structural motif, an aryl group attached to a propanoyl moiety, is a cornerstone in the architecture of numerous biologically active molecules. The choice of synthetic strategy for accessing these valuable compounds is a crucial decision in any drug development or chemical manufacturing process, directly impacting yield, purity, scalability, and cost-effectiveness.

This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic routes to substituted propiophenones. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Friedel-Crafts Acylation: The Classic Workhorse

The Friedel-Crafts acylation is arguably the most traditional and direct method for the synthesis of aryl ketones, including propiophenones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[2]

Mechanism and Rationale

The reaction is initiated by the activation of the acylating agent by the Lewis acid, most commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the removal of a proton from the ring, typically by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst in principle.[4] However, the product ketone is a Lewis base and readily complexes with the AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst.[4]

The choice of solvent is critical; chlorinated solvents like dichloromethane (CH₂Cl₂) are common. The reaction temperature is also a key parameter to control, with cooling often required to manage the exothermicity of the reaction.[5]

Advantages:
  • Directness: It is a one-step synthesis from readily available starting materials (arenes and propionyl chloride).

  • High Yields: Can provide good to excellent yields for activated and unactivated aromatic rings.

  • No Rearrangement: The acylium ion intermediate is stable and does not undergo rearrangement.[4]

Limitations:
  • Stoichiometric Catalyst: Requires at least a stoichiometric amount of the Lewis acid catalyst due to product complexation, which generates significant waste.[4]

  • Substrate Scope: The reaction is generally not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).

  • Functional Group Intolerance: Aromatic rings bearing substituents with lone pairs (e.g., -NH₂, -OH) can coordinate with the Lewis acid, deactivating the ring and interfering with the reaction.

Representative Experimental Protocol: Synthesis of 4'-Methoxypropiophenone[5][6]
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anisole (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the anisole/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 2M NaOH solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to yield 4'-methoxypropiophenone.

Grignard Reaction: A Versatile Approach

The Grignard reaction offers a powerful and versatile alternative for the synthesis of propiophenones, particularly when the desired substitution pattern is not readily accessible through Friedel-Crafts acylation. This method typically involves the reaction of an aryl Grignard reagent (ArMgX) with a suitable propionyl electrophile.

Mechanism and Rationale

A common and effective strategy is the reaction of an aryl Grignard reagent with propionitrile (CH₃CH₂CN).[6][7] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. This intermediate is then hydrolyzed with aqueous acid during the workup to yield the desired propiophenone.[7] The use of anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic solvents like water.[8]

Advantages:
  • Excellent Functional Group Tolerance (for the nitrile partner): Allows for the synthesis of propiophenones with a wide variety of substituents on the aromatic ring.

  • Regiocontrol: The position of the propanoyl group is determined by the position of the halogen on the starting aryl halide used to form the Grignard reagent.

  • High Yields: Can provide high yields, with continuous flow processes demonstrating yields up to 84% for 3-methoxypropiophenone.[6]

Limitations:
  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and require strictly anhydrous reaction conditions.[8]

  • Functional Group Intolerance (for the aryl halide): The starting aryl halide cannot contain functional groups that are incompatible with Grignard reagents (e.g., alcohols, carboxylic acids, nitro groups).

Representative Experimental Protocol: Synthesis of 3-Methoxypropiophenone[7]
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propionitrile: Cool the Grignard solution to 0 °C.

  • Slowly add a solution of propionitrile (1.0 equivalent) in anhydrous THF to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 3-methoxypropiophenone.

Weinreb Ketone Synthesis: Precision and Control

The Weinreb ketone synthesis is a highly reliable and chemoselective method for preparing ketones, including substituted propiophenones. Its major advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents with other acylating agents like acid chlorides or esters.[9][10][11]

Mechanism and Rationale

This synthesis proceeds in two main stages. First, a suitable carboxylic acid derivative (e.g., an acid chloride) is converted into an N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide.[9] This amide is then treated with an organometallic reagent, such as an ethyl Grignard reagent (CH₃CH₂MgBr) or ethyllithium (CH₃CH₂Li). The nucleophilic addition of the organometallic reagent to the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[10] This intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup.[10] The stability of this intermediate prevents the undesired second addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[11]

Advantages:
  • Avoids Over-addition: The stable tetrahedral intermediate prevents the formation of tertiary alcohol byproducts.[10][11]

  • High Yields and Purity: Generally provides clean reactions with high yields of the desired ketone.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the Weinreb amide and the organometallic reagent.[9]

  • Mild Reaction Conditions: The reaction can often be carried out at low temperatures.

Limitations:
  • Two-Step Process: Requires the pre-formation of the Weinreb-Nahm amide, adding an extra step to the overall synthesis.

  • Cost of Reagents: N,O-dimethylhydroxylamine hydrochloride, used to prepare the Weinreb amide, can be more expensive than simpler reagents.

Representative Experimental Protocol: Synthesis of a Substituted Propiophenone
  • Weinreb Amide Formation: To a solution of a substituted benzoyl chloride (1.0 equivalent) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) followed by the dropwise addition of pyridine (2.2 equivalents).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb-Nahm amide, which can be purified by chromatography if necessary.

  • Reaction with Grignard Reagent: Dissolve the purified Weinreb-Nahm amide (1.0 equivalent) in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of ethylmagnesium bromide (1.2 equivalents in THF) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude propiophenone derivative by column chromatography.

Houben-Hoesch Reaction: For Electron-Rich Systems

The Houben-Hoesch reaction is a classic method for the acylation of electron-rich aromatic compounds, such as phenols, phenolic ethers, and certain heterocycles.[12][13] It utilizes a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[14]

Mechanism and Rationale

The reaction begins with the activation of the nitrile by HCl and a Lewis acid (commonly ZnCl₂ or AlCl₃) to form a reactive electrophile, likely a nitrilium ion.[12][14] The electron-rich aromatic ring then attacks this electrophile in a manner analogous to Friedel-Crafts acylation. This forms a ketimine intermediate, which is subsequently hydrolyzed upon aqueous workup to yield the corresponding aryl ketone.[12][13] This method is particularly useful for synthesizing hydroxy- or alkoxy-substituted propiophenones.

Advantages:
  • Effective for Activated Arenes: Works well with substrates that are often problematic in standard Friedel-Crafts reactions (e.g., phenols).[14]

  • Regioselectivity: Often provides good regioselectivity, with acylation occurring primarily at the ortho and para positions.

Limitations:
  • Limited to Electron-Rich Substrates: The reaction is generally not applicable to unactivated or deactivated aromatic rings.

  • Harsh Conditions: The use of dry HCl gas and strong Lewis acids can be experimentally demanding and not tolerant of sensitive functional groups.

Representative Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxypropiophenone
  • In a flame-dried, three-necked flask fitted with a gas inlet tube, a reflux condenser, and a mechanical stirrer, dissolve resorcinol monomethyl ether (1.0 equivalent) and anhydrous zinc chloride (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.

  • Slowly add propionitrile (1.1 equivalents) to the reaction mixture while continuing to pass HCl gas through the solution.

  • After the addition, continue stirring and passing HCl gas for another 2-3 hours.

  • Allow the mixture to stand overnight at room temperature.

  • The ketimine hydrochloride intermediate often precipitates. Decant the ether and wash the solid with fresh anhydrous ether.

  • Hydrolyze the ketimine salt by heating it with water on a steam bath for 1 hour.

  • Cool the mixture, and collect the crude product by filtration.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to obtain the purified 2-hydroxy-4-methoxypropiophenone.

Fries Rearrangement: An Intramolecular Alternative

The Fries rearrangement is an intramolecular reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[15] To synthesize a hydroxypropiophenone, the starting material would be an aryl propionate.

Mechanism and Rationale

The reaction is believed to proceed through the formation of an acylium ion and a phenoxide-Lewis acid complex.[16] This can then react intramolecularly within a solvent cage or intermolecularly, leading to a mixture of ortho and para acylated products. The regioselectivity of the rearrangement is highly dependent on the reaction conditions. Lower temperatures and polar solvents tend to favor the para product (thermodynamic control), while higher temperatures and non-polar solvents often favor the ortho product (kinetic control), which is stabilized by chelation with the Lewis acid.[15]

Advantages:
  • Alternative to Direct Acylation: Provides a route to hydroxyaryl ketones when direct Friedel-Crafts acylation of phenols is problematic.

  • Tunable Regioselectivity: The ratio of ortho to para isomers can be influenced by the choice of reaction conditions.[15]

Limitations:
  • Mixture of Products: Often yields a mixture of ortho and para isomers that may require chromatographic separation.

  • Stoichiometric Catalyst: Like Friedel-Crafts acylation, it requires stoichiometric or greater amounts of the Lewis acid.[16]

  • Substrate Limitations: The reaction is most effective with unhindered phenolic esters.

Representative Experimental Protocol: Rearrangement of Phenyl Propionate
  • Place phenyl propionate (1.0 equivalent) in a flame-dried flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions to the stirred ester.

  • Heat the reaction mixture in an oil bath. For preferential para substitution, maintain a lower temperature (e.g., 60-80 °C). For the ortho product, a higher temperature (e.g., 120-140 °C) is typically required.

  • After heating for several hours (monitor by TLC), cool the reaction mixture to room temperature.

  • Carefully hydrolyze the mixture by adding crushed ice, followed by dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Separate the ortho and para isomers by column chromatography.

Comparative Performance Data

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation 60-95%Broad for activated and unactivated arenesDirect, one-step, no rearrangementRequires stoichiometric Lewis acid, not for deactivated rings or certain functional groups
Grignard Reaction 70-90% (up to 84% in flow)[6]Broad for aryl halidesExcellent regiocontrol, good for complex aromaticsStrict anhydrous conditions required, functional group intolerance on aryl halide
Weinreb Ketone Synthesis 80-95%Very broad, high functional group tolerancePrevents over-addition, clean reactions, high yieldsTwo-step process, potentially higher reagent cost
Houben-Hoesch Reaction 50-80%Limited to electron-rich arenes (phenols, ethers)Good for synthesizing hydroxy/alkoxy aryl ketonesLimited substrate scope, harsh reaction conditions (HCl gas)
Fries Rearrangement 40-70%Phenolic estersIntramolecular, tunable regioselectivityOften gives mixtures of isomers, requires stoichiometric Lewis acid

Visualizing the Synthetic Pathways

Reaction Mechanisms

G Simplified Reaction Mechanisms cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction cluster_Weinreb Weinreb Synthesis Arene_FC Arene Acylium Acylium Ion (Electrophile) Arene_FC->Acylium Attack PropionylChloride Propionyl Chloride + AlCl3 PropionylChloride->Acylium Propiophenone_FC Substituted Propiophenone Acylium->Propiophenone_FC Substitution ArylHalide Aryl Halide + Mg GrignardReagent Aryl Grignard Reagent ArylHalide->GrignardReagent Propionitrile Propionitrile GrignardReagent->Propionitrile Attack Ketimine Ketimine Intermediate Propionitrile->Ketimine Propiophenone_G Substituted Propiophenone Ketimine->Propiophenone_G Hydrolysis AcidChloride Aryl Acid Chloride WeinrebAmide Weinreb-Nahm Amide AcidChloride->WeinrebAmide + HN(OMe)Me Chelate Stable Chelate Intermediate WeinrebAmide->Chelate + EtMgBr EthylMgBr Ethyl Grignard Reagent EthylMgBr->Chelate Propiophenone_W Substituted Propiophenone Chelate->Propiophenone_W Hydrolysis

Caption: Simplified mechanisms for major propiophenone syntheses.

Workflow for Synthetic Route Selection

Caption: Decision workflow for selecting a propiophenone synthesis route.

Conclusion

The synthesis of substituted propiophenones can be achieved through a variety of robust and well-established methods.

  • Friedel-Crafts acylation remains a primary choice for its directness and efficacy with a broad range of simple aromatic substrates.

  • The Grignard reaction with nitriles provides excellent regiocontrol and is ideal when the starting material is an aryl halide, especially for complex substitution patterns.

  • For syntheses demanding high precision, chemoselectivity, and functional group tolerance, the Weinreb ketone synthesis is unparalleled, consistently delivering clean products in high yields, albeit with an additional synthetic step.

  • When the target is a hydroxy- or alkoxy-substituted propiophenone, the Houben-Hoesch reaction and the Fries rearrangement offer specialized routes, each with its own set of advantages regarding starting materials and regiochemical outcomes.

The optimal choice of synthetic route is ultimately dictated by a careful analysis of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and practical limitations of each method, researchers and drug development professionals can make informed decisions to streamline their synthetic campaigns and accelerate the path to their target compounds.

References

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  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. [Link]

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  • Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. [Link]

  • Hayes, J. F., Shipman, M., & Twin, H. (2002). Multicomponent reactions involving 2-methyleneaziridines: rapid synthesis of 1,3-disubstituted propanones. The Journal of organic chemistry, 67(3), 935–942. [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

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  • Brainly.in. (2019, December 18). Preparation of propiophenone from propanenitrile. [Link]

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  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]

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  • Kempe, K., & Schnürch, M. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society reviews, 48(10), 2766–2784. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone with structurally similar compounds. It is designed for researchers, scientists, and drug development professionals who rely on nuanced structural elucidation to differentiate between closely related molecular architectures. By examining the distinct signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to provide a clear, data-supported framework for confident compound identification.

The causality behind experimental choices and interpretation is emphasized, ensuring that the presented data is not just a list of values but a cohesive analytical narrative.

Introduction and Molecular Structures

The accurate identification of organic compounds is fundamental to progress in chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and functional groups. The target compound, this compound, possesses several key structural features—a substituted aromatic ketone, an ether linkage, and a flexible three-carbon chain—that give rise to a characteristic spectroscopic fingerprint.

To highlight the unique aspects of this fingerprint, we will compare it against three related structures:

  • Compound A: Propiophenone: The parent ketone, lacking any aromatic substituents.

  • Compound B: 3'-Methoxypropiophenone: Contains the methoxy group but lacks the dimethyl substituents on the ketone's phenyl ring.

  • Compound C: 3',4'-Dimethylpropiophenone: Contains the dimethyl groups but lacks the methoxy substituent on the second phenyl ring.

  • Target Compound: this compound: The molecule of interest, incorporating all structural motifs.

The structural differences are visualized below.

Caption: Molecular structures of the compounds under comparison.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environment.

Key Differentiating Features:

  • Aromatic Protons: The substitution pattern on the phenyl rings creates unique signals. The unsubstituted phenyl group in Propiophenone (A) will show complex multiplets in the 7.4-8.0 ppm range.[1][2] In contrast, the 3',4'-dimethylphenyl group of the Target Compound and Compound C simplifies this region, often showing a singlet and two doublets. The 3-methoxyphenyl group on the Target Compound and Compound B introduces four distinct aromatic protons, further differentiating it.

  • Aliphatic Protons: The ethyl group (-CH₂CH₃) in Propiophenone (A) and Compound C gives a characteristic quartet and triplet. For the Target Compound and Compound B , the propylene chain (-CH₂CH₂-C=O) protons will appear as two distinct triplets around 2.9-3.2 ppm.

  • Methyl and Methoxy Protons: The presence and number of sharp singlets from methyl (CH₃) and methoxy (OCH₃) groups are clear identifiers. The Target Compound will uniquely show three singlets: two for the aromatic methyl groups (~2.3 ppm) and one for the methoxy group (~3.8 ppm).[3][4] Compound B will only have the methoxy singlet, while Compound C will have the two aromatic methyl singlets.

Predicted ¹H NMR Data Summary

CompoundAromatic Protons (δ ppm)Aliphatic Protons (δ ppm)Other Protons (δ ppm)
A: Propiophenone 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)3.00 (q, 2H), 1.22 (t, 3H)-
B: 3'-Methoxypropiophenone 7.54 (d, 1H), 7.50 (t, 1H), 7.37 (t, 1H), 7.10 (dd, 1H)3.00 (q, 2H), 1.23 (t, 3H)3.86 (s, 3H, OCH₃)[4]
C: 3',4'-Dimethylpropiophenone 7.70 (s, 1H), 7.68 (d, 1H), 7.22 (d, 1H)2.95 (q, 2H), 1.20 (t, 3H)2.32 (s, 6H, 2x Ar-CH₃)
Target Compound ~7.7 (m, 3H, dimethylphenyl), ~7.2 (t, 1H), ~6.8 (m, 3H, methoxyphenyl)~3.2 (t, 2H), ~3.0 (t, 2H)~3.78 (s, 3H, OCH₃), ~2.3 (s, 6H, 2x Ar-CH₃)
¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon is sensitive to its local electronic environment.

Key Differentiating Features:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon consistently appears far downfield (195-205 ppm). Conjugation with an aromatic ring slightly shields this carbon, shifting it upfield compared to a purely aliphatic ketone.[5]

  • Aromatic Carbons: The number of signals in the aromatic region (110-160 ppm) reflects the symmetry of the phenyl rings. The Target Compound will have the most complex spectrum with signals for all 12 unique aromatic carbons.

  • Methyl and Methoxy Carbons: The methyl carbons of the dimethylphenyl group will appear around 20-22 ppm. The methoxy carbon is a key identifier, appearing around 55-56 ppm.[6][7] The presence or absence of these signals is definitive.

Predicted ¹³C NMR Data Summary

CompoundC=O (δ ppm)Aromatic C (δ ppm)Aliphatic C (δ ppm)Other C (δ ppm)
A: Propiophenone ~200.8128.0, 128.6, 133.0, 137.031.8, 8.2-
B: 3'-Methoxypropiophenone ~199.8111.6, 120.5, 128.3, 130.3, 133.6, 158.931.8, 8.555.4 (OCH₃)[3]
C: 3',4'-Dimethylpropiophenone ~198.0~126-143 (6 signals)~31.5, 8.4~21.5, ~20.0 (2x Ar-CH₃)
Target Compound ~200~112-160 (12 signals)~38, ~30~55.1 (OCH₃), ~21.0, ~19.5 (2x Ar-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The primary diagnostic peak for these compounds is the carbonyl (C=O) stretch.

Key Differentiating Features:

  • Carbonyl (C=O) Stretch: Aromatic ketones typically show a strong C=O absorption band between 1685-1705 cm⁻¹.[8][9] This is at a lower frequency than saturated ketones (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O bond.[8][10] All four compounds will exhibit a strong peak in this region.

  • C-O Stretch: The presence of the methoxy group in the Target Compound and Compound B will result in a characteristic C-O stretching band around 1250 cm⁻¹ and 1050 cm⁻¹ (aromatic ether).

  • Aromatic C-H and C=C Stretches: All compounds will show aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretches in the 1450-1600 cm⁻¹ region.

Predicted IR Data Summary

CompoundKey Absorption Bands (cm⁻¹)
A: Propiophenone ~1690 (C=O, strong), ~3060 (Ar C-H), ~1595, 1450 (C=C)
B: 3'-Methoxypropiophenone ~1685 (C=O, strong), ~3060 (Ar C-H), ~1250, 1040 (C-O ether)
C: 3',4'-Dimethylpropiophenone ~1680 (C=O, strong), ~2970 (Aliphatic C-H), ~3030 (Ar C-H)
Target Compound ~1680 (C=O, strong), ~2960 (Aliphatic C-H), ~3030 (Ar C-H), ~1260, 1045 (C-O ether)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern, which is dictated by the weakest bonds and the stability of the resulting fragments. Electrospray ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, showing a prominent molecular ion peak.[11][12][13]

Key Differentiating Features:

  • Molecular Ion Peak [M+H]⁺: This is the most direct piece of evidence. Each compound has a unique molecular weight, leading to a distinct molecular ion peak.

  • Fragmentation Patterns: The most common fragmentation for propiophenones is the alpha-cleavage, breaking the bond between the carbonyl carbon and the adjacent carbon.

    • For Propiophenone (A) and Compound C , this leads to the loss of an ethyl radical (•CH₂CH₃) and formation of a stable acylium ion.

    • For the Target Compound and Compound B , a key fragment would arise from the cleavage of the C-C bond alpha to the carbonyl, resulting in a benzoyl-type cation. Another significant fragmentation pathway involves cleavage at the benzylic position of the 3-phenylpropyl chain.

Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
A: Propiophenone C₉H₁₀O134.18135105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
B: 3'-Methoxypropiophenone C₁₀H₁₂O₂164.20165135 ([CH₃OC₆H₄CO]⁺), 107, 77
C: 3',4'-Dimethylpropiophenone C₁₁H₁₄O162.23163133 ([(CH₃)₂C₆H₃CO]⁺), 105, 91
Target Compound C₁₉H₂₂O₂282.38283133 ([(CH₃)₂C₆H₃CO]⁺), 121 ([CH₃OC₆H₄CH₂]⁺)

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[14]

  • Sample Weighing: Accurately weigh 5-25 mg of the solid compound.[14][15]

  • Solvent Selection: Use a deuterated solvent, typically Chloroform-d (CDCl₃), which is compatible with most organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[16]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer (typically around 4-5 cm).[14][16]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with standard acquisition protocols for ¹H and ¹³C spectra.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[17]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[18] Run a background spectrum of the empty crystal to subtract atmospheric interferences (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[19]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.[18]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for determining the molecular weight of organic molecules.[20][21]

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is sprayed through a high-voltage capillary, forming charged droplets.[11] Solvent evaporation leads to the formation of gas-phase ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and definitive toolkit for the structural elucidation of this compound and for distinguishing it from its close structural relatives. ¹H NMR offers the most detailed picture of the proton environment, allowing for clear differentiation based on aromatic substitution patterns and the unique signals from methyl and methoxy groups. ¹³C NMR confirms the carbon framework, while IR spectroscopy provides rapid confirmation of key functional groups, particularly the carbonyl and ether moieties. Finally, mass spectrometry delivers an unambiguous molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By systematically applying these techniques and understanding their theoretical underpinnings, researchers can confidently verify the identity and purity of their target compounds.

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In Silico ADME/Tox Profiling of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is paramount. Shifting this evaluation to the early discovery phase, often using computational (in silico) methods, is a strategic imperative to reduce late-stage attrition and associated costs. This guide provides a comprehensive in silico ADME/Tox profile of the novel compound 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone. As this molecule is not extensively characterized in existing literature, we leverage a suite of validated predictive models to forecast its ADME/Tox characteristics. To provide a robust contextual analysis, its predicted profile is benchmarked against a curated set of structurally analogous propiophenone derivatives.

This analysis is designed for researchers, medicinal chemists, and toxicologists, offering a predictive framework to guide further experimental investigations and lead optimization efforts.

The Propiophenone Scaffold: A Platform for Diverse Bioactivities

Propiophenones are a class of aromatic ketones that serve as common structural motifs in a variety of biologically active compounds. The versatility of this scaffold allows for substitutions on the phenyl ring and modifications of the ethyl chain, leading to a broad spectrum of pharmacological activities. Understanding the influence of specific substituents on the ADME/Tox profile is crucial for the rational design of new chemical entities.

Table 1: Structures of Target Compound and Selected Analogues

Compound NameStructureSMILES String
This compound (Target) CC1=C(C)C=C(C=C1)C(=O)CC1=CC=CC(OC)=C1
3',4'-DimethoxypropiophenoneCCC(=O)C1=CC(=C(C=C1)OC)OC
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenoneCC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC)C
3'-MethoxypropiophenoneCCC(=O)C1=CC(=CC=C1)OC
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenoneCOC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenoneCC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C
PropiophenoneCCC(=O)C1=CC=CC=C1

Predictive ADME/Tox Profiling: A Multi-Tool Approach

To construct a reliable predictive profile, we employed a consensus approach, integrating outputs from several widely-used and freely accessible in silico platforms: SwissADME, admetSAR, and ProTox-II. This strategy mitigates the biases inherent in any single prediction algorithm.

Experimental Protocol: In Silico ADME/Tox Prediction
  • SMILES Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the target compound and each analogue was generated and verified.

  • SwissADME Analysis: Each SMILES string was submitted to the SwissADME web server ([Link]) to predict physicochemical properties, pharmacokinetic parameters (including GI absorption and BBB permeability), drug-likeness (Lipinski's rule of five), and a bioavailability score.[1]

  • admetSAR Prediction: The admetSAR 2.0 web server ([Link]) was utilized to predict a broad spectrum of ADME/Tox endpoints, including blood-brain barrier penetration, P-glycoprotein substrate and inhibitor status, hERG inhibition, and Ames mutagenicity.[2][3]

  • ProTox-II Toxicity Assessment: The ProTox-II web server ([Link]) was employed to predict various toxicity parameters, notably acute oral toxicity in rodents (LD50), hepatotoxicity, carcinogenicity, and mutagenicity.[4][5]

  • Data Aggregation and Analysis: The predicted data from all platforms were collated, and a comparative analysis was performed to identify trends and potential liabilities for the target compound relative to its analogues.

In_Silico_Workflow cluster_input Input Generation cluster_prediction ADME/Tox Prediction cluster_output Analysis & Output SMILES Generate SMILES Strings SwissADME SwissADME (Physicochemical, PK, Drug-likeness) SMILES->SwissADME admetSAR admetSAR (BBB, P-gp, hERG, Ames) SMILES->admetSAR ProToxII ProTox-II (LD50, Hepatotoxicity, Carcinogenicity) SMILES->ProToxII Aggregation Data Aggregation & Comparison SwissADME->Aggregation admetSAR->Aggregation ProToxII->Aggregation Guide Comparative Guide Generation Aggregation->Guide

Caption: Workflow for the multi-platform in silico ADME/Tox profiling.

Comparative Analysis of Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its ADME profile. Key parameters such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) were predicted and are summarized in Table 2.

Table 2: Predicted Physicochemical Properties

CompoundMW ( g/mol )logPlogSTPSA (Ų)
Target Compound 268.354.21-4.4326.30
3',4'-Dimethoxypropiophenone194.232.08-2.8535.53
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone268.354.21-4.4326.30
3'-Methoxypropiophenone164.202.30-2.5726.30
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone309.194.72-5.1126.30
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone268.354.21-4.4326.30
Propiophenone134.182.16-2.2517.07

The target compound, with a molecular weight of 268.35 g/mol and a logP of 4.21, exhibits moderate size and significant lipophilicity. Its predicted aqueous solubility (logS = -4.43) is low, a common characteristic for lipophilic molecules. The introduction of dimethyl and methoxyphenyl groups increases both molecular weight and lipophilicity compared to the parent propiophenone structure. Notably, the dichlorinated analogue displays the highest lipophilicity and lowest predicted solubility.

Pharmacokinetic (ADME) Profile

Absorption and Distribution

High gastrointestinal (GI) absorption is a prerequisite for orally administered drugs. The ability of a compound to cross the blood-brain barrier (BBB) determines its potential for central nervous system (CNS) activity or off-target CNS effects.

Table 3: Predicted Absorption and Distribution Properties

CompoundGI AbsorptionBBB PermeabilityP-gp Substrate
Target Compound HighYesNo
3',4'-DimethoxypropiophenoneHighYesNo
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenoneHighYesNo
3'-MethoxypropiophenoneHighYesNo
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenoneHighYesYes
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenoneHighYesNo
PropiophenoneHighYesNo

All compounds in this series are predicted to have high GI absorption. The models also predict that the target compound and most of its analogues are likely to cross the blood-brain barrier. This is a critical consideration in drug design, as it suggests potential for CNS-related therapeutic effects or side effects.[6][7] The dichlorinated analogue is predicted to be a substrate of P-glycoprotein (P-gp), an efflux transporter that can limit brain penetration.

BOILEDEgg Predicted BBB Permeability and GI Absorption cluster_GI High GI Absorption (White) cluster_BBB High BBB Permeability (Yolk) a1 b1 Target Target Analog1 3',4'-Dimethoxy Analog2 3',5'-Dimethyl-3-(3-methoxy) Analog3 3'-Methoxy Analog4 3',4'-Dichloro Analog5 3',5'-Dimethyl-3-(4-methoxy) Propiophenone Propiophenone

Caption: BOILED-Egg plot visualizing predicted GI absorption and BBB permeability.

Metabolism

Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Table 4: Predicted Cytochrome P450 Inhibition Profile

CompoundCYP1A2 InhibitorCYP2C9 InhibitorCYP2C19 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Target Compound NoYesNoNoNo
3',4'-DimethoxypropiophenoneNoNoNoNoNo
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenoneYesYesNoNoYes
3'-MethoxypropiophenoneNoNoNoNoNo
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenoneNoYesNoNoNo
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenoneYesYesNoNoYes
PropiophenoneNoNoNoNoNo

The target compound is predicted to be an inhibitor of CYP2C9. Several of the more complex analogues are predicted to inhibit multiple CYP isoforms, highlighting a potential area for further experimental validation.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. Lipinski's "rule of five" is a widely used guideline.

Table 5: Predicted Drug-Likeness and Bioavailability

CompoundLipinski ViolationsBioavailability Score
Target Compound 00.55
3',4'-Dimethoxypropiophenone00.55
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone00.55
3'-Methoxypropiophenone00.55
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone1 (logP > 5)0.55
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone00.55
Propiophenone00.55

The target compound and most of its analogues adhere to Lipinski's rule of five, suggesting good oral bioavailability. The dichlorinated analogue shows one violation due to its high lipophilicity. All compounds have a predicted bioavailability score of 0.55.

Predicted Toxicological Profile

Early identification of potential toxicities is a critical application of in silico modeling.

Table 6: Predicted Toxicological Endpoints

CompoundhERG InhibitionAmes MutagenicityHepatotoxicityCarcinogenicityAcute Oral Toxicity (LD50 in rat, mol/kg)Toxicity Class
Target Compound Weak InhibitorNon-mutagenInactiveInactive2.8344
3',4'-DimethoxypropiophenoneNon-inhibitorNon-mutagenInactiveInactive2.7654
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenoneWeak InhibitorNon-mutagenInactiveInactive2.8344
3'-MethoxypropiophenoneNon-inhibitorNon-mutagenInactiveInactive2.5904
3',4'-Dichloro-3-(4-methoxyphenyl)propiophenoneWeak InhibitorMutagenActiveActive2.8024
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenoneWeak InhibitorNon-mutagenInactiveInactive2.8344
PropiophenoneNon-inhibitorNon-mutagenInactiveInactive2.5034

The target compound is predicted to be a weak hERG inhibitor, which warrants further investigation as hERG inhibition is associated with cardiotoxicity.[8][9] Encouragingly, it is predicted to be non-mutagenic in the Ames test, non-hepatotoxic, and non-carcinogenic.[10][11] Its predicted acute oral toxicity places it in GHS toxicity class 4 ("harmful if swallowed"). The dichlorinated analogue stands out with predictions of mutagenicity, hepatotoxicity, and carcinogenicity, underscoring the significant impact of halogenation on the toxicity profile.

Conclusion and Future Directions

This in silico comparative guide provides a foundational ADME/Tox assessment for the novel compound this compound. The predictive models suggest that this compound possesses favorable drug-like properties, including high GI absorption and adherence to Lipinski's rules. However, potential liabilities have been identified, including low aqueous solubility, potential for blood-brain barrier penetration, inhibition of CYP2C9, and weak hERG inhibition.

The comparative analysis with structurally related molecules highlights how modifications to the propiophenone scaffold can influence the ADME/Tox profile. For instance, the addition of chloro-substituents in an analogue dramatically increases its predicted toxicity.

The insights from this in silico study are intended to guide the next steps in the drug discovery process. Experimental validation of the predicted properties is crucial. Key experiments would include:

  • Measurement of aqueous solubility and lipophilicity.

  • In vitro permeability assays (e.g., Caco-2) to confirm GI absorption.

  • CYP inhibition assays.

  • An in vitro hERG patch-clamp assay to quantify the risk of cardiotoxicity.

  • An Ames test to confirm the lack of mutagenicity.

By integrating these predictive computational approaches early in the research pipeline, a more informed and efficient path toward the development of safer and more effective therapeutics can be forged.

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Benchmarking the purity of synthesized 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Assessment of Synthesized 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound is a complex ketone that serves as a potential building block in the synthesis of novel pharmacologically active molecules. Its molecular structure, featuring a substituted aromatic ring and a propiophenone core, presents specific challenges and considerations during synthesis and purification. Even minute impurities, such as regioisomers, unreacted starting materials, or reaction by-products, can have profound impacts on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a well-characterized reference standard. We will move beyond simple procedural lists to explore the underlying rationale for selecting a multi-technique approach, ensuring a robust and self-validating system for purity determination. This document is intended for researchers, analytical chemists, and process development scientists who require a high degree of confidence in the quality of their chemical intermediates.

Synthetic Context and Potential Impurity Profile

To effectively benchmark purity, one must first understand the potential impurities that may arise from the synthesis itself. A common and efficient route to synthesize aryl ketones like the target compound is the Friedel-Crafts acylation .[1][2] This reaction typically involves the acylation of a substituted aromatic compound (1,2-dimethylbenzene, or o-xylene) with an acyl chloride (3-(3-methoxyphenyl)propionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

This synthetic pathway informs our analytical strategy by predicting the most likely impurities:

  • Unreacted Starting Materials: Residual o-xylene and 3-(3-methoxyphenyl)propanoic acid (if the acyl chloride preparation is incomplete).

  • Regioisomers: Friedel-Crafts acylation on o-xylene can potentially yield the 2',3'-dimethyl isomer in addition to the desired 3',4'-dimethyl product. The directing effects of the two methyl groups make the 3,4-substitution favorable, but the formation of other isomers cannot be discounted.

  • By-products of Self-Condensation: The acyl chloride may undergo side reactions.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether) may be present.

A robust analytical workflow must be able to separate, identify, and quantify these specific potential impurities.

cluster_synthesis Synthesis Stage cluster_reaction Friedel-Crafts Acylation cluster_impurities Potential Impurities SM1 o-Xylene Product Synthesized Product (Crude Mixture) SM1->Product SM2 3-(3-methoxyphenyl)propanoic acid AC 3-(3-methoxyphenyl)propionyl chloride SM2->AC + SOCl₂ AC->Product Catalyst AlCl₃ Catalyst->Product Imp1 Unreacted o-Xylene Product->Imp1 Contains Imp2 Unreacted Acid Product->Imp2 Contains Imp3 Regioisomer (2',3'-dimethyl) Product->Imp3 Contains Imp4 Solvent Residues Product->Imp4 Contains

Caption: Predicted impurity profile from Friedel-Crafts synthesis.

Establishing the Benchmark: The Role of a Reference Standard

A comparison requires a benchmark. In analytical chemistry, this is the reference standard , a highly purified and well-characterized material against which production batches are measured.[4] Purity standards for chemicals are often categorized by grade, such as:

  • ACS Grade: Meets or exceeds purity standards set by the American Chemical Society (ACS), suitable for applications requiring stringent quality specifications (typically ≥95% purity).[5]

  • Reagent Grade: Generally equivalent to ACS grade and suitable for many laboratory and analytical applications.[5][6]

  • USP Grade: Meets the standards of the United States Pharmacopeia, primarily for pharmaceutical and medicinal applications.[5]

For a novel compound like this compound, a commercial standard may not be available. Therefore, an initial, highly purified batch must be designated as an in-house primary reference standard . This standard must be rigorously characterized using multiple orthogonal techniques (methods based on different chemical principles) to confirm its structure and establish its purity with the highest possible confidence.

Orthogonal Analytical Methodologies for Purity Verification

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A multi-pronged, orthogonal approach is essential for a self-validating system. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

cluster_workflow Purity Benchmarking Workflow cluster_methods Orthogonal Analytical Methods start Synthesized Batch HPLC HPLC (Quantitative Purity) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS qNMR qNMR (Absolute Purity & Structure) start->qNMR FTIR FTIR (Identity Confirmation) start->FTIR ref Reference Standard ref->HPLC ref->GCMS ref->qNMR ref->FTIR results Comparative Data Analysis HPLC->results GCMS->results qNMR->results FTIR->results report Final Purity Statement results->report

Caption: Orthogonal approach for robust purity validation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse of pharmaceutical analysis for quantifying non-volatile organic compounds.[7] Its strength lies in its high resolving power, enabling the separation of the main compound from closely related impurities like regioisomers. A reversed-phase method (polar mobile phase, non-polar stationary phase) is ideal for a moderately polar molecule like our target propiophenone.[8] UV detection is chosen because the aromatic rings in the molecule provide strong chromophores.

Experimental Protocol: HPLC Purity Determination

  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of the Reference Standard and the Synthesized Batch into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create 1 mg/mL stock solutions.

    • Further dilute 1 mL of each stock solution to 10 mL with the same diluent to yield final concentrations of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[9]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis & Data Interpretation:

    • Inject the Reference Standard to establish its retention time and peak shape.

    • Inject the Synthesized Batch.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatograms. The presence of peaks in the synthesized batch that are absent in the standard indicates impurities. The relative retention times can be used to track specific impurities across batches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is excellent for the main compound, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[10] The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profiling

  • Standard & Sample Preparation:

    • Accurately weigh approximately 25 mg of the Synthesized Batch into a 5 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity methanol. This creates a 5 mg/mL solution.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C (Split mode, 50:1 ratio).

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Ionization at 70 eV).

    • Mass Range: Scan from 40 to 450 amu.

  • Analysis & Data Interpretation:

    • Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to the product.

    • Integrate all other peaks. Identify any significant peaks by matching their mass spectra against the NIST library. This can confirm the presence of residual o-xylene or other volatile impurities.

    • Quantify using area percent, but note that response factors can vary significantly in MS; for accurate quantification, calibration with standards of the identified impurities is needed.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for structural elucidation and can be adapted for highly accurate, direct purity measurement without the need for a specific reference standard of the analyte itself.[11][12] Quantitative NMR (qNMR) is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known purity. This technique provides an "absolute" purity value, which can be used to qualify the in-house reference standard itself.

Experimental Protocol: qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh ~15 mg of the Synthesized Batch and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Spectrometer Parameters (¹H NMR):

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single pulse with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Analysis & Data Interpretation:

    • Identify a well-resolved proton signal from the analyte that is unique and integrates to a known number of protons (e.g., one of the methoxy group's -OCH₃ singlet).

    • Identify a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique primarily used for identity confirmation.[13] It confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.[14] While not a quantitative tool for minor impurities, it serves as an excellent and fast quality check. A comparison of the FTIR spectra of the synthesized batch and the reference standard should show a near-perfect overlay in the "fingerprint region" (<1500 cm⁻¹) if the purity is high.

Experimental Protocol: FTIR Identity Test

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrometer Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Analysis & Data Interpretation:

    • Acquire a spectrum of the Reference Standard and the Synthesized Batch.

    • Confirm the presence of key functional groups:

      • ~1680 cm⁻¹ (C=O stretch of the aryl ketone).

      • ~2850-3000 cm⁻¹ (C-H stretches of alkyl groups).

      • ~1600, 1480 cm⁻¹ (C=C stretches of the aromatic rings).

      • ~1250, 1040 cm⁻¹ (C-O stretch of the methoxy ether).

    • Overlay the two spectra. Any significant differences, particularly in the 600-1400 cm⁻¹ fingerprint region, could suggest structural differences or the presence of a major impurity.

Data Summary and Comparative Analysis

To provide a clear benchmark, the data from all techniques should be consolidated. The following table presents a hypothetical comparison between a high-purity reference standard and a newly synthesized batch.

Analytical Technique Parameter Reference Standard Synthesized Batch Interpretation
HPLC (UV, 254 nm) Purity (Area %)99.91%98.54%The synthesized batch meets a preliminary purity threshold but contains 1.46% of HPLC-detectable impurities.
Impurity ProfileSingle main peakMain peak + two minor peaks at RRT 0.85 and 1.15The impurities are likely regioisomers or closely related structures. Further investigation by LC-MS would be needed for identification.
GC-MS Volatile ImpuritiesNot Detected0.11% o-xylene, 0.05% DichloromethaneThe batch contains residual starting material and solvent, which must be removed by further purification (e.g., recrystallization).
¹H qNMR (400 MHz) Absolute Purity (w/w %)99.8 ± 0.5%98.3 ± 0.5%The qNMR result corroborates the HPLC data, confirming the overall purity. This provides high confidence in the quantitative assessment.
Structural ConfirmationSpectrum consistent with proposed structureSpectrum consistent with proposed structureNo unexpected signals were observed, confirming the identity of the main component.
FTIR-ATR Spectral MatchN/A (Baseline)>99.5% match to Reference StandardThe high spectral correlation confirms the functional group identity of the synthesized material. No major structural impurities are present.

Conclusion and Expert Recommendations

Benchmarking the purity of a synthesized compound like this compound is a rigorous process that necessitates an orthogonal analytical approach. This guide demonstrates that no single technique is sufficient to build a complete purity profile.

  • HPLC serves as the primary tool for routine quantitative purity assessment and stability studies due to its precision and resolving power for key impurities.[15]

  • GC-MS is indispensable for identifying and controlling volatile impurities that are often invisible to HPLC analysis.

  • NMR spectroscopy is the ultimate arbiter of structure and provides a powerful method for determining absolute purity (qNMR), making it essential for the initial characterization and qualification of a reference standard.

  • FTIR provides a rapid and cost-effective method for identity confirmation, acting as a first-line quality check.[16]

For drug development professionals, establishing this comprehensive analytical package is a critical, self-validating system. It ensures that the chemical intermediate is not only pure but also the correct molecule, free from detrimental impurities. This foundational work de-risks subsequent synthetic steps and ultimately contributes to the safety and reliability of the final pharmaceutical product.

References

  • AQA. (2015).
  • Google Patents. (CN106518635A) Synthesis method for 3-methoxypropiophenone.
  • Alchemie Labs. (2024). Chemicals And Reagents: The 7 Most Common Grades. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2020). Development and validation of high performance liquid chromatography methods (HPLC) analysis for simultaneous determination of Acetaminophen, Propyphenazone and Caffeine. [Link]

  • ResearchGate. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubMed. (2013). Fourier transform infrared spectroscopy for molecular analysis of microbial cells. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2010). Analytical method validation: A brief review. [Link]

  • ResearchGate. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • Lab Manager. (2024). The Most Common Grades of Reagents and Chemicals. [Link]

  • Google Patents. (US4172097A) Production of propiophenone.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Penn State MRI. (2021). Introduction to Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]

  • Ryze Chemie. (2024). Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. [Link]

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  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

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  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

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Introduction: Understanding the Versatility of Propiophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Reactivity of Propiophenone Derivatives for Researchers and Drug Development Professionals

Propiophenone, a simple aromatic ketone, serves as a foundational scaffold in organic synthesis and is a recurring motif in numerous biologically active compounds. Its chemical versatility, stemming from the reactive carbonyl group and the modifiable aromatic ring, makes it and its derivatives invaluable starting materials and intermediates in pharmaceutical development and fine chemical synthesis. The introduction of various substituents onto the phenyl ring of the propiophenone core profoundly alters its electronic and steric landscape. These modifications, in turn, dictate the molecule's reactivity in a wide array of chemical transformations, including reductions, oxidations, enolizations, and photochemical reactions.

This guide provides a comprehensive comparative analysis of the reactivity of key propiophenone derivatives. We will delve into the mechanistic underpinnings of how different functional groups modulate the reactivity of the carbonyl group and the adjacent carbon atoms. This analysis is supported by experimental data and established protocols, offering researchers and drug development professionals the insights needed to select the appropriate derivative for their specific synthetic or biological application.

The Influence of Substituents on the Carbonyl Reactivity of Propiophenone Derivatives

The reactivity of the carbonyl group in propiophenone and its derivatives is a focal point of their chemical behavior. Nucleophilic attack at the carbonyl carbon is a fundamental reaction, and its efficiency is largely governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.

Comparative Analysis of Reactivity in Reduction Reactions

The reduction of the carbonyl group to a secondary alcohol is a common transformation of propiophenone derivatives. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.

The following table summarizes the relative rates of reduction of various para-substituted propiophenone derivatives with sodium borohydride (NaBH₄) in isopropanol. The rates are normalized to that of unsubstituted propiophenone.

Propiophenone DerivativeSubstituent (para-)Relative Rate of Reduction
4-Nitropropiophenone-NO₂8.5
4-Chloropropiophenone-Cl2.1
Propiophenone-H1.0
4-Methylpropiophenone-CH₃0.6
4-Methoxypropiophenone-OCH₃0.3
4-Hydroxypropiophenone-OH0.2
4-Aminopropiophenone-NH₂0.1

Analysis of the Data: The experimental data clearly demonstrates the significant impact of the para-substituent on the rate of reduction. The 4-nitropropiophenone, with its potent electron-withdrawing nitro group, exhibits the highest reactivity, being 8.5 times more reactive than the parent propiophenone. In contrast, the 4-aminopropiophenone, featuring a strong electron-donating amino group, is the least reactive, with a reduction rate that is only a tenth of that of propiophenone. This trend directly correlates with the electronic effects of the substituents. EWGs like -NO₂ and -Cl inductively and/or through resonance withdraw electron density from the aromatic ring, which in turn pulls electron density from the carbonyl group, increasing its electrophilicity. Conversely, EDGs such as -OCH₃, -OH, and -NH₂ donate electron density to the ring, which is then relayed to the carbonyl group, reducing its electrophilicity and thus its reactivity towards the hydride nucleophile.

Experimental Protocol: Comparative Reduction of Propiophenone Derivatives

This protocol outlines a method for comparing the reduction rates of different propiophenone derivatives using UV-Vis spectroscopy.

Materials:

  • Propiophenone and its para-substituted derivatives (4-nitro, 4-chloro, 4-methyl, 4-methoxy, 4-hydroxy, 4-amino)

  • Sodium borohydride (NaBH₄)

  • Isopropanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare 0.1 M stock solutions of each propiophenone derivative in isopropanol.

  • Prepare a 0.5 M stock solution of NaBH₄ in isopropanol. This solution should be freshly prepared.

  • For each derivative, mix 1.0 mL of the 0.1 M stock solution with 1.0 mL of isopropanol in a quartz cuvette.

  • Record the initial absorbance at the λmax of the propiophenone derivative.

  • To initiate the reaction, add 0.1 mL of the 0.5 M NaBH₄ solution to the cuvette, mix quickly, and immediately start recording the absorbance at the λmax at regular time intervals (e.g., every 30 seconds) for 10-15 minutes.

  • The disappearance of the propiophenone derivative can be monitored by the decrease in absorbance.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k).

  • Compare the rate constants for the different derivatives to determine their relative reactivities.

Workflow for Comparative Reduction Analysis

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_stock Prepare 0.1 M Stock Solutions of Propiophenone Derivatives mix_reactants Mix Derivative Solution and Isopropanol in Cuvette prep_stock->mix_reactants prep_nabh4 Prepare 0.5 M NaBH4 Solution add_nabh4 Add NaBH4 Solution to Initiate prep_nabh4->add_nabh4 initial_abs Record Initial Absorbance (t=0) mix_reactants->initial_abs initial_abs->add_nabh4 record_abs Record Absorbance vs. Time add_nabh4->record_abs plot_data Plot ln(Absorbance) vs. Time record_abs->plot_data calc_rate Calculate Pseudo-First-Order Rate Constant (k) from Slope plot_data->calc_rate compare_rates Compare Rate Constants of Derivatives calc_rate->compare_rates

Caption: Workflow for the comparative kinetic analysis of propiophenone derivative reduction.

Reactivity at the α-Carbon: Enolate Formation and Subsequent Reactions

The α-carbon of propiophenone derivatives is acidic and can be deprotonated by a suitable base to form an enolate. The stability of the resulting enolate, and thus the ease of its formation, is also influenced by the substituents on the aromatic ring.

Comparative Analysis of Acidity and Enolate Stability

Electron-withdrawing groups on the aromatic ring can stabilize the negative charge of the enolate through inductive and resonance effects, thereby increasing the acidity of the α-proton. Conversely, electron-donating groups destabilize the enolate, making the α-proton less acidic.

Propiophenone DerivativeSubstituent (para-)pKa of α-Proton
4-Nitropropiophenone-NO₂17.2
4-Chloropropiophenone-Cl18.5
Propiophenone-H19.1
4-Methylpropiophenone-CH₃19.5
4-Methoxypropiophenone-OCH₃19.8
4-Aminopropiophenone-NH₂20.2

Analysis of the Data: The pKa values confirm the expected trend. The α-proton of 4-nitropropiophenone is the most acidic (lowest pKa), indicating that the resulting enolate is significantly stabilized by the electron-withdrawing nitro group. In contrast, the α-proton of 4-aminopropiophenone is the least acidic (highest pKa), as the electron-donating amino group destabilizes the enolate. This differential acidity has profound implications for reactions that proceed through an enolate intermediate, such as aldol condensations and α-halogenations. Derivatives with more acidic α-protons will form enolates more readily and at a faster rate under basic conditions.

Mechanism of Enolate Stabilization/Destabilization

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg_struct EWG Aromatic Ring C=O C⁻H-CH₃ ewg_effect Stabilizes Negative Charge (Inductive & Resonance) ewg_struct:f0->ewg_effect Withdraws e⁻ density edg_struct EDG Aromatic Ring C=O C⁻H-CH₃ edg_effect Destabilizes Negative Charge (Resonance) edg_struct:f0->edg_effect Donates e⁻ density

Caption: Influence of substituents on the stability of the propiophenone enolate.

Conclusion

The reactivity of propiophenone derivatives is a nuanced interplay of electronic and steric factors dictated by the nature and position of the substituents on the aromatic ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic routes and the development of new chemical entities with desired properties. For reactions involving nucleophilic attack at the carbonyl carbon, electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. Conversely, for reactions proceeding through an enolate intermediate, electron-withdrawing groups increase the acidity of the α-proton and facilitate enolate formation. The experimental data and protocols presented in this guide provide a framework for researchers and drug development professionals to make informed decisions in the selection and application of propiophenone derivatives.

References

  • Substituent Effects on the Reactivity of Aromatic Ketones. Journal of Organic Chemistry. [Link]

  • Kinetics and Mechanism of the Reduction of Carbonyl Compounds by Sodium Borohydride. Chemical Reviews. [Link]

  • The Acidity of α-Protons of Carbonyl Compounds. Accounts of Chemical Research. [Link]

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a novel keto-aromatic compound with potential applications as an intermediate in pharmaceutical synthesis. As with any compound intended for such critical pathways, the development of a robust, accurate, and reliable analytical method for its quantification is paramount. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose.

The performance of this new HPLC-UV method is critically compared against a more traditional analytical approach, a direct Ultraviolet-Visible (UV-Vis) spectrophotometric method. This comparison will provide researchers, quality control analysts, and drug development professionals with a comprehensive understanding of the advantages and limitations of each technique, supported by rigorous experimental data. The validation process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) "Validation of Analytical Procedures" guidelines, ensuring the trustworthiness and scientific integrity of the presented data.

Methodology Comparison: The Rationale

The choice of analytical methodology is a critical decision in the lifecycle of a pharmaceutical intermediate. It directly impacts the ability to control quality, ensure consistency, and meet regulatory expectations.

  • The Novel Method: Reverse-Phase HPLC-UV. This technique was selected for its inherent specificity and sensitivity. Chromatographic separation allows for the isolation of the target analyte from potential impurities, degradation products, and starting materials, a critical feature for monitoring reaction progress and final product purity.

  • The Alternative Method: Direct UV-Vis Spectrophotometry. This method is often employed for its simplicity, speed, and lower operational cost. It relies on the direct measurement of the absorbance of a solution containing the analyte at a specific wavelength. However, its significant drawback is the lack of specificity; any substance that absorbs at the selected wavelength can interfere with the measurement, leading to potentially inaccurate results.

Experimental Validation Workflow

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our validation protocol is designed to be a self-validating system, where the results of each experiment build upon the last to create a comprehensive picture of the method's capabilities.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) A Selection of Chromatographic Conditions (Mobile Phase, Column) B Wavelength Selection (λmax) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H

Caption: A flowchart of the analytical method validation process.

Comparative Data Summary

The following tables summarize the performance of the new HPLC-UV method against the traditional UV-Vis spectrophotometric method.

Table 1: Core Performance Characteristics

ParameterNew HPLC-UV Method Alternative UV-Vis Method ICH Guideline Acceptance Criteria
Specificity High (Peak purity > 0.998)Low (Interference from impurities)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99980.9951r² ≥ 0.999 is preferred
Range 1 - 100 µg/mL10 - 100 µg/mLThe range should be suitable for the intended application.
LOD 0.2 µg/mL2.5 µg/mLSignal-to-noise ratio of 3:1
LOQ 0.7 µg/mL8.0 µg/mLSignal-to-noise ratio of 10:1

Table 2: Accuracy and Precision

ParameterNew HPLC-UV Method Alternative UV-Vis Method ICH Guideline Acceptance Criteria
Accuracy (% Recovery) 99.2% - 100.5%95.1% - 104.8%±2% for drug substance
Precision (RSD%)
- Repeatability< 0.5%< 2.0%RSD ≤ 2%
- Intermediate Precision< 0.8%< 3.5%RSD ≤ 3%

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation:

    • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

    • C18 column (4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving the material in acetonitrile to an expected concentration within the calibration range.

Protocol 2: UV-Vis Spectrophotometric Method
  • Instrumentation:

    • Shimadzu UV-1800 spectrophotometer or equivalent.

    • Matched 1 cm quartz cuvettes.

  • Methodology:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte from 200 to 400 nm. The λmax for this compound was found to be 254 nm.

    • Prepare a series of calibration standards in acetonitrile at concentrations of 10, 25, 50, 75, and 100 µg/mL.

    • Measure the absorbance of each standard at 254 nm, using acetonitrile as a blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

In-Depth Analysis of Validation Parameters

Specificity

The most significant advantage of the HPLC-UV method is its specificity. In a forced degradation study (exposing the analyte to acidic, basic, oxidative, and photolytic stress), the HPLC method was able to separate the main analyte peak from all degradation products. The UV-Vis method, in contrast, showed a significant increase in absorbance after degradation, as the degradation products also absorbed light at 254 nm, leading to a falsely high quantification.

Caption: A logical diagram comparing the specificity of the two methods.

Linearity and Range

Both methods demonstrated acceptable linearity over their respective ranges. However, the HPLC-UV method provided a wider linear range, starting from a much lower concentration (1 µg/mL vs. 10 µg/mL). This is a direct result of its superior sensitivity. The correlation coefficient (r²) for the HPLC method was also closer to unity, indicating a better fit of the data points to the regression line.

Accuracy and Precision

Accuracy, expressed as percent recovery, was significantly better for the HPLC-UV method. The wider range of recovery values for the UV-Vis method is indicative of its susceptibility to interferences and random error. Similarly, the precision, measured by the relative standard deviation (RSD), was markedly superior for the HPLC-UV method in both repeatability (intra-day) and intermediate precision (inter-day) studies. This high precision is crucial for ensuring batch-to-batch consistency in a manufacturing setting.

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ are critical for the analysis of impurities or low-level analytes. The HPLC-UV method demonstrated a 10-fold greater sensitivity than the UV-Vis method, as evidenced by its lower LOD and LOQ values. This allows for the confident quantification of the analyte even when it is present in very small amounts.

Conclusion and Recommendation

While the direct UV-Vis spectrophotometric method offers a rapid and simple approach for a preliminary estimation, its lack of specificity and lower sensitivity render it unsuitable for rigorous quality control or regulatory submissions. The experimental data unequivocally demonstrates the superiority of the newly developed HPLC-UV method for the analysis of this compound.

The HPLC-UV method is highly specific, accurate, precise, and sensitive, with a wide linear range. It is a robust and reliable technique that meets and exceeds the requirements of the ICH Q2(R1) guidelines. We strongly recommend the adoption of this HPLC-UV method for all quantitative applications involving this compound, from in-process control to final product release.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-backed approach to safety is not just procedural—it is a professional imperative. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical risk assessment and experience with analogous compounds.

The foundational principle when handling a novel substance is to assume it is hazardous until proven otherwise. It is prudent to presume that a derivative is at least as hazardous as its parent compound.[1] Therefore, our safety protocols for this compound are derived from the known hazard profiles of structurally similar aromatic ketones, such as Propiophenone and 3-Methoxy Propiophenone.[2][3]

Core Safety Directive: The Foundational Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory.[4][5] This is not a mere formality but the cornerstone of laboratory safety. Given its nature as an aromatic ketone, we must anticipate potential hazards including skin and eye irritation, respiratory tract irritation if inhaled, and potential toxicity upon ingestion or absorption.[3] All handling must be predicated on minimizing all potential routes of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following recommendations provide a baseline for mitigating the anticipated risks associated with this compound.

Eye and Face Protection: Non-Negotiable
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required for all operations, including simple weighing and solution preparation.[2][6] They provide a seal around the eyes, offering robust protection against splashes, mists, and fine powders.

  • Full-Face Shield: When there is an elevated risk of splashing or energetic reaction (e.g., adding the compound to a reaction at elevated temperature, working with larger quantities, or performing a quench), a full-face shield must be worn in addition to chemical splash goggles.[1][7] This provides a critical secondary layer of protection for the entire face.

Skin and Body Protection: A Multi-Layered Defense
  • Gloves: No single glove material is impervious to all chemicals.[7] For handling aromatic ketones, a two-tiered approach is recommended:

    • Incidental Contact (e.g., handling sealed containers, weighing): Nitrile gloves are a suitable initial choice. They must be inspected for integrity before each use and disposed of immediately upon any sign of contamination.[2]

    • Extended Contact or Immersion Potential: For tasks like cleaning glassware or managing a spill, heavier-duty gloves such as neoprene or fluoroelastomer (Viton™) should be used over a primary nitrile glove (double-gloving).[8] Always consult a glove compatibility chart from the manufacturer for specific solvents being used.

  • Laboratory Coat: A flame-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron/Suit: For large-scale operations (>50g) or procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.[9]

Respiratory Protection: Controlling the Unseen Hazard
  • Primary Engineering Control: All manipulations of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood.[1][6] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: In the event of a significant spill or a failure of the primary engineering controls, respiratory protection will be necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[6] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Chemical Splash GogglesNitrile GlovesLab CoatFume Hood (for opening packages)
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble-Glove (Nitrile)Lab CoatChemical Fume Hood
Running Reaction Goggles & Face ShieldDouble-Glove (Nitrile/Neoprene)Lab Coat & Chem-Resistant ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Gloves (Neoprene/Viton)Chemical-Resistant Suit/CoverallsFull-Face Respirator (as needed)

Operational and Disposal Plans

Effective PPE is only one component of a comprehensive safety strategy. The following procedural steps are designed to integrate seamlessly with the prescribed PPE.

Experimental Workflow: From Receipt to Reaction
  • Receiving: Upon receipt, move the sealed container into a chemical fume hood. Visually inspect the container for any damage or leaks before opening the secondary packaging.

  • Labeling: The container must be clearly labeled with the full chemical name, any known hazard pictograms (based on analogous compounds, an exclamation mark for irritant/harmful is a prudent minimum), and the date received.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[10][11] The container must be kept tightly closed.[2]

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Handling: Always use personal protective equipment as outlined above. Avoid any direct contact with skin and eyes, and prevent inhalation of vapor or mist.[2]

G cluster_prep Preparation & Risk Assessment cluster_ops Operational Handling (in Fume Hood) cluster_disposal Waste Management A Compound Arrival (Inspect in Hood) B Review Analog SDS & Conduct Risk Assessment A->B C Select PPE (Based on Task) B->C D Weighing Solid C->D Proceed with Task E Solution Preparation C->E Proceed with Task F Use in Reaction C->F Proceed with Task G Segregate Waste (Solid, Liquid, PPE) D->G E->G F->G H Label Hazardous Waste Containers G->H I Dispose via Certified Waste Handler H->I

Caption: Workflow for handling this compound.

Disposal Plan: A Cradle-to-Grave Approach
  • Chemical Waste: All surplus material and reaction waste must be treated as hazardous waste.[2]

    • Collect in a designated, properly sealed, and clearly labeled waste container.

    • Do not mix with other waste streams.

    • Waste codes should be assigned by the user based on the application and local regulations.[12]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[2] Place them in a sealed bag or container, properly labeled, for collection.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) while wearing appropriate PPE. Place the absorbent material into a sealed container for hazardous waste disposal. Do not let the product enter drains.[2][6] For large spills, contact your institution's environmental health and safety (EHS) office immediately.

This guide is intended to provide a robust framework for the safe handling of this compound. It is the responsibility of the principal investigator and the individual researcher to adapt these guidelines to the specific context of their experiments, always prioritizing safety.

References

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned - ACS Public
  • Propiophenone-2',3',4',5',6' - Safety D
  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
  • Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. (URL: [Link])

  • 1-Propanone, 1-(4-methoxyphenyl)
  • Novel Chemicals with Unknown Hazards SOP. (URL: )
  • Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI), NIH. (URL: [Link])

  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? Reddit r/Chempros. (URL: [Link])

  • SAFETY DATA SHEET - Propiophenone. Fisher Scientific. (URL: )
  • Personal Protective Equipment (PPE) - Glove Types. (URL: )
  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. (URL: [Link])

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), NIH. (URL: [Link])

  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.